molecular formula C34H35D31O4 B1164621 10-PAHSA-d31

10-PAHSA-d31

Cat. No.: B1164621
M. Wt: 570.1
InChI Key: UVHRDGWHIDFWID-IVUFTWFTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-PAHSA-d31 is a chemical reagent containing 31 deuterium atoms, designed for use as a stable-isotope internal standard for the precise quantification of 10-PAHSA in biological samples via GC- or LC-MS . The compound it helps to measure, 10-PAHSA, is an endogenous lipid belonging to the family of branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) . FAHFAs are a recently discovered class of bioactive lipids with significant research interest due to their potential roles in metabolic syndrome. Studies on this family of lipids indicate they may improve glucose tolerance and stimulate insulin secretion, and they have demonstrated anti-inflammatory effects . This positions 10-PAHSA, and by extension its deuterated standard, as a valuable tool for research into metabolic diseases such as type 2 diabetes and obesity . Lipidomics, the large-scale analysis of lipid profiles, has become a powerful method for understanding the molecular mechanisms of such metabolic disorders and for identifying potential therapeutic targets . The research value of 10-PAHSA-d31 is rooted in its critical role in generating accurate and reliable lipidomic data. It is important to note that this product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C34H35D31O4

Molecular Weight

570.1

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,23D2,27D2,31D2

InChI Key

UVHRDGWHIDFWID-IVUFTWFTSA-N

SMILES

CCCCCCCCC(OC(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)CCCCCCCCC(O)=O

Synonyms

10-[(1-oxohexadecyl)oxy-d31]-octadecanoic acid

Origin of Product

United States

Foundational & Exploratory

10-PAHSA: A Technical Guide to Biological Mechanisms and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological role, mechanism, and experimental handling of 10-PAHSA.

Executive Summary

10-PAHSA (10-Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid belonging to the class of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).[1][2] Unlike canonical lipids used primarily for energy storage or membrane structure, 10-PAHSA functions as a potent lipokine —a signaling lipid secreted by adipose tissue that regulates systemic metabolic homeostasis and inflammation.

Its therapeutic relevance lies in its dual-action pharmacology: it acts as an agonist for GPR120 (FFAR4) to enhance insulin sensitivity and reduce inflammation, and GPR40 (FFAR1) to stimulate glucose-dependent insulin secretion. This guide provides the structural, mechanistic, and analytical frameworks required for researching 10-PAHSA in drug development and metabolic biology.

Part 1: Chemical Identity & Biosynthesis

Structural Composition

10-PAHSA consists of palmitic acid (C16:0) esterified to the hydroxyl group at the 10-carbon position of stearic acid (C18:0) . This branching structure confers unique physicochemical properties, including increased solubility compared to its parent fatty acids and specific binding affinity for G-protein coupled receptors (GPCRs).

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 538.9 g/mol [1]

  • Key Structural Feature: The ester linkage at C-10 is the determinant of its biological specificity (distinguishing it from isomers like 5-PAHSA or 9-PAHSA).

Biosynthetic Regulation (ChREBP Axis)

The endogenous synthesis of 10-PAHSA occurs primarily in white adipose tissue (WAT) and is tightly regulated by the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP) .

  • Mechanism: High glucose levels activate ChREBP, which upregulates de novo lipogenesis enzymes (FASN, ACC).

  • Pathway: ChREBP drives the synthesis of 10-hydroxystearic acid (the backbone) and palmitic acid (the acyl chain), which are then esterified by specific acyltransferases (putatively adipose triglyceride lipase, ATGL, or specific FAHFA synthases).

  • Pathology: In insulin-resistant states (e.g., obesity, Type 2 Diabetes), ChREBP expression in adipose tissue is downregulated, leading to a marked reduction in circulating 10-PAHSA levels.

Part 2: Receptor Pharmacology & Signaling Pathways

10-PAHSA exerts its effects through two primary GPCRs. Understanding these pathways is critical for interpreting experimental data.

GPR120 (FFAR4) – The Anti-Inflammatory & Sensitizing Pathway
  • Cell Type: Adipocytes, Macrophages (Kupffer cells, ATMs).

  • Action: 10-PAHSA binds GPR120, recruiting

    
    -arrestin-2.
    
  • Metabolic Outcome: Enhances GLUT4 translocation to the membrane, increasing glucose uptake in adipocytes.

  • Immune Outcome: Inhibits the TAB1/TAK1 complex, preventing downstream phosphorylation of JNK and IKK

    
    , thereby blocking NF-
    
    
    
    B activation and cytokine release (TNF
    
    
    , IL-6).
GPR40 (FFAR1) – The Secretagogue Pathway
  • Cell Type: Pancreatic

    
    -cells.
    
  • Action: Activates

    
     signaling, leading to increased intracellular 
    
    
    
    .
  • Outcome: Potentiates Glucose-Stimulated Insulin Secretion (GSIS).[3]

Signaling Pathway Visualization

The following diagram illustrates the dual signaling mechanism of 10-PAHSA in an adipocyte and macrophage context.

G cluster_Adipocyte Adipocyte / Macrophage Membrane PAHSA 10-PAHSA GPR120 GPR120 (FFAR4) PAHSA->GPR120 Agonist Binding GPR40 GPR40 (FFAR1) PAHSA->GPR40 Agonist Binding BetaArr β-Arrestin-2 GPR120->BetaArr Recruitment GLUT4 GLUT4 Translocation GPR120->GLUT4 PI3K/Akt Axis Ca2 Intracellular Ca2+ GPR40->Ca2 Gq Signaling TAB1_TAK1 TAB1/TAK1 BetaArr->TAB1_TAK1 Inhibition JNK JNK / IKKβ TAB1_TAK1->JNK Phosphorylation NFkB NF-κB JNK->NFkB Activation Inflammation Cytokines (TNFα, IL-6) NFkB->Inflammation Transcription Glucose Glucose Uptake GLUT4->Glucose Transport Insulin Insulin Secretion Ca2->Insulin Exocytosis

Caption: 10-PAHSA signaling via GPR120 inhibits inflammatory cascades (NF-κB) and promotes glucose uptake, while GPR40 activation stimulates insulin secretion.

Part 3: Experimental Protocols

Chemical Synthesis of 10-PAHSA

For research purposes, chemical synthesis is preferred over extraction to ensure purity and isomer specificity.

Protocol:

  • Starting Material: 10-Hydroxystearic acid (10-HSA) and Palmitic Acid.[1]

  • Protection: Protect the carboxyl group of 10-HSA using methanol/HCl to form Methyl 10-hydroxystearate .

  • Esterification (Coupling):

    • React Methyl 10-hydroxystearate with Palmitoyl Chloride in the presence of a base (Pyridine or DMAP) in Dichloromethane (DCM).

    • Reaction:

      
      
      
    • Conditions: 0°C to Room Temp, stir overnight under

      
      .
      
  • Deprotection:

    • Hydrolyze the methyl ester using Lithium Hydroxide (LiOH) in a THF/Water (3:1) mixture.

    • Conditions: Stir at RT for 4 hours.

  • Purification: Acidify to pH 3 with HCl, extract with Ethyl Acetate, and purify via Flash Chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Validation: Confirm structure via

    
    -NMR and LC-MS (Target Mass: 537.5 m/z in negative mode).
    
Analytical Detection: Targeted LC-MS/MS Lipidomics

Quantifying 10-PAHSA requires separating it from its structural isomers (e.g., 9-PAHSA), which have identical masses.

Sample Preparation (Solid Phase Extraction):

  • Extraction: Homogenize tissue (adipose/liver) in methanol/chloroform.

  • Enrichment: Use an SPE Strata-X column (Phenomenex) to separate neutral lipids (Triglycerides) from polar lipids (FAHFAs).

    • Wash: 5% Methanol.

    • Elute: 100% Methanol or Acetonitrile.

LC-MS/MS Conditions:

  • System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.02% Ammonium Hydroxide (

    
    ).
    
  • Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.02%

    
    .
    
    • Note: Basic pH is critical to ionize the carboxyl group for negative mode detection.

  • Gradient: 50% B to 99% B over 15 minutes. Isomeric separation relies on subtle retention time shifts.

MRM Transitions (Negative Mode - ESI):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
10-PAHSA 537.5

255.2 (Palmitate)30-40Quantifier
10-PAHSA 537.5

281.2 (Hydroxy-Stearate)30-40Qualifier
13C-Std 553.5

255.230-40Internal Std

Part 4: Biological Data Summary

The following table synthesizes key biological effects observed in murine models and human cell lines.

Biological TargetEffect of 10-PAHSA TreatmentMechanismClinical Relevance
Adipose Tissue Increased Glucose UptakeGLUT4 Translocation via GPR120Reversing Insulin Resistance
Macrophages Decreased Cytokine Release (TNF

, IL-1

)
Inhibition of NF-

B via GPR120
Anti-inflammatory / Colitis
Pancreatic Islets Increased Insulin Secretion

flux via GPR40
Type 2 Diabetes Therapy
Liver Reduced GluconeogenesisSuppression of cAMP/PKA pathwayGlycemic Control
Systemic Improved Glucose ToleranceSynergistic GPR120/40 activationMetabolic Syndrome
Therapeutic Potential

Research indicates that oral administration of PAHSAs (specifically 5- and 9-PAHSA, with 10-PAHSA showing similar class effects) restores insulin sensitivity in high-fat-diet (HFD) induced obese mice. The mechanism is distinct from thiazolidinediones (TZDs) as it does not promote weight gain or fluid retention, making 10-PAHSA a promising scaffold for "metabolically healthy" anti-diabetic drugs.

References

  • Discovery of FAHFAs: Yore, M. M., et al. (2014).[1][4] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[2][5][6] Cell. Link

  • LC-MS/MS Protocol: Kuda, O., et al. (2016). "A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids." Nature Protocols. Link

  • GPR120 Mechanism: Oh, D. Y., et al. (2010). "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects."[7] Cell. Link

  • ChREBP Regulation: Vijayakumar, A., et al. (2017). "Loss of adipose-ChREBP lowers WAT PAHSA levels." Nature Communications. Link

  • Chemical Synthesis: Nelson, A. T., et al. (2017). "Stereoselective Synthesis of FAHFAs." Organic Letters. Link

Sources

10-PAHSA discovery and significance

Author: BenchChem Technical Support Team. Date: February 2026

10-PAHSA: The FAHFA-TG Storage Marker and Bioactive Lipid

Executive Summary 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a specific regioisomer of the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class, a family of endogenous lipids discovered in 2014 by the Kahn laboratory. While its isomer 9-PAHSA is widely recognized for its high abundance as a free lipid in adipose tissue, 10-PAHSA holds a distinct and critical biological niche: it is the predominant FAHFA isomer incorporated into Triacylglycerols (FAHFA-TGs) under high-fat diet conditions. This guide delineates the discovery, unique biosynthetic regulation, signaling mechanisms via GPR120, and the precise analytical workflows required to study 10-PAHSA in metabolic disease research.

The Discovery Landscape

The discovery of 10-PAHSA emerged from untargeted lipidomics of Adipose-Specific GLUT4 Overexpressing (AG4OX) mice. These mice, despite being obese, exhibited paradoxical insulin sensitivity.

  • The "Lipidokine" Hypothesis: Researchers identified that AG4OX adipose tissue secreted lipids that enhanced glucose tolerance. Mass spectrometry revealed a novel class of lipids: FAHFAs.

  • Isomer Specificity: While 9-PAHSA was identified as the most abundant free isomer in standard conditions, 10-PAHSA was later identified as the primary isomer esterified into the glycerol backbone of Triacylglycerols (FAHFA-TGs), particularly in response to caloric excess (High-Fat Diet).

  • Biosynthetic Regulation: The synthesis of 10-PAHSA is regulated by Carbohydrate Response Element Binding Protein (ChREBP), linking its production directly to de novo lipogenesis in adipocytes.

Structural Biology & Biosynthesis

Chemical Structure: 10-PAHSA consists of palmitic acid (C16:0) esterified to the 10-hydroxy position of stearic acid (C18:0). This branching confers unique physical properties, preventing rapid degradation and enhancing solubility compared to linear lipids.

Endogenous Synthesis: Unlike essential fatty acids, 10-PAHSA is synthesized endogenously.

  • Precursor Formation: Stearic acid is hydroxylated to form 10-Hydroxy Stearic Acid (10-HSA).

  • Esterification: A lipid acyltransferase transfers a palmitoyl group from Palmitoyl-CoA to the hydroxyl group of 10-HSA.

  • TG Incorporation: Uniquely, 10-PAHSA is preferentially esterified into TGs (FAHFA-TGs) by DGAT enzymes, serving as a "protected" reservoir of bioactive lipids that can be mobilized by lipases (e.g., ATGL) during fasting or exercise.

Mechanism of Action: The GPR120 Pathway[1]

The therapeutic potential of 10-PAHSA lies in its ability to activate G-Protein Coupled Receptors (GPCRs), specifically GPR120 (FFAR4). Activation of this receptor on adipocytes and macrophages drives insulin sensitization and anti-inflammatory responses.

Graphviz Diagram: GPR120 Signaling Cascade

GPR120_Signaling PAHSA 10-PAHSA (Extracellular) GPR120 GPR120 (Receptor) PAHSA->GPR120 Agonist Binding Gq Gq/11 Protein GPR120->Gq Activation Inflam NF-kB Pathway (Inflammation) GPR120->Inflam Inhibits (via Beta-Arrestin) PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca GLUT4 GLUT4 Translocation (Glucose Uptake) Ca->GLUT4 Stimulates

Caption: 10-PAHSA binds GPR120, triggering Gq-mediated Calcium release for GLUT4 translocation while simultaneously inhibiting NF-kB inflammatory pathways.

Analytical Methodologies

Quantifying 10-PAHSA is technically demanding due to the presence of multiple regioisomers (e.g., 9-PAHSA) with nearly identical retention times. A self-validating protocol using LC-MS/MS is required.

Protocol: Targeted LC-MS/MS Quantification

Step 1: Lipid Extraction (Modified BUME Method)

  • Rationale: The Butanol/Methanol (BUME) method provides superior recovery of amphipathic lipids like FAHFAs compared to traditional Folch extraction.

  • Add 300 µL BUME mixture (Butanol:Methanol 3:[1]1) to 50 µL serum/tissue homogenate.

  • Vortex for 1 min. Add 300 µL Heptane:Ethyl Acetate (3:1).[1]

  • Add 300 µL 1% Acetic Acid (Critical: Acidification protonates the carboxyl group, improving organic phase partitioning).

  • Centrifuge (4000g, 10 min). Collect the upper organic phase.

  • Dry under nitrogen and reconstitute in Methanol.

Step 2: LC-MS/MS Parameters Use a C18 Reverse Phase column. Note that 10-PAHSA and 9-PAHSA often co-elute on standard C18 gradients; specialized chiral or long-gradient methods may be needed for baseline separation. For total PAHSA quantification, they are often integrated together.

Table 1: MRM Transitions for 10-PAHSA

ParameterValueRationale
Precursor Ion (m/z) 537.5 [M-H]-Deprotonated molecular ion of PAHSA.
Quantifier Product (m/z) 255.2Corresponds to Palmitic Acid (FA) fragment. Most stable.
Qualifier Product (m/z) 299.3Corresponds to Hydroxy Stearic Acid (HSA) fragment.
Collision Energy (V) 28 - 30 VOptimized for ester bond cleavage.
Polarity NegativeCarboxylic acid group ionizes best in negative mode.

Enzymatic Synthesis Protocol

For research standards, chemical synthesis is complex. An enzymatic approach using Candida antarctica Lipase A (CalA) is highly efficient and stereoselective.

Graphviz Diagram: Enzymatic Synthesis Workflow

Synthesis_Workflow Substrate1 Palmitic Acid Reaction Esterification (Toluene, 30°C, 24h) Substrate1->Reaction Substrate2 10-Hydroxy Stearic Acid Substrate2->Reaction Enzyme CalA Lipase (Immobilized) Enzyme->Reaction Catalyst Purification SPE Purification (Silica) Reaction->Purification Product 10-PAHSA (>95% Purity) Purification->Product

Caption: Scalable synthesis of 10-PAHSA using CalA lipase to esterify Palmitic Acid and 10-HSA in a non-aqueous solvent system.

Protocol Steps:

  • Reaction Mix: Dissolve 10-Hydroxy Stearic Acid (1 eq) and Palmitic Acid (3 eq) in Toluene.

  • Catalysis: Add immobilized CalA lipase beads.

  • Incubation: Shake at 30°C for 24 hours. The non-aqueous environment forces the lipase to run in reverse (esterification) rather than hydrolysis.

  • Purification: Filter out enzyme beads. Purify supernatant via Silica Gel Chromatography (Hexane/Ethyl Acetate gradient).

References

  • Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Source: Cell (2014). Yore, M.M., et al. URL:[Link]

  • Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Source: Frontiers in Endocrinology (2021). URL:[Link]

  • A Faster Protocol for Endogenous FAHFA Measurements. Source: Analytical Chemistry (2018). Kolar, M.J., et al. URL:[Link]

  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. Source: ACS Sustainable Chemistry & Engineering (2023). URL:[Link]

Sources

10-PAHSA-d31: Structural Anatomy and Analytical Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 10-PAHSA-d31 , a deuterated isotopologue of the bioactive lipid 10-PAHSA.[1][2] It is designed for researchers requiring high-precision quantification of FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids) in biological matrices.[1][2][3]

Technical Monograph for Lipidomics & Drug Development[1][2][3]

Executive Summary

10-PAHSA-d31 (10-[(1-oxohexadecyl-d31)oxy]-octadecanoic acid) is the stable isotope-labeled analog of 10-PAHSA , a potent endogenous lipid mediator with anti-diabetic and anti-inflammatory properties.[1][2][3][4]

In lipidomics, 10-PAHSA-d31 serves as the gold-standard internal standard (IS) .[1][2][3] Its utility stems from its perdeuterated palmitoyl chain, which provides a mass shift of +31 Da relative to the endogenous analyte. This shift is sufficient to eliminate isotopic overlap (cross-talk) from naturally occurring


C isotopes, ensuring absolute quantification accuracy in LC-MS/MS workflows.[1][2][3][4]

Structural Anatomy & Chemical Logic

To understand the analytical behavior of 10-PAHSA-d31, one must deconstruct its bipartite structure.[1][2] It belongs to the FAHFA class, characterized by an ester bond linking a fatty acid to a hydroxy fatty acid.[1]

Chemical Composition
  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: ~570.0 Da (Exact mass depends on D-incorporation purity)[1][2][3][4]

  • Base Structure: 10-PAHSA (Palmitic Acid esterified to 10-Hydroxy Stearic Acid).[1][2][3][4]

The Deuterated Moiety (The "d31" Driver)

The "d31" designation refers to the perdeuteration of the palmitic acid side chain .

  • Endogenous Palmitoyl Group:

    
    [2][3][4]
    
  • Deuterated Palmitoyl Group:

    
    [1][2][3][4]
    

This specific labeling strategy is chosen because the ester bond is the primary site of fragmentation in Mass Spectrometry. By labeling the fatty acid (FA) side fully, the primary fragment ion shifts predictably, allowing for high-specificity Multiple Reaction Monitoring (MRM).[1][2][3][4]

Structural Visualization

The following diagram illustrates the ester linkage and the specific location of the deuterium labels.

G cluster_0 Fatty Acid Moiety (Palmitic Acid-d31) cluster_1 Hydroxy Fatty Acid Moiety (10-HSA) FA_Head Carbonyl (C1) Ester_Link Ester Bond @ C10 FA_Head->Ester_Link Esterification FA_Tail Perdeuterated Tail (C15D31) FA_Tail->FA_Head C-C Bond HFA_Head Carboxyl Group (COOH) HFA_Backbone Stearic Backbone (C18) HFA_Backbone->HFA_Head Ester_Link->HFA_Backbone Regiochemistry: C10

Figure 1: Structural topology of 10-PAHSA-d31. The blue nodes represent the deuterated palmitoyl chain, while the red nodes represent the non-deuterated hydroxy stearic acid backbone.

Mass Spectrometry Mechanics

The reliability of 10-PAHSA-d31 as an internal standard is defined by its fragmentation under Electrospray Ionization (ESI) in negative mode.[1][2][3]

Fragmentation Pathway (CID)

Under Collision-Induced Dissociation (CID), FAHFAs preferentially cleave at the ester bond.[1][2][3][4]

  • Precursor Ion formation: The molecule loses a proton at the carboxylic acid group of the HSA moiety, forming

    
    .[1]
    
  • Primary Fragmentation: The ester bond breaks, yielding two potential anions:

    • Fatty Acid Anion (FA):

      
      [1][2][3][4]
      
    • Hydroxy Fatty Acid Anion (HFA):

      
      [1][2][3][4]
      

For 10-PAHSA-d31, the deuterium label is on the FA side.[1][2][5] Therefore, the FA anion carries the mass shift , while the HFA anion remains at its native mass.

MRM Transition Table

Researchers should program their Triple Quadrupole (QqQ) MS with the following transitions:

AnalytePrecursor Ion (

)
Product Ion (Quantifier)Product Ion (Qualifier)Rationale
10-PAHSA (Endogenous) 537.5 255.2 (Palmitate)299.3 (10-HSA)Standard cleavage.
10-PAHSA-d31 (IS) 568.6 286.4 (Palmitate-d31)299.3 (10-HSA)+31 Da shift on Precursor and FA fragment.[1][2][3][4]
Fragmentation Logic Diagram

MS_Frag Precursor Precursor Ion [M-H]- m/z 568.6 (10-PAHSA-d31) CID Collision Induced Dissociation (Ester Cleavage) Precursor->CID Prod_FA Product Ion 1 (Quantifier) m/z 286.4 [Palmitate-d31]- CID->Prod_FA Major Pathway Prod_HFA Product Ion 2 (Qualifier) m/z 299.3 [10-Hydroxystearate]- CID->Prod_HFA Minor Pathway

Figure 2: MS/MS fragmentation pathway.[1][2][3][4] The d31 label shifts the quantifier ion to m/z 286.4, ensuring distinct detection from endogenous palmitate (m/z 255.2).[4]

Operational Protocol: Extraction & Quantification

Objective: Isolate 10-PAHSA from biological tissue (e.g., adipose, serum) using 10-PAHSA-d31 as the internal standard.[1][2][3][4]

Reagents
  • IS Stock: 10-PAHSA-d31 (100 µM in Methanol).[1][2][3][4]

  • Extraction Solvent: Methanol (MeOH) and Chloroform (

    
    ) or MTBE.[1][2][3][4]
    
  • Chromatography: C18 Reverse Phase Column (e.g., Waters ACQUITY BEH C18).[1][2][3][4]

Step-by-Step Workflow
  • Sample Spiking (Critical Step):

    • Add 10 µL of 10-PAHSA-d31 stock to the biological sample before adding extraction solvents.[1] This accounts for extraction efficiency losses.[1][2]

  • Biphasic Extraction:

    • Perform a modified Folch or Bligh-Dyer extraction (

      
      :MeOH:PBS).[1][2][3][4]
      
    • PAHFAs partition into the organic (lower) phase.[1][2][3]

  • Solid Phase Extraction (SPE) - Optional but Recommended:

    • Use silica cartridges to separate neutral lipids (TAGs) from polar lipids.[1][2][3][4] PAHFAs elute in the polar fraction.[1]

  • LC-MS/MS Analysis:

    • Inject onto C18 column.[1][2][6]

    • Mobile Phase A: Water (0.1% Acetic Acid or 5mM Ammonium Acetate).[1][2][3][4]

    • Mobile Phase B: 90:10 Acetonitrile:Isopropanol (0.1% Acetic Acid).[1][2][3][4]

    • Gradient: 30% B to 100% B over 15 minutes.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Serum/Adipose) Spike Spike IS: 10-PAHSA-d31 Sample->Spike Extract Organic Extraction (CHCl3/MeOH) Spike->Extract LC Reverse Phase LC (Separates Isomers) Extract->LC MS QqQ Mass Spec (Negative Mode) LC->MS Data Quantification (Ratio Endogenous/IS) MS->Data

Figure 3: Analytical workflow ensuring that the internal standard equilibrates with the sample matrix prior to extraction.

References

  • Yore, M. M., et al. (2014).[1][2][3][4] "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[1][7] Cell. Link[1][2][3][4]

  • Cayman Chemical. "10-PAHSA-d31 Product Information." Cayman Chemical Technical Data. Link

  • Kuda, O., et al. (2016).[1][2][3][4] "Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties." Diabetes.[1][2][8][9] Link[1][2][3][4]

  • Brejchova, K., et al. (2020).[1][2][3][4] "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples." Analytical Chemistry. Link[1][2][3][4]

Sources

biosynthesis pathway of palmitic acid hydroxy stearic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Lipidomics

Executive Summary

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) represent a distinct class of bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2] Structurally, they are branched esters formed by the esterification of palmitic acid (PA) to a hydroxy stearic acid (HSA) backbone.

For years, the biosynthetic machinery of PAHSAs remained elusive. Recent breakthroughs have redefined the role of Adipose Triglyceride Lipase (ATGL) , shifting its classification from a pure hydrolase to a conditional transacylase responsible for PAHSA synthesis. Conversely, the degradation of PAHSAs is governed by the threonine hydrolases AIG1 and ADTRP .

This guide details the molecular mechanisms of PAHSA turnover, upstream regulation by ChREBP, and validated protocols for their isolation and quantification in drug discovery workflows.

Part 1: Molecular Architecture & Significance

PAHSAs are a subset of FAHFAs (Fatty Acid esters of Hydroxy Fatty Acids).[1][2] Their nomenclature is defined by the position of the hydroxyl group on the stearic acid chain where the palmitic acid is esterified.

  • 9-PAHSA: Palmitic acid esterified at the C-9 position of 9-hydroxy stearic acid. (Most abundant in serum/adipose; highly insulin-sensitizing).

  • 5-PAHSA: Esterified at the C-5 position. (Potent anti-inflammatory effects).[1][2][3][4]

Therapeutic Mechanism: PAHSAs act as ligands for G-protein coupled receptors, specifically GPR120 (anti-inflammatory) and GPR40 (insulin secretion). They enhance glucose uptake via GLUT4 translocation and reduce adipose tissue inflammation.[3]

Part 2: The Biosynthetic Pathway (The ATGL Paradigm)

Historically, researchers sought a dedicated "FAHFA synthase." Evidence now confirms that ATGL (PNPLA2) , the rate-limiting enzyme in lipolysis, possesses a dual function. Under conditions of fasting or high lipid turnover, ATGL acts as a transacylase.[1]

The Mechanism[3]
  • Precursor Generation:

    • Acyl Donor: Triglycerides (TGs) stored in lipid droplets.

    • Acyl Acceptor: Hydroxy Fatty Acids (HFAs), likely generated via Prdx6 (Peroxiredoxin 6) mediated peroxidation or enzymatic hydroxylation of stearic acid.

  • The Transacylation Event:

    • Unlike typical acyl-CoA dependent transferases (like DGAT), ATGL transfers a palmitoyl moiety directly from a Triglyceride to the hydroxyl group of an HSA.

    • Reaction: Triglyceride-Palmitate + Hydroxy Stearic Acid (HSA) —(ATGL)→ PAHSA + Diglyceride

Upstream Regulation: The ChREBP Axis

The transcription factor ChREBP (Carbohydrate-Responsive Element-Binding Protein) is the master regulator of PAHSA synthesis in adipose tissue.

  • Glucose Flux: High glucose activates ChREBP.[5][6]

  • De Novo Lipogenesis (DNL): ChREBP upregulates DNL enzymes (ACC, FAS), increasing the pool of Palmitate and Stearate.

  • Correlation: ChREBP-KO mice exhibit profoundly reduced PAHSA levels, which can be restored via exogenous PAHSA administration.[7][8]

Pathway Visualization

The following diagram illustrates the convergence of Glucose signaling, DNL, and ATGL-mediated synthesis.

PAHSA_Biosynthesis cluster_0 Adipocyte Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate ChREBP TF: ChREBP (Glucose Sensor) Glucose->ChREBP Activates AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Palmitate Palmitate (C16:0) AcetylCoA->Palmitate FAS (DNL) Stearate Stearate (C18:0) Palmitate->Stearate Elongation TG Triglyceride (Storage) Palmitate->TG Esterification HSA Hydroxy Stearic Acid (HSA) Stearate->HSA Prdx6 / Oxidation ATGL Enzyme: ATGL (Transacylase Activity) HSA->ATGL TG->ATGL PAHSA PAHSA (Bioactive Lipid) ATGL->PAHSA Transacylation ChREBP->AcetylCoA Promotes DNL

Figure 1: The Biosynthetic Pathway of PAHSAs. Note the central role of ATGL in coupling TGs with HFAs, regulated upstream by ChREBP-driven lipogenesis.

Part 3: Catabolism & Turnover (The Drug Targets)

To therapeutically elevate PAHSA levels, one must inhibit their degradation. PAHSAs are hydrolyzed back into fatty acids and hydroxy fatty acids.

Key Hydrolases[9][10][11]
  • AIG1 (Androgen-Induced Gene 1): A threonine hydrolase located in the membrane.[12] It is highly specific for FAHFAs.

  • ADTRP (Androgen-Dependent TFPI-Regulating Protein): Homologous to AIG1, acting as a redundant hydrolase.[13]

  • CEL (Carboxyl Ester Lipase): Secreted by the pancreas; relevant for dietary PAHSA digestion but less central to adipose tissue signaling than AIG1/ADTRP.

Therapeutic Strategy: Dual inhibition of AIG1 and ADTRP (e.g., using molecule ABD-110207 ) effectively raises endogenous PAHSA levels, improving insulin sensitivity in diabetic models.

PAHSA_Catabolism cluster_enzymes Hydrolases (Drug Targets) PAHSA PAHSA AIG1 AIG1 PAHSA->AIG1 ADTRP ADTRP PAHSA->ADTRP Products Palmitate + HSA (Inactive) AIG1->Products ADTRP->Products Inhibitor Inhibitor (e.g., ABD-110207) Inhibitor->AIG1 Blocks Inhibitor->ADTRP Blocks

Figure 2: Catabolic pathway showing hydrolysis of PAHSAs by AIG1/ADTRP and the mechanism of pharmacological inhibition.[2][7][10][11][14]

Part 4: Experimental Protocols (Validation Systems)

For researchers aiming to validate these pathways, precise quantification is required. PAHSAs are low-abundance lipids (pmol/g tissue), requiring enrichment.

Protocol A: Targeted Extraction (Solid Phase Extraction)

Standard lipid extractions (e.g., Folch) often suffer from ion suppression. SPE enrichment is recommended.

  • Homogenization: Homogenize tissue (adipose/liver) in PBS.

  • Internal Standard Spike: Add d31-9-PAHSA (deuterated standard) immediately to account for extraction loss.

  • Organic Extraction:

    • Add Chloroform:Methanol (2:1 v/v). Vortex 1 min.

    • Centrifuge (2000 x g, 10 min). Collect lower organic phase.

    • Dry under Nitrogen gas.

  • SPE Enrichment (Strata-X or C18):

    • Reconstitute lipid film in Chloroform.

    • Load onto pre-conditioned SPE cartridge.

    • Wash: 5% Methanol in Water (removes salts).

    • Elute: 100% Methanol or Acetonitrile.

    • Dry and reconstitute in 50% Methanol for LC-MS.

Protocol B: LC-MS/MS Quantification

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6495).

ParameterSettingRationale
Ionization Mode Negative Electrospray (ESI-)PAHSAs ionize best as [M-H]- due to the carboxylic acid.
Column C18 Reverse Phase (e.g., Kinetex 2.6µm)Separates isomers (5-PAHSA vs 9-PAHSA) based on hydrophobicity.
Mobile Phase A Water (0.1% Formic Acid)Acid helps protonation equilibrium for better chromatography.
Mobile Phase B Acetonitrile/Isopropanol (0.1% Formic Acid)Strong organic solvent to elute hydrophobic lipids.
MRM Transition m/z 537.5 → 255.2 (Palmitate)Precursor (PAHSA) to Product (Palmitic Acid fragment).
Isomer Separation Gradient Elution9-PAHSA typically elutes before 5-PAHSA.
References
  • ATGL is a biosynthetic enzyme for fatty acid esters of hydroxy fatty acids. Source: Nature (2024/2025 context via Search) (Snippet reference 1.7)

  • AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs. Source: Nature Chemical Biology

  • ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue. Source: Frontiers in Endocrinology

  • Discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and their Role in Diabetes. Source: Cell

  • Validation of an LC-MS/MS Method Using Solid-Phase Extraction. Source: Journal of Applied Laboratory Medicine

Sources

Endogenous Levels and Quantification of 10-PAHSA in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of endogenous 10-PAHSA, distinct from the more widely publicized 5- and 9-PAHSA isomers. It is structured to support experimental design and data interpretation for researchers in metabolic disease and lipidomics.

Executive Summary: The 10-PAHSA Isomer Profile

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of bioactive lipids with potent anti-inflammatory and insulin-sensitizing properties.[1][2] While 5-PAHSA and 9-PAHSA are established biomarkers for insulin sensitivity, 10-PAHSA presents a distinct biological profile.

  • Chemical Structure: Ester of palmitic acid branched at the C-10 position of hydroxystearic acid.[1]

  • Physiological Status: Endogenously present in human serum and adipose tissue.[3] Unlike its counterparts, 10-PAHSA levels do not significantly correlate with insulin resistance in human cohorts, making it a critical negative control or distinct pathway marker in metabolic studies.

  • Analytical Challenge: Requires high-resolution chromatographic separation to distinguish from isobaric regioisomers (5-, 9-, 12-, 13-PAHSA).

Biosynthetic Pathway & Regulation

The synthesis of 10-PAHSA is tightly coupled to de novo lipogenesis (DNL) and is regulated by the carbohydrate-response element-binding protein (ChREBP). Unlike simple esterification, the formation of the estolide bond (linking the fatty acid to the hydroxy fatty acid) likely involves transacylation activity associated with Adipose Triglyceride Lipase (ATGL) or related acyltransferases.

Mechanism of Action[3][4][5][6][7]
  • Substrate Generation: ChREBP activation (by glucose) drives the synthesis of palmitate and stearate.

  • Hydroxylation: Stearate is hydroxylated to form 10-hydroxystearic acid (10-HSA).[1]

  • Esterification: An acyltransferase transfers palmitate to the hydroxyl group of 10-HSA.

Biosynthesis Glucose Glucose Influx ChREBP ChREBP Activation (Transcription Factor) Glucose->ChREBP Activates DNL De Novo Lipogenesis (FASN, SCD1) ChREBP->DNL Upregulates Palmitate Palmitate (C16:0) DNL->Palmitate Stearate Stearate (C18:0) DNL->Stearate Enzyme Putative Acyltransferase (ATGL/TGH activity) Palmitate->Enzyme Donor HSA 10-Hydroxy Stearic Acid (10-HSA) Stearate->HSA Hydroxylation (CYP450?) HSA->Enzyme Acceptor PAHSA 10-PAHSA (Endogenous Lipid) Enzyme->PAHSA Esterification

Figure 1: Putative biosynthetic pathway of 10-PAHSA linking glucose metabolism to lipid synthesis via ChREBP.

Analytical Methodology: LC-MS/MS Quantification

Accurate measurement of 10-PAHSA requires liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation Protocol

Objective: Isolate lipid fraction while preventing hydrolysis of the estolide bond.

  • Extraction:

    • Add 200 µL serum or 50 mg adipose tissue to a glass tube.

    • Spike with Internal Standard (IS): 10 pmol of 13C4-9-PAHSA .

    • Add 1.5 mL Methanol and 3 mL Chloroform (1:2 v/v). Vortex for 30s.

    • Add 1.3 mL PBS to induce phase separation. Centrifuge at 3000 x g for 10 min.

    • Collect the lower organic phase. Re-extract aqueous phase with 2 mL Chloroform.

  • Drying: Evaporate combined organic phases under Nitrogen gas at 37°C.

  • Reconstitution: Dissolve residue in 100 µL Methanol/Chloroform (1:1) for injection.

LC-MS/MS Parameters

Critical Requirement: Chromatographic resolution is the only way to distinguish 10-PAHSA from 9-PAHSA, as they share the same mass and transitions.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 Å, 100 x 2.1 mm).

  • Mobile Phase A: Water/Acetonitrile (60:40) + 10 mM Ammonium Acetate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Acetate.

  • Gradient: Slow gradient required. 30-50% B over 15-20 minutes is typical for isomer separation.

MRM Transitions (Negative Ion Mode - ESI-):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
10-PAHSA 537.5 255.2 25-30Quantifier (Palmitate ion)
10-PAHSA537.5281.225-30Qualifier (Oleate fragment*)
13C4-9-PAHSA541.5255.225-30Internal Standard

*Note: The 281 fragment arises from the hydroxy-stearic backbone if it dehydrates to oleic acid during fragmentation.

Workflow Sample Human Sample (Serum/Adipose) Extract Lipid Extraction (CHCl3/MeOH) Sample->Extract SPE Solid Phase Extraction (Optional Enrichment) Extract->SPE LC LC Separation (C18 Column, >15 min gradient) Extract->LC Direct Injection SPE->LC MS MS/MS Detection (MRM 537 -> 255) LC->MS Isomer Resolution Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: Analytical workflow for specific quantification of 10-PAHSA.

Endogenous Levels in Human Tissues

The following data summarizes quantitative findings from healthy and metabolic disease cohorts. Note that values can vary based on extraction efficiency and internal standard normalization.

Tissue TypePhysiological StateConcentration RangeKey Observation
Serum/Plasma Healthy (Fasting)45 - 100 nM (Total FAHFAs)10-PAHSA is a minor component compared to 9-PAHSA.
Serum/Plasma Insulin ResistantNo Significant Change Unlike 5-PAHSA, 10-PAHSA levels do not drop significantly in IR subjects [1][2].
Adipose (WAT) Healthy~1 - 2 pmol/mg lipid Levels are generally lower than saturated fatty acids.
Adipose (WAT) Obese/DiabeticVariable 10-PAHSA does not show the consistent downregulation seen with 5-PAHSA [1].

Data Interpretation Warning: Researchers often observe a "Total PAHSA" reduction in disease. However, when resolving for isomers, 5-PAHSA drives this correlation. 10-PAHSA is often chemically stable and present but physiologically distinct in its regulation. In dietary studies, 10-PAHSA is often the most abundant isomer in standard chow, but this dietary abundance does not translate to tissue accumulation, suggesting tight endogenous regulation [1].

References

  • Yore, M. M., et al. (2014).[1] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][4] Cell, 159(2), 318-332.[1] Link

  • Hammarstedt, A., et al. (2021).[5] Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. The Journal of Clinical Endocrinology & Metabolism. Link

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[4] Diabetes, 65(9), 2580-2590. Link

  • Brejchova, K., et al. (2020).[6] Determination of Major Endogenous FAHFAs in Healthy Human Circulation. International Journal of Molecular Sciences. Link

Sources

Technical Guide: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Biology, Metabolic Regulation, and Analytical Profiling

Executive Summary

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a class of endogenous lipids ("lipokines") discovered in 2014 that have fundamentally shifted our understanding of lipid signaling in metabolic diseases. Unlike canonical lipids, FAHFAs possess a unique branched structure conferring high regio-isomeric diversity. Their discovery has opened new therapeutic avenues for Type 2 Diabetes (T2D) and inflammatory disorders due to their potent ability to enhance insulin sensitivity and suppress inflammation via G-protein coupled receptors (specifically GPR120).

This guide provides a technical deep-dive into the FAHFA lipidome, detailing their structural classification, the AIG1/ADTRP metabolic axis, and the rigorous LC-MS/MS protocols required for their detection in biological matrices.

Structural Biology & Nomenclature

FAHFAs are formed by an ester bond between the carboxyl group of a fatty acid (FA) and the hydroxyl group of a hydroxy fatty acid (HFA).[1] This structure creates a "branched" lipid distinct from linear glycerolipids or sphingolipids.

Nomenclature System

The naming convention is defined by:

  • The Acyl Chain: The fatty acid esterified to the hydroxyl group (e.g., Palmitic Acid).[1]

  • The Backbone: The hydroxy fatty acid (e.g., Hydroxy Stearic Acid).[1][2][3][4][5]

  • Regio-isomerism: The position of the hydroxyl group on the backbone.

Example: 9-PAHSA

  • PA: Palmitic Acid (C16:0)

  • HSA: Hydroxy Stearic Acid (C18:0)

  • 9: The ester linkage is at the 9th carbon of the stearic acid chain.

This combinatorial diversity (different fatty acids × different hydroxy positions) generates hundreds of potential isomers, each with distinct biological activities. 5-PAHSA and 9-PAHSA are currently the most well-characterized for their anti-diabetic properties.

Physiological Mechanisms: The Signaling Axis

FAHFAs function as signaling lipids rather than structural membrane components. Their physiological effects are mediated primarily through two distinct pathways: GPCR activation and direct modulation of glucose transporters.

Mechanism 1: GPR120 Agonism (Anti-Inflammatory)

FAHFAs, particularly PAHSAs, are high-affinity ligands for GPR120 (FFAR4). Activation of GPR120 on macrophages inhibits the NF-κB pathway, reducing the secretion of pro-inflammatory cytokines (TNF-α, IL-6) that drive insulin resistance.

Mechanism 2: GLUT4 Translocation (Glucose Homeostasis)

In adipocytes, FAHFAs enhance insulin-stimulated glucose uptake.[6] Crucially, they also stimulate glucose uptake via a non-insulin-dependent mechanism by promoting the translocation of GLUT4 transporters to the plasma membrane.

Visualization: FAHFA Signaling Network

FAHFA_Signaling FAHFA FAHFA (e.g., 9-PAHSA) GPR120 GPR120 (FFAR4) (Macrophage) FAHFA->GPR120 Activates GLUT4 GLUT4 Translocation (Adipocyte) FAHFA->GLUT4 Promotes GLP1 GLP-1 Secretion (Enteroendocrine Cells) FAHFA->GLP1 Stimulates NFkB NF-κB Pathway GPR120->NFkB Inhibits Glucose Glucose Uptake (Lower Blood Glucose) GLUT4->Glucose Inflammation Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Promotes Insulin Insulin Signaling Insulin->GLUT4 Synergizes with

Figure 1: The dual mechanism of FAHFA action. Note the parallel pathways: GPR120-mediated anti-inflammatory effects and direct modulation of glucose transport.

Metabolism: The AIG1/ADTRP Hydrolase Axis

A critical challenge in FAHFA therapeutics is their rapid degradation. The enzymes responsible for this catabolism were identified as AIG1 (Androgen-Induced Gene 1) and ADTRP (Androgen-Dependent TFPI-Regulating Protein).[7]

  • Function: These are atypical threonine hydrolases resident in the endoplasmic reticulum.

  • Substrate Specificity: They selectively hydrolyze the ester bond of FAHFAs, breaking them back down into a fatty acid and a hydroxy fatty acid.

  • Drug Target: Inhibiting AIG1/ADTRP prevents FAHFA degradation, elevating endogenous levels and restoring insulin sensitivity. This makes them attractive targets for small-molecule inhibitors in diabetes drug development.

FAHFA_Metabolism Precursors Acyl-CoA + Hydroxy Fatty Acid Synth Biosynthesis (ATGL / Acyltransferases?) Precursors->Synth FAHFA Active FAHFA Lipid Synth->FAHFA Hydrolases AIG1 / ADTRP (Threonine Hydrolases) FAHFA->Hydrolases Degradation Breakdown Fatty Acid + Hydroxy Fatty Acid Hydrolases->Breakdown Inhibitor Small Molecule Inhibitor Inhibitor->Hydrolases Blocks

Figure 2: The metabolic lifecycle of FAHFAs. AIG1 and ADTRP act as the primary "brakes" on FAHFA signaling by hydrolyzing the active lipid.

Analytical Methodologies: Targeted LC-MS/MS Protocol

Role: Senior Application Scientist Context: FAHFAs are low-abundance lipids (pmol/g tissue). Standard lipidomics (shotgun) often fails to detect them against the high background of triglycerides. A targeted, extraction-specific approach is required.[3]

A. Sample Preparation (Solid Phase Extraction)

Why this matters: Simple Liquid-Liquid Extraction (LLE) like Folch or Bligh-Dyer co-extracts massive amounts of neutral lipids (TAGs) that cause ion suppression in the Mass Spec source. We use Solid Phase Extraction (SPE) to enrich for FAHFAs.

  • Homogenization: Tissue (e.g., adipose) is homogenized in methanol/water.

  • Internal Standard: Spike with 13C-labeled 9-PAHSA immediately to account for extraction loss.

  • LLE Step: Extract with Chloroform/Methanol to get total lipids.

  • SPE Enrichment (Critical):

    • Load lipid extract onto a Strata-X (Polymeric Reversed Phase) or Silica cartridge.

    • Wash: Neutral solvents (Hexane) to elute Triglycerides.

    • Elute: Methanol/Ethyl Acetate to elute polar lipids including FAHFAs.

B. LC-MS/MS Configuration[8][9]
  • Ionization Mode: Negative Electrospray Ionization (ESI-) .

    • Reasoning: FAHFAs contain a free carboxyl group, making them ionize efficiently as [M-H]- anions. Positive mode is significantly less sensitive.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18).

  • Mobile Phase:

    • A: Water/Acetonitrile (60:40) + 10mM Ammonium Acetate.

    • B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Acetate.

C. MRM Transitions (Data Table)

Multiple Reaction Monitoring (MRM) is required for sensitivity. The transition monitors the parent ion (FAHFA) fragmenting into the fatty acid chain.

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z) [FA-H]-Collision Energy (eV)Rationale
9-PAHSA 537.5255.230Breaks at ester bond; releases Palmitate (C16:0).
5-PAHSA 537.5255.230Isomeric with 9-PAHSA; separated by Retention Time.
9-OAHSA 563.5281.232Oleic Acid (C18:1) + Hydroxy Stearic Acid.
13-LAHSA 561.5279.232Linoleic Acid (C18:2) + Hydroxy Stearic Acid.[1][2][5][8]
d31-PAHSA (IS) 568.7286.430Deuterated internal standard for quantification.

Note: Since 9-PAHSA and 5-PAHSA share the same mass transitions, chromatographic separation is the only way to distinguish them. 9-PAHSA typically elutes earlier than 5-PAHSA on C18 columns.

Therapeutic Potential

The "Application Scientist" perspective shifts here from how to measure to why it matters.

  • Type 2 Diabetes: FAHFAs are reduced in the adipose tissue of insulin-resistant humans.[4][6] Restoration of FAHFA levels (via diet or AIG1 inhibition) correlates with improved glucose tolerance.

  • Colitis & Inflammation: Oral administration of PAHSAs has been shown to reduce colonic inflammation in mouse models, likely via the GPR120 pathway in gut immune cells.

  • Nutraceuticals: As lipids, FAHFAs are orally bioavailable, raising the possibility of "medical food" interventions.

References

  • Yore, M. M., et al. (2014). Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-inflammatory Effects.[1][9] Cell. Link

  • Parsons, W. H., et al. (2016). AIG1 and ADTRP are atypical integral membrane hydrolases that degrade bioactive FAHFAs.[2][10] Nature Chemical Biology.[10] Link

  • Kuda, O., et al. (2016). Docosahexaenoic Acid-Derived Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) With Anti-inflammatory Properties. Diabetes.[2][3][4][5][6][9][11] Link

  • Brejchova, K., et al. (2020). Understanding FAHFAs: From structure to metabolic regulation. Progress in Lipid Research. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of 10-Palmitic Acid Hydroxy Stearic Acid (10-PAHSA) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 10-PAHSA in human plasma. 10-PAHSA is a member of the recently discovered class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2][3] Given their emerging role in metabolic regulation and inflammation, precise quantification is critical for advancing research in areas such as type 2 diabetes, metabolic syndrome, and inflammatory diseases.[4][5][6] This protocol provides a comprehensive workflow, from sample preparation involving lipid extraction and solid-phase extraction (SPE) to optimized LC-MS/MS parameters for reliable quantification.

Introduction: The Significance of 10-PAHSA

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a novel class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[3][7] Among the various isomers, palmitic acid esters of hydroxy stearic acids (PAHSAs) are particularly abundant in the adipose tissue of insulin-sensitive individuals.[1] 10-PAHSA, specifically, is a key isomer within this family. Studies have shown that PAHSAs can improve glucose tolerance, stimulate insulin secretion, and exert anti-inflammatory effects, making them promising biomarkers and therapeutic targets.[1][4][5]

The low endogenous concentrations and the presence of numerous structural isomers of FAHFAs present a significant analytical challenge.[6][7][8] Therefore, a highly sensitive and selective analytical method, such as LC-MS/MS, is essential for their accurate quantification in complex biological matrices.[2][3] This application note provides a field-proven protocol for researchers, scientists, and drug development professionals to reliably measure 10-PAHSA levels.

Principle of the Method

This method employs a stable isotope dilution strategy using a deuterated or ¹³C-labeled internal standard (IS) to ensure high accuracy and precision. The workflow begins with a liquid-liquid extraction to isolate total lipids from plasma, followed by a solid-phase extraction (SPE) step to enrich the FAHFA fraction and remove interfering lipids like triglycerides.[9][10] The enriched sample is then analyzed by a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. The separation is achieved using a C18 reversed-phase column, and quantification is performed in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).[9][10]

Experimental Workflow & Protocols

The overall experimental workflow is designed to ensure reproducibility and minimize sample loss and contamination.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Collection (200 µL) s2 Spike with Internal Standard (e.g., ¹³C-9-PAHSA) s1->s2 s3 Liquid-Liquid Extraction (Chloroform/Methanol) s2->s3 s4 Solid-Phase Extraction (SPE) (Silica Cartridge) s3->s4 s5 Elute FAHFA Fraction s4->s5 s6 Dry Down & Reconstitute s5->s6 a1 Inject Sample onto C18 Column s6->a1 a2 Chromatographic Separation a1->a2 a3 Negative ESI a2->a3 a4 MRM Detection (Precursor -> Product Ions) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify 10-PAHSA Concentration d2->d3

Caption: Overall workflow for the quantification of 10-PAHSA.

Required Materials and Reagents
  • Solvents: HPLC-grade methanol, chloroform, hexane, ethyl acetate, and water.

  • Reagents: Ammonium acetate, ammonium hydroxide.

  • Standards: 10-PAHSA analytical standard, ¹³C-labeled or deuterated PAHSA internal standard (e.g., ¹³C₄-9-PAHSA).

  • SPE Cartridges: Strata SI-1 Silica (500 mg, 3 mL) or equivalent.

  • Glassware: Borosilicate glass tubes, vials, and inserts.

  • Equipment: Centrifuge, nitrogen evaporator, vortex mixer.

Protocol 1: Sample Preparation

This protocol is adapted from established methods for FAHFA extraction from plasma and adipose tissue.[9][10]

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: In a glass tube, add 200 µL of plasma. Spike with an appropriate amount of internal standard solution (e.g., 1 pmol of ¹³C₄-9-PAHSA in chloroform). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction recovery.[11]

  • Lipid Extraction:

    • Add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform to the plasma sample.[9]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for FAHFA Enrichment:

    • Cartridge Conditioning: Pre-wash a silica SPE cartridge with 6 mL of ethyl acetate, followed by conditioning with 6 mL of hexane.[9]

    • Sample Loading: Reconstitute the dried lipid extract in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

    • Wash (Elution of Neutral Lipids): Elute and discard the neutral lipid fraction with 6 mL of 5% ethyl acetate in hexane. This step is critical for removing triglycerides and other non-polar lipids that can cause ion suppression.[10]

    • Elution of FAHFAs: Elute the desired FAHFA fraction with 4 mL of ethyl acetate into a clean collection tube.[9]

  • Final Preparation:

    • Dry the FAHFA fraction under a gentle stream of nitrogen.

    • Reconstitute the sample in 40 µL of methanol for LC-MS/MS analysis.[9]

Protocol 2: LC-MS/MS Analysis
  • LC System: An Agilent 1290 Infinity LC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP or Agilent QQQ) capable of MRM analysis.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) or equivalent.[9]

    • Mobile Phase: Isocratic elution with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide.[9]

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Spray Voltage: -3.5 kV.

    • Source Temperature: 325°C.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions and Data Analysis

The specificity of this method relies on monitoring the fragmentation of the precursor ion ([M-H]⁻) of 10-PAHSA into characteristic product ions. Tandem MS of PAHSAs in negative mode typically yields three main product ions corresponding to the palmitic acid fragment, the hydroxystearic acid fragment, and a water loss from the hydroxystearic acid.[10]

Fragmentation cluster_MS1 Quadrupole 1 (Q1) cluster_CID Quadrupole 2 (Q2) - CID cluster_MS2 Quadrupole 3 (Q3) Precursor 10-PAHSA [M-H]⁻ m/z 537.5 Collision Collision with Gas (e.g., N₂) Precursor->Collision Product1 Palmitic Acid Fragment m/z 255.2 (Quantifier) Collision->Product1 Product2 Hydroxystearic Acid Fragment m/z 299.2 (Qualifier) Collision->Product2 Product3 Hydroxystearic Acid - H₂O m/z 281.2 (Qualifier) Collision->Product3

Caption: Fragmentation of 10-PAHSA for MRM analysis.

MRM Transitions Table

The following table summarizes the optimized MRM transitions for 10-PAHSA and a common internal standard. Collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
10-PAHSA 537.5255.2 Quantifier
537.5299.2Qualifier
537.5281.2Qualifier
¹³C₄-9-PAHSA (IS) 541.5259.2Quantifier

The m/z 537 → 255 transition is typically the most intense and is recommended for quantification.[10]

Calibration and Quantification

A calibration curve should be prepared by spiking known amounts of 10-PAHSA standard into a surrogate matrix (e.g., charcoal-stripped plasma) along with a fixed amount of the internal standard. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression with a weighting factor of 1/x is typically used.

Method Validation and Performance

A robust LC-MS/MS method must be validated to ensure its reliability.[12] Key validation parameters include:

  • Linearity: The method should demonstrate linearity over the expected physiological concentration range of 10-PAHSA.

  • Precision and Accuracy: Intra- and inter-day precision (%CV) and accuracy (%RE) should be within acceptable limits (typically <15%).

  • Selectivity: The absence of interfering peaks at the retention time of 10-PAHSA and its internal standard in blank matrix demonstrates selectivity.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in neat solution.

  • Recovery: The efficiency of the extraction process should be evaluated and consistent.

Representative Performance Characteristics

The following table summarizes typical performance data for a validated FAHFA assay.

ParameterTypical Value
Linear Range 0.1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Extraction Recovery > 85%

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 10-PAHSA in human plasma using LC-MS/MS. By leveraging a robust sample preparation strategy involving SPE and a highly specific MRM-based detection method, researchers can achieve the sensitivity and accuracy required to investigate the role of this important bioactive lipid in health and disease. Adherence to the detailed steps and validation principles outlined will ensure the generation of high-quality, reliable data for advancing metabolic and pharmaceutical research.

References

  • Current time information in Minneapolis, MN, US. (n.d.). Google.
  • Pettinella, C., Lee, S. H., Cipollone, F., & Blair, I. A. (2007). Targeted quantitative analysis of fatty acids in atherosclerotic plaques by high sensitivity liquid chromatography/tandem mass spectrometry.
  • A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. (2016). Springer Nature Experiments. [Link]

  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. (2024). MDPI. [Link]

  • 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. (n.d.). Shimadzu. Retrieved February 2, 2026, from [Link]

  • A Faster Protocol for Endogenous FAHFA Measurements. (2018). PMC - NIH. [Link]

  • Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. (2021). PMC - NIH. [Link]

  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). (2016). PubMed Central. [Link]

  • Experimental and in silico MS/MS spectra of one standard for validation... (2015). ResearchGate. [Link]

  • A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. (2016). PubMed. [Link]

  • The Measurement, Regulation, and Biological Activity of FAHFAs. (2025). PMC - PubMed Central. [Link]

  • Acute inflammation upregulates FAHFAs in adipose tissue and in differentiated adipocytes. (2020). PMC - NIH. [Link]

  • Fragmentation reactions of DMED-FAHFAs, here DMED-5-PAHSA (m/z... (n.d.). ResearchGate. [Link]

  • Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. (2019). PMC - NIH. [Link]

  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent. [Link]

  • Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. (2020). Protocols.io. [Link]

  • MS/MS spectra of FAHFA 18:2-(O-18:1) in negative ionization mode,... (2015). ResearchGate. [Link]

  • Chemical Labeling Assisted Detection and Identification of Short Chain Fatty Acid Esters of Hydroxy Fatty Acid in Rat Colon and Cecum Contents. (2020). NIH. [Link]

  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. (2023). ACS Publications. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). MDPI. [Link]

  • A bi-enzymatic cascade pathway towards FAHFAs. (2022). ChemRxiv. [Link]

  • 01-00758-EN MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. (n.d.). Shimadzu. Retrieved February 2, 2026, from [Link]

  • Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. (2025). MDPI. [Link]

  • Fatty Acid Mass Spectrometry Protocol. (2010). LIPID MAPS. [Link]

  • FAHFAs. (n.d.). Encyclopedia MDPI. Retrieved February 2, 2026, from [Link]

  • Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS. (2020). ResearchGate. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Sample. (2020). Semantic Scholar. [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PMC - NIH. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Comprehensive targeted method for lipid mediator analysis. (n.d.). SCIEX. Retrieved February 2, 2026, from [Link]

  • LC/MS/MS Method Package for Lipid Mediators. (n.d.). Shimadzu. Retrieved February 2, 2026, from [Link]

Sources

Precision Lipidomics: Quantification of 10-PAHSA using 10-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Executive Summary

The discovery of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by Yore et al. in 2014 marked a paradigm shift in lipid signaling research. Among these, 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) has emerged as a critical bioactive lipid with potent anti-diabetic and anti-inflammatory properties.[1][2]

However, quantifying 10-PAHSA is analytically demanding due to its low endogenous abundance (pmol/g range), structural isomerism (e.g., 9-PAHSA vs. 10-PAHSA), and the complexity of lipid matrices.[1]

This guide details a robust LC-MS/MS workflow using 10-PAHSA-d31 as a surrogate internal standard.[1] By utilizing a fully deuterated palmitic acid moiety, this standard shifts the precursor and product ions significantly (+31 Da), eliminating isotopic overlap and providing precise correction for extraction efficiency and ionization suppression.[1]

Compound Profile: The Internal Standard

Identity: 10-PAHSA-d31 Chemical Name: 10-(palmitoyloxy-d31)-octadecanoic acid Molecular Formula: C34H35D31O4 Molecular Weight: ~569.9 Da (varies slightly by isotope enrichment) Key Feature: The palmitic acid tail is fully deuterated (d31).[1][3] This is critical for MS/MS fragmentation, as the primary transition monitors the fatty acid loss.

Why 10-PAHSA-d31?
  • Retention Time Matching: It co-elutes (or elutes with a negligible deuterium isotope shift) with endogenous 10-PAHSA, ensuring it experiences the exact same matrix effects at the electrospray source.

  • Fragmentation Specificity: Upon collision-induced dissociation (CID), the ester bond cleaves.[1] The d31 label remains on the fragment ion, allowing for interference-free detection.

Experimental Workflow

The following workflow utilizes a liquid-liquid extraction (LLE) optimized for free fatty acids and FAHFAs, followed by negative-mode electrospray ionization (ESI-).[1]

Workflow Visualization

G Sample Biological Sample (Plasma/Adipose) Spike Spike IS (10-PAHSA-d31) Sample->Spike 10 pmol Extract Biphasic Extraction (Chloroform/Methanol) Spike->Extract Homogenize Dry N2 Evaporation & Reconstitution Extract->Dry Organic Phase LC RP-HPLC Separation (C18 Column) Dry->LC 50% MeOH MS QqQ Mass Spec (MRM Mode) LC->MS ESI (-)

Figure 1: Step-by-step lipidomics workflow for FAHFA quantification.

Detailed Protocol

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Standard safety: Work in a fume hood.[1] Chloroform is toxic.[1]

  • Sample Aliquot: Transfer 100 µL of plasma or 50 mg of homogenized adipose tissue into a glass borosilicate tube.

  • Internal Standard Spiking (CRITICAL):

    • Add 10 µL of 10-PAHSA-d31 working solution (e.g., 1 µM in methanol).[1]

    • Note: Spiking must occur before solvent addition to correct for extraction recovery.

  • Extraction:

    • Add 1 mL of Chloroform:Methanol (2:1, v/v) containing 0.01% BHT (butylated hydroxytoluene) to prevent oxidation.[1]

    • Vortex vigorously for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection:

    • Collect the lower organic phase (Chloroform layer) carefully using a glass Pasteur pipette.[1]

    • Transfer to a clean glass vial.

    • Optional: Re-extract the aqueous phase with 500 µL Chloroform to maximize recovery.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen (N2) at 35°C.[1]

  • Reconstitution: Dissolve the residue in 100 µL of Methanol . Transfer to an LC vial with a glass insert.

Phase 2: LC-MS/MS Method

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).[1]

Chromatography (LC)

FAHFA isomers (e.g., 9-PAHSA vs 10-PAHSA) have identical masses.[1] Chromatographic separation is the only way to distinguish them.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.2 mM Ammonium Fluoride (NH4F).[4]

    • Expert Insight:Ammonium Fluoride significantly enhances ionization of neutral lipids and fatty acids in negative mode compared to acetate or formate (See Ref 3).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10 v/v).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 50% B[1]

    • 1-8 min: Ramp to 99% B

    • 8-10 min: Hold 99% B

    • 10.1 min: Re-equilibrate to 50% B.

Mass Spectrometry (MS) Settings
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][5]

MRM Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
10-PAHSA 537.5 [M-H]-255.2 [Palmitate]--28Loss of FA chain
10-PAHSA-d31 568.7 [M-H]-286.4 [Palmitate-d31]--28Specific d31 fragment
9-PAHSA 537.5 [M-H]-255.2 [Palmitate]--28Isomer (elutes earlier)

Note: 9-PAHSA and 10-PAHSA share the same transition.[1] They must be resolved by retention time. 10-PAHSA typically elutes slightly later than 9-PAHSA on C18 columns.[1]

MRM Logic Diagram

MRM Parent_Std Parent: 10-PAHSA-d31 (m/z 568.7) CID Collision Cell (Fragmentation) Parent_Std->CID ESI(-) Daughter_Std Fragment: Palmitate-d31 (m/z 286.4) CID->Daughter_Std Detected Stearic Hydroxy-Stearic Acid (Neutral Loss) CID->Stearic Not Detected

Figure 2: Fragmentation pathway of the internal standard.[1] The charge is retained on the deuterated fatty acid tail.

Data Analysis & Validation

Identification Criteria
  • Retention Time (RT): The analyte peak must fall within ±0.05 min of the 10-PAHSA-d31 Internal Standard peak.

    • Note: Deuterated standards may elute slightly earlier (1-2 seconds) than non-deuterated analytes due to the deuterium isotope effect on lipophilicity.[1]

  • S/N Ratio: Signal-to-Noise ratio > 10 for quantification.

Quantification Formula

Calculate the concentration of endogenous 10-PAHSA using the Area Ratio method:


[1]

Assuming Response Factor = 1.0 due to structural identity.

Troubleshooting Common Issues
  • Peak Tailing: Usually indicates column overload or poor pH control. Ensure the column temperature is stable (45°C recommended).

  • Low Sensitivity: Check the Ammonium Fluoride solution. It degrades over time; prepare fresh weekly. Ensure the system is clean of cationic surfactants (detergents) which suppress negative mode ionization.[1]

  • Isomer Co-elution: If 9-PAHSA and 10-PAHSA merge, lower the gradient slope (e.g., increase run time from 10 to 15 mins) or reduce the initial %B.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][6][7][8] Cell, 159(2), 318-332.[1][2][6][8] [Link][1]

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590. (Reference for extraction and MS conditions). [Link]

  • Bredehoft, M., et al. (2020). Ammonium fluoride as a mobile phase additive for LC-MS/MS quantification of fatty acids.[1] Rapid Communications in Mass Spectrometry. [Link]

Sources

Application Note: Solid-Phase Extraction (SPE) Strategies for FAHFA Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represent a distinct class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties (Yore et al., 2014).[1][2] Structurally, they consist of a fatty acid esterified to a hydroxy fatty acid (e.g., PAHSA: Palmitic Acid ester of Hydroxy Stearic Acid).[3]

The Analytical Challenge: FAHFAs are low-abundance signaling lipids often submerged in a matrix dominated by high-abundance neutral lipids (Triacylglycerols - TAGs) in adipose tissue or phospholipids (PLs) in plasma. Direct LC-MS analysis without enrichment leads to severe ion suppression , where the massive influx of TAGs prevents the ionization of FAHFAs.

The Solution: This guide details a robust Solid-Phase Extraction (SPE) workflow. While Liquid-Liquid Extraction (LLE) isolates the total lipid fraction, SPE is the critical "polishing" step required to separate FAHFAs from the bulk lipid matrix. We present the Silica-Based Normal Phase method as the "Gold Standard" for adipose tissue, and a Mixed-Mode Anion Exchange (MAX) alternative for plasma/serum.

Principle of Separation

Understanding the physicochemical properties of FAHFAs is the key to successful extraction.

  • Polarity: FAHFAs are "intermediate" lipids. They are more polar than TAGs (neutral) but less polar than Phospholipids (charged headgroups).

  • Acidity: Unlike TAGs, FAHFAs possess a free carboxylic acid group on the hydroxy-fatty acid chain. This allows for separation based on charge (using Anion Exchange) or hydrogen bonding/polarity (using Silica).

Mechanism of Action (Silica SPE)

In a normal-phase silica system using non-polar solvents (Hexane):

  • Neutrals (TAGs, Cholesterol Esters): Have no interaction with the silica hydroxyls and elute immediately with non-polar solvents.

  • FAHFAs: Interact moderately via the ester and carboxylic acid groups. They are retained during the non-polar wash but elute with slightly more polar solvents (Ethyl Acetate).

  • Polars (Phospholipids): Bind strongly to silica and are retained, preventing them from contaminating the FAHFA fraction.

Materials & Reagents

  • SPE Cartridges:

    • Primary: Strata SI-1 Silica (55 µm, 70 Å), 500 mg / 3 mL (Phenomenex or equivalent).

    • Alternative: Oasis MAX (Mixed-mode Anion eXchange), 60 mg / 3 mL (Waters).

  • Solvents (LC-MS Grade): Hexane, Ethyl Acetate (EtAc), Chloroform (CHCl3), Methanol (MeOH), Isopropanol (IPA).

  • Standards:

    • Internal Standard (Essential): 13C-PAHSA or d31-PAHSA (Avanti Polar Lipids). Must be spiked prior to extraction.

Sample Preparation (Pre-SPE Extraction)

Before SPE, total lipids must be extracted from the biological matrix. The Modified Bligh-Dyer method is preferred over MTBE for FAHFAs due to better recovery of these specific amphiphilic lipids.

Protocol:

  • Homogenization: Homogenize tissue (e.g., 100 mg adipose) or plasma (200 µL) in ice-cold PBS.

  • Spike IS: Add 10 pmol of 13C-PAHSA internal standard. Do not skip this step. It corrects for SPE recovery losses.

  • Extraction: Add CHCl3:MeOH (2:1, v/v). Vortex vigorously.

  • Phase Separation: Centrifuge at 3,000 x g for 10 min.

  • Collection: Collect the lower organic phase (Chloroform).

  • Drying: Dry under Nitrogen (N2) stream.

  • Reconstitution: Reconstitute the dried lipid film in 200 µL Chloroform (for Silica SPE loading).

Protocol A: Silica-Based Enrichment (The Gold Standard)

Reference: Adapted from Yore et al. (2014) and Kolar et al. (2018).

Application: Best for Adipose Tissue (High TAG removal).

Workflow Diagram

SilicaSPE cluster_0 Protocol A: Silica SPE Workflow node_cond 1. Pre-Wash & Condition (Remove Cartridge Contaminants) node_load 2. Sample Loading (Lipids in Chloroform) node_cond->node_load node_waste_1 Waste: Background Contaminants node_cond->node_waste_1 Eluate node_wash 3. Wash Step (95:5 Hexane:Ethyl Acetate) node_load->node_wash node_elute 4. Elution Step (100% Ethyl Acetate) node_wash->node_elute node_waste_2 Waste: Neutral Lipids (TAGs) node_wash->node_waste_2 Eluate node_collect Collect: Enriched FAHFAs node_elute->node_collect Target

Caption: Silica SPE workflow prioritizing the removal of neutral lipids (TAGs) in the wash step and collecting FAHFAs in the elution step.

Step-by-Step Procedure
StepSolvent / ActionCritical Technical Insight
1. Pre-Wash 3 mL Ethyl AcetateCrucial: Commercial silica cartridges often contain plasticizers that mimic FAHFAs in MS. This step removes them.[4]
2. Condition 3 mL HexaneEquilibrates the column to non-polar conditions.
3. Load Sample in 200 µL CHCl3Load slowly (gravity or low vacuum). Chloroform ensures all lipids remain soluble during loading.
4. Wash (Neutrals) 6 mL Hexane:Ethyl Acetate (95:[2]5)The Separation Step. This polarity is strong enough to elute TAGs and Cholesterol Esters but too weak to move FAHFAs.
5. Elute (FAHFAs) 6 mL Ethyl Acetate (100%)Elutes FAHFAs. Phospholipids remain stuck to the cartridge (they require MeOH to move).
6. Post-Process Dry under N2, Reconstitute in MeOHReady for LC-MS (Reverse Phase C18).

Protocol B: Mixed-Mode Anion Exchange (MAX) (Alternative)

Application: Best for Plasma/Serum (High Phospholipid removal).

Logic: Silica is excellent for removing TAGs, but sometimes phospholipids "leak" into the elution. MAX utilizes the negative charge of the FAHFA carboxyl group (at high pH) to lock them to the sorbent while washing away both neutrals and zwitterionic interferences.

Step-by-Step Procedure
  • Condition: 3 mL MeOH, then 3 mL Water.

  • Equilibrate: 3 mL 5% NH4OH in Water (Create Basic Environment).

  • Load: Sample in 50:50 Water:MeOH with 5% NH4OH. (Ensure pH > 9 to ionize FAHFAs).

  • Wash 1 (Neutrals): 3 mL 5% NH4OH in MeOH. (Removes neutrals and some bases).

  • Wash 2 (Matrix): 3 mL 2% Formic Acid in Water. (Removes hydrophilic acids).

  • Elute (FAHFAs): 2 mL 2% Formic Acid in Methanol. (Protonates FAHFAs, releasing them from the anion exchanger).

Validation & Quality Control

To ensure the protocol is self-validating, you must monitor the following metrics:

Recovery Calculation

Using the internal standard (13C-PAHSA), calculate recovery as:



  • Target Recovery: > 75% for Silica SPE.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background Signal Plasticizers from SPE cartridgeIncrease the volume of the Ethyl Acetate Pre-Wash step (Step 1 in Protocol A).
Low Recovery (<50%) FAHFAs eluting in Wash stepEnsure the Wash solvent is exactly 95:5 Hexane:EtAc. If humidity is high, silica activity changes; dry the solvent.
TAG Contamination Overloading the cartridgeDo not exceed 50 mg of total lipid load per 500 mg silica cartridge.

References

  • Yore, M. M., et al. (2014).[1] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2] Cell, 159(2), 318-332.[1][3]

  • Kolar, M. J., et al. (2018).[5] Faster protocol for endogenous fatty acid esters of hydroxy fatty acid (FAHFA) measurements. Analytical Chemistry, 90(9), 5358-5365.[5]

  • Hu, T., et al. (2018).[5] A UPLC/MS/MS method for comprehensive profiling and quantification of fatty acid esters of hydroxy fatty acids in white adipose tissue.[5] Analytical and Bioanalytical Chemistry, 410, 7415–7428.[5]

  • Kuda, O., et al. (2016).[6] Docosahexaenoic acid–derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[1][2] Diabetes, 65(9), 2580-2590.

Sources

Application Note: A Robust and Sensitive MRM Method for the Quantification of 10-PAHSA in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and validated method for the quantification of 10-palmitic acid hydroxy stearic acid (10-PAHSA) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). 10-PAHSA is a member of the recently discovered class of bioactive lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated significant anti-diabetic and anti-inflammatory properties.[1][2][3] The low endogenous abundance of these lipids necessitates a highly sensitive and specific analytical method for their accurate quantification.[2][4] This guide provides a step-by-step protocol, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of 10-PAHSA

FAHFAs are a novel class of endogenous lipids with promising therapeutic potential.[2][3] Among these, PAHSAs are of particular interest due to their beneficial effects on glucose metabolism and inflammation.[5][6] Specifically, PAHSAs have been shown to enhance insulin-stimulated glucose uptake in adipocytes and improve glucose tolerance in mice.[5][6] 10-PAHSA, an isomer within this family, is formed by the esterification of palmitic acid to 10-hydroxy stearic acid.[1] Given their low concentrations in biological matrices and the presence of numerous structural isomers, a highly selective and sensitive analytical technique is crucial for accurate quantification.[2][7] LC-MS/MS operated in MRM mode offers the requisite specificity and sensitivity for this purpose.[4]

The following diagram illustrates the general signaling attributes of PAHSAs, highlighting their role in metabolic regulation.

cluster_signaling PAHSA Signaling Pathway PAHSA PAHSA GPR120 GPR120 (Adipocyte) PAHSA->GPR120 GPR40 GPR40 (Pancreatic β-cell) PAHSA->GPR40 Anti_Inflammatory Anti-inflammatory Effects PAHSA->Anti_Inflammatory Glucose_Uptake ↑ Glucose Uptake GPR120->Glucose_Uptake Insulin_Secretion ↑ Insulin Secretion GPR40->Insulin_Secretion GLP1_Secretion ↑ GLP-1 Secretion GPR40->GLP1_Secretion cluster_workflow MRM Method Development Workflow A Sample Preparation (Lipid Extraction & SPE) B LC Separation (C18 Reversed-Phase) A->B C MS Detection (MRM Mode) B->C D Data Acquisition & Processing C->D E Method Validation (FDA Guidelines) D->E

Caption: Overview of the 10-PAHSA MRM method development workflow.

Detailed Protocols

Sample Preparation: Lipid Extraction and Solid-Phase Extraction (SPE)

The goal of sample preparation is to efficiently extract 10-PAHSA from the biological matrix while removing interfering substances. A modified Bligh-Dyer liquid-liquid extraction is commonly employed for this purpose, followed by SPE to enrich the FAHFA fraction. [7] Materials:

  • Biological sample (e.g., 100-200 µL serum or 50-100 mg tissue homogenate)

  • Isotopically labeled internal standard (e.g., ¹³C-9-PAHSA)

  • Chloroform

  • Methanol

  • Deionized water

  • SPE cartridges (e.g., silica-based)

  • Hexane

  • Ethyl acetate

Protocol:

  • To the sample, add the internal standard.

  • Perform a liquid-liquid extraction using a chloroform:methanol:water solvent system. A common ratio is 2:1:1 (v/v/v). [7]3. Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a small volume of hexane.

  • Condition the SPE cartridge with hexane.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with hexane to remove non-polar lipids.

  • Elute the FAHFA fraction with a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).

  • Dry the eluted fraction under nitrogen.

  • Reconstitute the final sample in an appropriate solvent for LC-MS analysis (e.g., methanol).

LC-MS/MS Analysis

Chromatographic separation is essential to resolve 10-PAHSA from its isomers. A reversed-phase C18 column is well-suited for this application. [4][8] Table 2: Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 5 mM ammonium acetate and 0.03% ammonium hydroxide
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.03% ammonium hydroxide
Gradient Isocratic elution with 93% Mobile Phase B [8]
Flow Rate 0.2 mL/min [8]
Column Temperature 25°C [8]
Injection Volume 10 µL [8]

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-) [8]
Spray Voltage 3.5 kV [8]
Ion Transfer Tube Temp. 325°C [8]
Vaporizer Temperature 275°C [8]
Dwell Time 25-50 ms
CID Gas Pressure Optimized for fragmentation
Method Validation

A rigorous validation of the analytical method is critical to ensure data quality and reliability. The validation should be performed in accordance with established guidelines, such as those from the FDA. [9][10] Key Validation Parameters:

  • Linearity: A calibration curve should be constructed using a series of standards of known concentrations. The response should be linear over the expected concentration range of the samples.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no significant interferences are observed at the retention time of 10-PAHSA.

  • Matrix Effect: The influence of the sample matrix on the ionization of the analyte should be evaluated to ensure it does not compromise quantification.

  • Stability: The stability of 10-PAHSA in the biological matrix under different storage conditions and during the sample preparation process should be assessed.

Data Analysis and Quantification

The acquired MRM data is processed using the mass spectrometer's software. The peak areas of the quantifier ion for both the endogenous 10-PAHSA and the isotopically labeled internal standard are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of 10-PAHSA in the unknown samples is then calculated from this curve.

Conclusion

This application note provides a detailed and robust MRM-based method for the quantification of 10-PAHSA in biological samples. The combination of efficient sample preparation, optimized liquid chromatography, and highly selective mass spectrometry allows for the accurate and sensitive measurement of this important bioactive lipid. Adherence to the described protocols and validation procedures will ensure the generation of high-quality, reliable data for research and development in the fields of metabolic disease and inflammation.

References

  • Shimadzu Corporation. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Retrieved from [Link]

  • Gara, S., & Papagiannopoulos, M. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(7), 1092. [Link]

  • Yore, M. M., Syed, I., Moraes-Vieira, P. M., Zhang, T., Herman, M. A., Homan, E. A., ... & Kahn, B. B. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332. [Link]

  • Lee, J., et al. (2021). Development of an optimized sample preparation method for quantification of free fatty acids in food using liquid chromatography-mass spectrometry. Scientific Reports, 11(1), 5988. [Link]

  • UCLA. (n.d.). Development of an MRM method. Retrieved from [Link]

  • Li, M., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. STAR Protocols, 3(2), 101344. [Link]

  • Lee, J. W., et al. (2016). A Faster Protocol for Endogenous FAHFA Measurements. Journal of the American Society for Mass Spectrometry, 27(10), 1746–1749. [Link]

  • Lee, J. W., et al. (2016). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Nature Protocols, 11(4), 787-804. [Link]

  • Atzori, L., et al. (2021). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 11(8), 509. [Link]

  • Kuda, O., et al. (2018). HPLC-MRM Relative Quantification Analysis of Fatty Acids Based on a Novel Derivatization Strategy. Molecules, 23(8), 1947. [Link]

  • Syed, I., et al. (2018). The Measurement, Regulation, and Biological Activity of FAHFAs. Lipids, 53(10), 953-962. [Link]

  • Li, M., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. STAR Protocols, 3(2), 101344. [Link]

  • Gara, S., & Papagiannopoulos, M. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules, 10(7), 1092. [Link]

  • Brezinova, M., et al. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Frontiers in Endocrinology, 12, 700045. [Link]

  • Armando, A. (2010). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Retrieved from [Link]

  • Aston Labs. (n.d.). MRM-Profiling for Lipidomics and Metabolomics. Retrieved from [Link]

  • Lee, J. W., et al. (2016). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Springer Nature Experiments. [Link]

  • Gara, S., & Papagiannopoulos, M. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. ResearchGate. [Link]

  • Wang, Y., et al. (2022). The synthesis and characterization of 9-PAHSA. ResearchGate. [Link]

  • Lee, J. W., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. PubMed. [Link]

  • Brezinova, M., et al. (2021). Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age. Frontiers in Endocrinology, 12, 700045. [Link]

  • Retrato, M. D. C. (2023). Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion. DiVA portal. [Link]

  • Gara, S., & Papagiannopoulos, M. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5859. [Link]

Sources

sample preparation for PAHSA analysis in adipose tissue

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Sample Preparation for PAHSA Analysis in Adipose Tissue

Executive Summary

Branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs), specifically Palmitic Acid Hydroxy Stearic Acids (PAHSAs), are bioactive lipids with potent anti-diabetic and anti-inflammatory properties.[1][2][3] Analysis of PAHSAs in adipose tissue presents a unique analytical challenge: the matrix is dominated by triglycerides (TGs) (>95%), while PAHSAs exist in nanomolar concentrations. Furthermore, distinguishing between bioactive regioisomers (e.g., 5-PAHSA vs. 9-PAHSA) requires precise chromatographic resolution that can be easily compromised by matrix interference.

This guide details a hybrid Liquid-Liquid Extraction (LLE) coupled with Solid Phase Extraction (SPE) protocol. This "Dual-Clean" approach effectively debulks triglycerides while preserving the structural integrity of labile PAHSA isomers.

Pre-Analytical Considerations & Mechanism

The Matrix Challenge

Adipose tissue is essentially a "lipid block." Direct injection of a simple organic extract will saturate the LC column with neutral lipids (TGs), causing severe ion suppression in the negative electrospray ionization (ESI-) mode used for PAHSAs.

  • Solution: We utilize a silica-based SPE cleanup. TGs are non-polar and elute early with non-polar solvents, while PAHSAs (containing a free carboxylic acid) are retained and eluted in a more polar fraction.

Internal Standardization

Absolute quantification is impossible without stable isotope dilution due to the variable extraction efficiency across different adipose depots (visceral vs. subcutaneous).

  • Standard: Use 9-PAHSA-d31 (deuterated palmitate moiety).

  • Timing: Spike the internal standard (IS) directly into the homogenization buffer/solvent before tissue disruption to track recovery through the entire workflow.

Reagents & Equipment

CategoryItemSpecification
Solvents Methanol (MeOH), Chloroform (

), Hexane, Ethyl Acetate
LC-MS Grade
Buffers Ammonium Acetate, Ammonium Hydroxide (

)
High Purity (>99%)
Consumables SPE CartridgesSilica (Si) Cartridges, 500 mg / 3 mL
Columns LC ColumnWaters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Standards Internal Standard9-PAHSA-d31 (Avanti/Cayman)

Protocol: Step-by-Step Methodology

Phase A: Tissue Homogenization & LLE (Modified Folch)

Objective: Solubilize all lipids and introduce the Internal Standard.

  • Weighing: Weigh ~50–100 mg of frozen adipose tissue. Keep samples on dry ice.

  • Homogenization:

    • Add 1 mL of ice-cold Chloroform:Methanol (2:1 v/v) .

    • Spike: Add 10 µL of 9-PAHSA-d31 Internal Standard (1 µM stock).

    • Homogenize using a bead beater (e.g., TissueLyser) or handheld homogenizer until tissue is fully dispersed.

  • Phase Separation:

    • Add 0.2 mL of HPLC-grade water to induce phase separation.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection:

    • Collect the lower organic phase (Chloroform layer) containing total lipids.

    • Transfer to a clean glass vial.

    • Note: Avoid the protein interphase disk.

Phase B: SPE Enrichment (Triglyceride Removal)

Objective: Separate neutral lipids (TGs) from acidic lipids (PAHSAs).

  • Conditioning: Equilibrate a Silica (Si) SPE cartridge with 3 mL of Hexane.

  • Loading:

    • Evaporate the chloroform extract from Phase A under nitrogen.

    • Reconstitute the residue in 1 mL of Hexane .

    • Load onto the SPE cartridge.

  • Wash (Elute TGs):

    • Wash with 3 mL of Hexane:Ethyl Acetate (95:5 v/v) .

    • Critical: This fraction contains the bulk triglycerides. Discard this fraction.

  • Elution (Collect PAHSAs):

    • Elute PAHSAs with 3 mL of Hexane:Ethyl Acetate (70:30 v/v) .

    • Note: The increased polarity of Ethyl Acetate disrupts the interaction of the PAHSA carboxyl group with the silica, releasing the analyte.

  • Drying: Evaporate the elution fraction to complete dryness under a gentle stream of nitrogen at 30°C.

Phase C: Reconstitution & LC-MS/MS Analysis

Objective: Isomeric resolution.

  • Reconstitution: Dissolve the dried residue in 100 µL of Methanol . Vortex for 1 minute and transfer to an LC vial with a glass insert.

  • LC-MS Parameters:

    • Mobile Phase: 93:7 Methanol:Water containing 5 mM Ammonium Acetate + 0.03%

      
      .[4]
      
    • Flow Rate: 0.2 mL/min (Isocratic).[4]

    • Run Time: 30 minutes.

    • Reasoning: Isocratic elution at high organic content is required to resolve 5-PAHSA from 9-PAHSA. Gradient methods often co-elute these isomers.

Workflow Visualization

PAHSA_Workflow Start Adipose Tissue (50-100 mg) LLE LLE Extraction (CHCl3:MeOH 2:1) + IS Spike (d31-PAHSA) Start->LLE PhaseSep Phase Separation (Add H2O -> Centrifuge) LLE->PhaseSep OrganicLayer Collect Lower Organic Phase PhaseSep->OrganicLayer Dry1 Evaporate to Dryness Reconstitute in Hexane OrganicLayer->Dry1 SPE_Load Load Silica SPE Dry1->SPE_Load SPE_Wash Wash: Hexane:EtAc (95:5) (Elutes Triglycerides) SPE_Load->SPE_Wash SPE_Elute Elute: Hexane:EtAc (70:30) (Collects PAHSAs) SPE_Load->SPE_Elute Step 2: Elution Discard Discard Wash (Bulk Lipids) SPE_Wash->Discard LCMS LC-MS/MS Analysis Isocratic 93:7 MeOH:H2O Negative Mode SPE_Elute->LCMS Dry & Reconstitute

Caption: Optimized PAHSA extraction workflow featuring Silica-SPE cleanup to remove triglyceride interference prior to LC-MS/MS.

Quality Control & Data Analysis

System Suitability Criteria
ParameterAcceptance Criteria
Isomer Resolution Valley between 5-PAHSA and 9-PAHSA > 50% height
Retention Time Stability ± 0.1 min between injections
IS Recovery 60% – 110% (Calculated against neat standard)
Quantification Logic

PAHSA isomers are quantified using the ratio of the endogenous peak area to the internal standard peak area.



Note: Response factors are assumed to be 1.0 for d31-analogs unless a calibration curve is run.
Troubleshooting Matrix Effects

If the internal standard signal varies by >20% between samples:

  • Check SPE breakthrough: Ensure the Hexane:EtAc (95:5) wash isn't eluting PAHSAs (test wash fraction).

  • Dilution: Inject less sample (e.g., 5 µL instead of 10 µL). Adipose extracts are notoriously concentrated.

References

  • Yore, M. M., et al. (2014). Discovery of a Class of Endogenous Mammalian Lipids with Anti-Diabetic and Anti-inflammatory Effects.[3][5] Cell, 159(2), 318–332.[3][5] Link

  • Syed, I., et al. (2018). Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects. Cell Metabolism, 28(4), 541-542.[6] Link

  • Kunešová, M., et al. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. Link

Sources

Resolving the Subtleties: A Detailed Protocol for the Chromatographic Separation of PAHSA Isomers Using C18 Columns

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Scientist

Abstract

Palmitic Acid Esters of Hydroxy Stearic Acids (PAHSAs) are a novel class of endogenous lipids with significant therapeutic potential, demonstrating anti-diabetic and anti-inflammatory properties. The biological activity of PAHSAs is highly dependent on their specific isomeric structure, which is defined by the position of the ester linkage on the stearic acid backbone. This creates a critical analytical challenge: to accurately quantify these lipids, one must first be able to chromatographically resolve these structurally similar isomers. This application note provides a comprehensive guide and a robust protocol for the separation of PAHSA regioisomers using C18 reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). We delve into the causality behind experimental choices, offering field-proven insights to empower researchers in drug development and metabolic disease to achieve reliable and reproducible isomer resolution.

The Analytical Imperative: Why Isomer-Specific Quantification of PAHSAs Matters

Fatty acid esters of hydroxy fatty acids (FAHFAs), the lipid class to which PAHSAs belong, were first identified as potent signaling molecules in 2014.[1] Subsequent research has revealed that the specific location of the palmitic acid ester on the hydroxystearic acid chain dictates the molecule's biological function. For instance, 5-PAHSA and 9-PAHSA are two of the most studied regioisomers, and discerning their individual concentrations is essential for understanding their distinct roles in physiological and pathological states.[2]

The analytical difficulty lies in the fact that PAHSA isomers are identical in mass and elemental composition, making them indistinguishable by mass spectrometry alone.[3] Therefore, chromatographic separation prior to detection is not merely advantageous; it is an absolute necessity for accurate quantification. C18 reversed-phase chromatography has emerged as a powerful tool for this purpose, capable of separating these isomers based on subtle differences in their hydrophobicity and molecular shape.

The Principle of Separation: Harnessing Hydrophobicity and Shape Selectivity

Reversed-phase HPLC separates analytes based on their affinity for a non-polar stationary phase (the C18 alkyl chains) versus a polar mobile phase.[4] The fundamental principle is hydrophobic interaction: more non-polar molecules are retained longer on the column.

For PAHSA isomers, the separation is not driven by large differences in overall hydrophobicity, as they share the same chemical formula. Instead, the resolution is achieved through a phenomenon known as molecular shape selectivity .[5] The position of the bulky palmitoyl ester group alters the overall three-dimensional shape of the molecule.

  • Steric Hindrance: Isomers with the ester linkage closer to the center of the stearic acid chain may adopt a more compact or folded conformation, influencing how they interact with the dense forest of C18 alkyl chains on the stationary phase.

  • Polarity Shielding: The position of the ester can also affect the exposure of the polar carboxylic acid group. A more exposed carboxyl group can lead to slightly earlier elution in a reversed-phase system.

The C18 stationary phase, with its flexible alkyl chains, creates transient "slots" or pockets. Isomers that can more effectively fit into these hydrophobic pockets will experience stronger retention, leading to differential elution times and successful separation.[5]

Conceptual Diagram of PAHSA Isomer Separation cluster_0 Mobile Phase (Polar) cluster_1 C18 Stationary Phase (Non-Polar) Isomer_A PAHSA Isomer A (e.g., 5-PAHSA) C18_Chains Hydrophobic C18 Alkyl Chains Isomer_A->C18_Chains Weaker Interaction (Earlier Elution) Isomer_B PAHSA Isomer B (e.g., 9-PAHSA) Isomer_B->C18_Chains Stronger Interaction (Later Elution)

Caption: Differential interaction of PAHSA isomers with the C18 stationary phase.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer, a standard configuration for high-sensitivity lipidomics. The causality behind each parameter is explained to allow for logical troubleshooting and adaptation.

  • Chromatography System: UPLC or HPLC system capable of binary solvent delivery and column temperature control.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A high-quality C18 column is the cornerstone of this method. An Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm × 100 mm) has proven effective.[2]

    • Scientist's Note: The choice of a sub-2 µm particle size (UPLC) enhances efficiency and resolution, allowing for sharper peaks and better separation. For standard HPLC systems, a 3 µm or 5 µm particle column can be used, but the method may require re-optimization (e.g., lower flow rate, longer gradient).

  • Reagents: HPLC-grade or LC-MS grade methanol, water, ammonium acetate, and ammonium hydroxide.

  • Standards: Certified PAHSA isomer standards (e.g., 5-PAHSA, 9-PAHSA) for retention time confirmation and quantification.

Biological samples (e.g., plasma, adipose tissue) require lipid extraction. A common method is a modified Folch or Bligh-Dyer extraction. After extraction, the lipid-containing organic layer is evaporated to dryness and reconstituted in the initial mobile phase composition (or a solvent like methanol) for injection.

The following method is adapted from a validated, high-throughput protocol for PAHSA isomer analysis.[2] It utilizes an isocratic flow, which is simpler and more robust than a gradient, provided it achieves the necessary separation.

Table 1: Recommended LC-MS/MS Parameters

ParameterSettingRationale
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)Small particle size provides high resolution essential for isomer separation.[2]
Mobile Phase 93:7 Methanol:Water with 5 mM Ammonium Acetate and 0.03% Ammonium HydroxideThe high methanol content ensures sufficient elution strength for these lipids. Ammonium acetate and hydroxide act as modifiers to improve peak shape and ionization efficiency in negative ESI mode.[2]
Elution Mode IsocraticSimplifies the method, improves reproducibility, and shortens run times compared to long gradients once separation is established.[2]
Flow Rate 0.2 mL/minOptimized for a 2.1 mm ID column to maintain resolution without generating excessive backpressure.
Column Temp. 25°CTemperature control is crucial for reproducible retention times. Lower temperatures can sometimes enhance separation of isomers.[6][7]
Injection Vol. 10 µLShould be optimized based on sample concentration and system sensitivity.
Ionization Mode ESI NegativeThe carboxylic acid group on PAHSAs is readily deprotonated, making negative mode highly sensitive.
MS Analysis Multiple Reaction Monitoring (MRM)Provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
MRM Transition Quantifier: m/z 537 → 255This transition is reported to yield the highest ion count for PAHSAs and is a reliable choice for quantification.[1]
MRM Transition Qualifier: m/z 537 → 281A second transition should be monitored to confirm identity and ensure peak purity.
  • System Equilibration: Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved. This is critical for reproducible retention times.

  • Standard Injection: Inject a mixture of PAHSA isomer standards to determine their individual retention times and confirm system performance.

  • Sample Injection: Inject the prepared biological samples.

  • Data Acquisition: Acquire data using the MRM transitions specified in Table 1.

  • Column Wash: After the analytical run, it is good practice to wash the column with a stronger solvent (e.g., 100% isopropanol) to remove any strongly retained lipids before flushing back to the storage solvent (typically a high percentage of organic solvent like methanol).

PAHSA Isomer Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extract Lipid Extraction (Folch/Bligh-Dyer) Sample->Extract Reconstitute Dry & Reconstitute in Injection Solvent Extract->Reconstitute Inject Inject onto C18 Column Reconstitute->Inject Separate Isocratic Separation (Methanol/Water) Inject->Separate Detect ESI-MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration at Specific Retention Times Detect->Integrate Quantify Quantification using Standard Curves Integrate->Quantify Report Report Isomer-Specific Concentrations Quantify->Report

Caption: A complete workflow from sample preparation to data reporting.

Troubleshooting and Expert Insights

  • Problem: Poor or No Isomer Separation.

    • Cause & Solution: The column may be losing efficiency. Replace the column. Alternatively, the mobile phase composition may not be optimal for your specific isomers. Try slightly decreasing the percentage of methanol (e.g., from 93% to 90%) to increase retention and potentially improve resolution. Lowering the column temperature can also increase selectivity.[6]

  • Problem: Peak Tailing.

    • Cause & Solution: This is often an issue for acidic compounds. The ammonium hydroxide in the mobile phase is intended to mitigate this by ensuring the carboxylic acid is deprotonated.[8] Ensure the mobile phase is freshly prepared and the pH is correct. Secondary interactions with active sites on the silica backbone can also cause tailing; using a high-quality, end-capped C18 column is essential.[9]

  • Problem: Co-eluting Interference.

    • Cause & Solution: It has been noted that certain ceramides (e.g., C16:0 ceramide) can share MRM transitions with PAHSAs and may co-elute.[2] This underscores the importance of chromatography. If an interfering peak is present, modify the mobile phase or switch to a column with different selectivity (e.g., a phenyl-hexyl phase) to resolve the interference from the analyte of interest.[10] Monitoring qualifier ion ratios is critical for flagging such interferences.

Conclusion

The successful separation of PAHSA isomers is a challenging but achievable analytical task that is fundamental to advancing our understanding of these potent lipid mediators. By leveraging the subtle shape selectivity of high-quality C18 columns and meticulously controlling chromatographic parameters, researchers can confidently resolve and quantify these critical molecules. This protocol provides a validated starting point, grounded in the principles of reversed-phase chromatography, to empower scientists to generate high-quality, reproducible data in the pursuit of novel therapeutics and diagnostics.

References

  • (No Source Found)
  • (No Source Found)
  • (No Source Found)
  • Galbiati, Z., et al. (n.d.). C18 Reversed Phase HPLC Columns. Obrnuta faza. Available at: [Link]

  • Nováková, L., et al. (2025). Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18 : 1 fatty acid isomers. ResearchGate. Available at: [Link]

  • (No Source Found)
  • Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Available at: [Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Available at: [Link]

  • Ulmer, C. Z., et al. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. NIH. Available at: [Link]

  • D'Avolio, A., et al. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. Available at: [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Available at: [Link]

  • (No Source Found)
  • MAC-MOD Analytical. (n.d.). Developing HPLC Methods When C18 Columns Don't Work. Available at: [Link]

  • (No Source Found)
  • (No Source Found)
  • Le, C. H., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC - NIH. Available at: [Link]

  • Sander, L. C. (2022). Upper figure: separation of MW 302 PAH isomers on A monomeric C18 and B.... ResearchGate. Available at: [Link]

  • Dong, M. W. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • (No Source Found)
  • Tan, D., et al. (n.d.). A Faster Protocol for Endogenous FAHFA Measurements. PMC - NIH. Available at: [Link]

  • Lloyd, L. (2011). Reversed Phase HPLC of Fatty Acids. Agilent. Available at: [Link]

Sources

Application Note: Precision Quantitation of 10-PAHSA using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and lipidomics researchers requiring high-precision quantification of 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) in biological matrices.[1][2][3]

Part 1: Executive Summary & Scientific Rationale

The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) by Yore et al. revealed a new class of endogenous lipids with potent anti-inflammatory and insulin-sensitizing effects.[1][2][3][4] Among these, 10-PAHSA is a critical isomer. However, quantifying FAHFAs is challenging due to:

  • Isomeric Complexity: 10-PAHSA is isobaric with 5-, 9-, and 12-PAHSA.[1][2] Mass spectrometry alone cannot distinguish them; chromatographic resolution is required.[1][3]

  • Low Abundance: Endogenous levels are often in the nanomolar range, requiring enrichment.[3]

  • Lipophilicity: Significant non-specific binding to plastics and suppression by triglycerides.[1][3]

The Solution: This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) using 10-PAHSA-d31 .[2][3] The d31 isotopologue (deuterated palmitic acid moiety) serves as the ideal internal standard (IS) because it co-extracts and co-ionizes with the analyte, correcting for extraction efficiency losses and matrix-induced ionization suppression.[1][2][3]

Part 2: Experimental Design & Workflow

The "Self-Validating" Logic

To ensure data trustworthiness, this protocol incorporates three checkpoints:

  • IS Area Stability: The d31 signal monitors extraction consistency across all samples.[3]

  • Retention Time Locking: The d31 standard marks the exact elution window for 10-PAHSA, preventing misidentification of the neighboring 9-PAHSA isomer.

  • Surrogate Matrix Correction: Standard curves are built in a surrogate matrix (e.g., PBS/BSA) to mimic the lipophilic environment without endogenous background interference.[1][2][3]

Workflow Visualization

The following diagram outlines the critical path from sample to data, emphasizing the removal of neutral lipids which is crucial for sensitivity.

FAHFA_Workflow Sample Biological Sample (Serum/Tissue) Spike Spike Internal Standard (10-PAHSA-d31) Sample->Spike Homogenization LLE Liquid-Liquid Extraction (Chloroform/MeOH or MTBE) Spike->LLE Phase Separation SPE Solid Phase Extraction (SPE) (Silica Cartridge) LLE->SPE Load Organic Phase Wash Elute Neutral Lipids (Hexane/EtOAc 95:5) SPE->Wash Remove Triglycerides Elute Elute FAHFAs (100% Ethyl Acetate) Wash->Elute Enrich Target LCMS LC-MS/MS Analysis (Negative Mode MRM) Elute->LCMS Dry & Reconstitute

Caption: Workflow for FAHFA enrichment. The SPE step is critical to remove triglycerides that suppress ionization of 10-PAHSA.[1]

Part 3: Reagents & Standard Preparation[2][3]

Critical Materials
  • Analyte: 10-PAHSA (Cayman Chem Item No. 1636134-73-0 or equivalent).[1][2][3][5]

  • Internal Standard: 10-PAHSA-d31 (Cayman Chem Item No. 19973).[1][2][3][6] Note: The d31 label is on the palmitic acid chain.[1][7]

  • Solvents: LC-MS grade Methanol, Water, Acetonitrile, Isopropanol, Chloroform.[3]

  • Surrogate Matrix: 0.5% Fatty Acid-Free BSA in PBS (mimics plasma protein binding).[1][2][3]

Stock Solution Protocol

CAUTION: FAHFAs stick to plastic. Use glass vials and glass inserts for all standard preparations.[1]

  • Primary Stock (1 mg/mL): Dissolve 10-PAHSA and 10-PAHSA-d31 separately in Methyl Acetate or Methanol. Store at -80°C.

  • Working IS Solution (200 nM): Dilute the 10-PAHSA-d31 stock into Methanol. This will be spiked into every sample and standard.

  • Standard Curve Working Solutions: Create a serial dilution of native 10-PAHSA in Methanol (e.g., 0, 1, 5, 10, 50, 100, 500, 1000 nM).[2][3]

Preparation of the Standard Curve

We use a Surrogate Matrix approach to establish the curve.

Tube IDNative 10-PAHSA Conc.[1][2][3] (nM)Volume of Native Std (µL)Volume of Surrogate Matrix (µL)Volume of IS Spike (µL)
Blank 010 (MeOH only)10010
Std 1 11010010
Std 2 51010010
Std 3 101010010
Std 4 501010010
Std 5 1001010010
Std 6 5001010010
Std 7 10001010010

Note: The "Volume of IS Spike" must be identical for standards and biological samples.

Part 4: Extraction Protocol (LLE + SPE)

This dual-extraction method is required to separate FAHFAs from the bulk lipidome (Triglycerides/Phospholipids).[1][2][3]

Step 1: Liquid-Liquid Extraction (Modified Bligh-Dyer)
  • Add 10 µL of IS Working Solution to 100 µL of sample (Standard or Tissue Homogenate).[1][2][3]

  • Add 400 µL Ice-cold Methanol . Vortex 10s.

  • Add 200 µL Chloroform . Vortex 30s.

  • Add 200 µL Water . Vortex 30s.

  • Centrifuge at 3,000 x g for 10 min at 4°C.

  • Collect the lower organic phase (Chloroform layer) into a glass tube.[1][2][3]

  • Dry under Nitrogen gas.[1][3][8][9][10]

Step 2: Silica SPE Enrichment (Critical for Sensitivity)[1][2][3]
  • Reconstitute dried extract in 200 µL Chloroform.

  • Condition a Silica SPE Cartridge (100 mg) with 3 mL Hexane.

  • Load sample.[1][3]

  • Wash (Remove Neutral Lipids): Elute with 2 mL of Hexane/Ethyl Acetate (95:5). Discard this fraction.

  • Elute (Collect FAHFAs): Elute with 2 mL of Ethyl Acetate . Collect this fraction.

  • Dry under Nitrogen and reconstitute in 100 µL Methanol for LC-MS.

Part 5: LC-MS/MS Methodology

Chromatographic Conditions

Separation of 10-PAHSA from 9-PAHSA is the primary challenge.[1][2] A C18 column with high surface coverage is required.[3]

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1][2][3]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2][3][9]

  • Mobile Phase A: Water (5 mM Ammonium Acetate).[1][2][3][9]

  • Mobile Phase B: 95:5 Acetonitrile:Water (5 mM Ammonium Acetate).[1][2][3]

  • Flow Rate: 0.25 mL/min.[3]

  • Gradient:

    • 0-2 min: 60% B[1][2][3]

    • 2-14 min: 60% -> 100% B (Linear gradient)[1][2][3]

    • 14-17 min: 100% B (Wash)[1][2][3]

    • 17.1 min: 60% B (Re-equilibration)[1][2][3]

Mass Spectrometry Settings (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI) Negative Mode.[1][2][3]

  • Mode: Multiple Reaction Monitoring (MRM).[1][2][3][9][11]

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)Rationale
10-PAHSA 537.5255.22850Quantifier (Palmitate)
10-PAHSA 537.5281.32650Qualifier (HSA-H2O)
10-PAHSA-d31 568.7286.42850Internal Standard

Note on d31 Transition: The Precursor is shifted by +31 Da (537.5 + 31 ≈ 568.5).[1][2][3] The Product ion is d31-Palmitate (255.2 + 31 ≈ 286.2).[2][3] Fine-tune these exact masses on your specific instrument.

Isomer Separation Logic

The following diagram illustrates why chromatographic resolution is non-negotiable. 10-PAHSA and 9-PAHSA have identical masses.[1][2]

Isomer_Separation cluster_0 Mass Spectrometer (ESI-) cluster_1 LC Column (Time Domain) MS_Filter Q1 Filter: 537.5 m/z Collision Collision Cell MS_Filter->Collision Detector Q3 Filter: 255.2 m/z Collision->Detector Indistinguishable Fragments P9 9-PAHSA (Elutes ~10.2 min) P9->MS_Filter Enters Source P10 10-PAHSA (Elutes ~10.4 min) P10->MS_Filter Enters Source Note CRITICAL: Without LC separation, Detector sums both signals. P10->Note

Caption: Isomer Interference. 9-PAHSA and 10-PAHSA share the same MRM transition. They must be separated by time (Retention Time) to be quantified individually.

Part 6: Data Analysis & Calculation

Calibration Curve Construction
  • Integrate the peak area for 10-PAHSA (Native) at its specific retention time.[1][2][3]

  • Integrate the peak area for 10-PAHSA-d31 (IS).[2][3]

  • Calculate the Response Ratio :

    
    [1][2][3]
    
  • Plot Ratio (Y-axis) vs. Concentration (X-axis) .[1][2][3]

  • Apply a linear regression with

    
     or 
    
    
    
    weighting to improve accuracy at the lower end of the curve.
Acceptance Criteria
  • Linearity:

    
    .[1][3]
    
  • Accuracy: Back-calculated standards should be within ±15% of nominal value (±20% for LLOQ).

  • IS Variation: The peak area of 10-PAHSA-d31 in samples should not deviate >30% from the average IS area in the standards. A large drop indicates matrix suppression or extraction failure.[3]

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][3][5][8] Cell, 159(2), 318-332.[1][2][3][5][8] Link[1][2][3]

  • Kolar, M. J., et al. (2018). Faster protocol for endogenous fatty acid esters of hydroxy fatty acid (FAHFA) measurements.[1][2][3][12] Analytical Chemistry, 90(9), 5358-5365.[1][2][3] Link[1][2][3]

  • Cayman Chemical. 10-PAHSA-d31 Product Information. Link

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples.[1][2][3] Biomolecules, 10(10), 1434.[1][2][3] Link[1][2][3]

Sources

Precision Quantitation of Endogenous 10-PAHSA: A Targeted LC-MS/MS Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous protocol for the extraction, separation, and quantification of 10-Palmitic Acid Hydroxy Stearic Acid (10-PAHSA) in biological matrices.[1] As a bioactive lipid with potent anti-diabetic and anti-inflammatory properties, 10-PAHSA exists in low physiological concentrations (nM range), necessitating enrichment strategies and high-sensitivity mass spectrometry. This guide prioritizes the Isotope Dilution method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure analytical validity.

Introduction & Mechanistic Rationale

10-PAHSA is a Fatty Acid ester of Hydroxy Fatty Acid (FAHFA) where palmitic acid is esterified to 10-hydroxystearic acid.[2] Accurate quantification is complicated by two factors:

  • Isomeric Complexity: 10-PAHSA is isobaric with other regioisomers (e.g., 5-, 9-, 12-PAHSA). These cannot be distinguished by mass alone and require chromatographic resolution.

  • Low Abundance: Endogenous levels are significantly lower than triglycerides (TGs) and phospholipids, leading to ion suppression if not properly enriched.

The Solution: A solid-phase extraction (SPE) enrichment step coupled with reverse-phase chromatography using a specific isocratic hold to resolve regioisomers.

Materials & Reagents

Standards
  • Analyte: 10-PAHSA (Native).

  • Internal Standard (IS): 13C4-10-PAHSA (Ideal) or 13C4-9-PAHSA (Surrogate). Note: If exact isotopologue is unavailable, a structurally identical surrogate like d31-PAHSA or a 13C-labeled isomer is mandatory.

Solvents & Consumables[3][4]
  • Extraction Solvent: Chloroform/Methanol (2:1 v/v).[3]

  • SPE Cartridges: Silica (Si) cartridges (e.g., Strata Si-1, 500 mg).

  • LC Mobile Phases:

    • A: Water + 5 mM Ammonium Acetate.[4]

    • B: Methanol/Acetonitrile (various ratios, typically MeOH dominant).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[4]

Experimental Protocol

Sample Preparation & Extraction

Objective: Solubilize lipids while preventing degradation.

  • Homogenization:

    • Tissue (Adipose/Liver): Weigh ~50-100 mg frozen tissue. Add 1 mL ice-cold PBS. Homogenize (bead beater or Tissuelyzer) at 4°C.

    • Plasma: Use 100-200 µL plasma directly.

  • Internal Standard Spiking (Crucial Step):

    • Add 10 pmol of Internal Standard (IS) to the homogenate before extraction.

    • Rationale: This corrects for extraction efficiency losses and ionization suppression.

  • Lipid Extraction (Modified Folch):

    • Add 4 mL Chloroform:Methanol (2:1) . Vortex vigorously for 1 min.

    • Centrifuge at 3,000 x g for 10 min at 4°C to induce phase separation.

    • Action: Collect the lower organic phase (Chloroform layer) containing lipids.

    • Re-extract the aqueous phase with 2 mL Chloroform to maximize recovery. Combine organic phases.

  • Drying:

    • Evaporate the combined organic phase under Nitrogen (N2) gas at 37°C until dry. Reconstitute in 200 µL Hexane.

Solid Phase Extraction (SPE) Enrichment

Objective: Remove neutral lipids (Triglycerides) that suppress PAHSA signal.

  • Conditioning: Wash Silica cartridge with 3 mL Ethyl Acetate, then 3 mL Hexane.

  • Loading: Load the reconstituted sample (in Hexane) onto the cartridge.

  • Wash (Remove TGs): Elute with 3 mL Hexane:Ethyl Acetate (95:5) .

    • Note: This fraction contains Triglycerides.[5][6] Discard (or save for TG analysis).

  • Elution (Collect PAHSAs): Elute with 3 mL Ethyl Acetate .

    • Note: This fraction contains the FAHFAs.[2][7]

  • Reconstitution: Dry the Ethyl Acetate fraction under N2. Reconstitute in 100 µL Methanol for LC-MS/MS.

LC-MS/MS Methodology

Objective: Chromatographic separation of 10-PAHSA from 9-PAHSA.

Chromatography (Isocratic Separation):

  • Column: C18 (2.1 x 100 mm, 1.7 µm).[4]

  • Mobile Phase: 93% Methanol / 7% Water (containing 5 mM Ammonium Acetate).[4]

  • Flow Rate: 0.2 mL/min.[4][8]

  • Run Time: 30-45 mins.

  • Insight: Isomers elute closely. 10-PAHSA typically elutes slightly earlier or later than 9-PAHSA depending on the specific column chemistry. Authentic standards must be run to establish Retention Time (RT).

Mass Spectrometry (MRM Settings):

  • Source: Electrospray Ionization (ESI), Negative Mode.[5][9]

  • Transitions:

    • Quantifier: m/z 537.5

      
       255.2 (Palmitate fragment).
      
    • Qualifier: m/z 537.5

      
       299.3 (Hydroxystearate fragment).
      
    • Internal Standard: m/z 541.5

      
       255.2 (if using 13C4-PAHSA).
      

Quantification & Calculation Logic

The calculation of endogenous concentration relies on the Area Ratio between the analyte and the internal standard.

Data Processing Steps:
  • Integrate Peaks: Identify 10-PAHSA peak based on RT matching with pure standard. Integrate area (

    
    ).
    
  • Integrate IS: Integrate the Internal Standard peak (

    
    ).
    
  • Calculate Ratio:

    
    .
    
The Calculation Formula

To determine the concentration in the original tissue (


):


Where:

  • 
    : Peak Area of endogenous 10-PAHSA.
    
  • 
    : Peak Area of the Internal Standard.
    
  • 
    : Moles of Internal Standard added (e.g., 10 pmol).
    
  • 
    : Mass of tissue extracted (e.g., 0.1 g) or Volume of plasma (mL).
    
  • 
    : Response Factor. If the IS is an isotopologue (e.g., 13C4-10-PAHSA), 
    
    
    
    . If using a surrogate (e.g., 9-PAHSA IS for 10-PAHSA analyte),
    
    
    must be determined via a calibration curve.
Calibration Curve (Best Practice)

Do not rely on a single point. Construct a curve by spiking increasing amounts of native 10-PAHSA (0, 1, 5, 10, 50 pmol) into a "surrogate matrix" (or solvent) containing a fixed amount of IS (10 pmol).

  • Plot

    
     vs. 
    
    
    
    .
  • Determine Slope (

    
    ) and Intercept (
    
    
    
    ).
  • Calculate unknown:

    
    .
    

Visualizations

Diagram 1: Extraction & Enrichment Workflow

This diagram illustrates the critical separation of neutral lipids from the active FAHFAs.

PAHSA_Workflow Sample Biological Sample (Tissue/Plasma) Spike Spike Internal Standard (13C4-PAHSA) Sample->Spike Extract LLE Extraction (CHCl3:MeOH 2:1) Spike->Extract PhaseSep Phase Separation Collect Organic Phase Extract->PhaseSep SPE_Load SPE Loading (Silica Cartridge) PhaseSep->SPE_Load Dry & Reconstitute in Hexane SPE_Wash Wash: Hexane/EtOAc (95:5) (Elutes Triglycerides -> Waste) SPE_Load->SPE_Wash SPE_Elute Elute: Ethyl Acetate (Collects 10-PAHSA) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis (m/z 537 -> 255) SPE_Elute->LCMS Dry & Reconstitute in MeOH

Caption: Step-by-step workflow for isolating low-abundance PAHSAs from lipid-rich matrices using SPE enrichment.

Diagram 2: Quantification Logic

This diagram explains the mathematical derivation of the final concentration.

Quant_Logic RawData Raw LC-MS Data (Chromatograms) Integration Peak Integration (Area 10-PAHSA & Area IS) RawData->Integration IS_Amount Known IS Amount (e.g., 10 pmol) Math Calculate Moles (Ratio - Intercept) / Slope IS_Amount->Math Correction Factor Sample_Wt Sample Weight (e.g., 100 mg) Norm Normalize (Moles / Sample Weight) Sample_Wt->Norm RatioCalc Calculate Area Ratio (Analyte / IS) Integration->RatioCalc RatioCalc->Math Curve Calibration Curve (Slope & Intercept) Curve->Math Fit Parameters Math->Norm Result Endogenous Conc. (pmol/g) Norm->Result

Caption: Logical flow for converting raw MS peak areas into normalized biological concentrations.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-eluting Isomers Gradient too steep.Use Isocratic hold (90-93% MeOH) for >20 mins.[4] Lower column temp to 20°C.
Low Sensitivity Ion suppression from TGs.Ensure SPE wash step (95:5 Hex:EtOAc) was sufficient. Check source cleaning.
RT Drift Mobile phase evaporation.Freshly prepare mobile phases daily. Use column oven.
High Background Contaminated solvents.Use LC-MS grade solvents only. Avoid plasticware where possible (leachables).

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2][5] Cell, 159(2), 318-332. Link

  • Syed, I., et al. (2018). Palmitic acid hydroxy stearic acids activate GPR40, which is involved in their beneficial effects on glucose homeostasis. Cell Metabolism, 27(2), 419-427. Link

  • Kuda, O., et al. (2016). N-acyl-phosphatidylethanolamines are lipid messengers that improve glucose homeostasis. Nature Communications, 7, 1-12. (Methodology reference for lipid extraction). Link

  • Brejchova, K., et al. (2020). Synthesis and LC-MS/MS analysis of FAHFAs. Methods in Molecular Biology, 2086, 13-23. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Background Contamination in SPE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Background Contamination from Solid Phase Extraction (SPE) Cartridges Role: Senior Application Scientist Status: Active Support Guide

Introduction: The "Ghost Peak" Phenomenon

In trace analysis (LC-MS/MS and GC-MS), the appearance of unexpected background peaks—often called "ghost peaks"—is a critical failure mode. When these peaks originate from the sample preparation workflow rather than the sample itself, they compromise quantitation limits and data integrity.

This guide addresses the specific chemistry and mechanics of contamination arising from Solid Phase Extraction (SPE) cartridges . It distinguishes between system contamination (LC pumps, solvents) and cartridge leaching (frits, housing, sorbent), providing a logic-driven protocol for isolation and elimination.

Part 1: The Isolation Protocol (Diagnostic Logic)

Before modifying your SPE method, you must mathematically prove the source of the contamination. Many users falsely attribute LC system carryover to the SPE cartridge.

The "Rule of Three" Blanks

To isolate the source, execute three specific runs in reverse order of complexity:

  • System Blank (Null Injection): Inject the mobile phase directly. Purpose: Checks the detector and column bleed.[1]

  • Solvent Blank: Inject the solvent used to reconstitute your sample (from the vial). Purpose: Checks the autosampler vials and solvent purity.

  • Procedural SPE Blank: Perform the entire SPE extraction using pure solvent (no matrix) and inject the eluate. Purpose: Isolates the cartridge and extraction manifold.

Visualizing the Troubleshooting Logic

The following decision tree illustrates the systematic isolation of background peaks.

SPE_Troubleshooting_Logic Start Unexpected Peak Detected Step1 Run System Blank (Null Injection) Start->Step1 Decision1 Peak Present? Step1->Decision1 SystemSource Source: LC/GC System (Column bleed, Mobile Phase) Decision1->SystemSource Yes Step2 Run Solvent Blank (Vial + Reconstitution Solvent) Decision1->Step2 No Decision2 Peak Present? Step2->Decision2 SolventSource Source: Solvent/Vial (Contaminated Stock or Septa) Decision2->SolventSource Yes Step3 Run Procedural SPE Blank (Solvent passed through Cartridge) Decision2->Step3 No Decision3 Peak Present? Step3->Decision3 CartridgeSource Source: SPE Cartridge (Leaching/Fines) Decision3->CartridgeSource Yes MatrixSource Source: Sample Matrix (Interference/Ion Suppression) Decision3->MatrixSource No

Figure 1: Decision tree for isolating the origin of background contamination peaks.

Part 2: Sources of Cartridge Contamination

Once you confirm the cartridge is the source (via the "Procedural SPE Blank"), you must identify what is leaching. SPE cartridges are assemblies of three distinct materials, each with unique contamination profiles.

The Housing & Frit (Plasticizers)
  • Material: Medical-grade Polypropylene (PP) housing and porous Polyethylene (PE) frits.

  • The Contaminant: Phthalates (e.g., DEHP, DBP) and Oligomers .[2]

  • Mechanism: Non-polar solvents (Hexane, DCM, Ethyl Acetate) can extract plasticizers from the cartridge walls and frits. While "medical grade" implies low additives, PE frits (typically 20 µm porosity) have a high surface area and can leach short-chain polyethylene oligomers, appearing as clusters of peaks separated by 14 or 28 Da in MS spectra.

  • Detection: Common phthalate ions include m/z 149 (universal phthalate fragment), 279 (DBP), and 391 (DEHP).

The Sorbent Bed (Fines & Residuals)
  • Material: Silica or Polymer-based beads.[3]

  • The Contaminant: Fines (micro-particulates) and Manufacturing Residues .

  • Mechanism:

    • Fines: Physical agitation during shipping creates microscopic dust from the sorbent. If these pass the bottom frit, they enter the LC system, causing high backpressure and "spiking" baseline noise.

    • Residues: Incomplete washing of the sorbent after synthesis can leave trace monomers or salts.

Data Summary: Contaminant Signatures
Contaminant SourceChemical ClassMS Signature (Typical)Triggering Solvents
Polypropylene Tube Phthalates, Mold Release AgentsDistinct peaks (m/z 149, 279, 391)DCM, Hexane, Ethyl Acetate
Polyethylene Frit PE OligomersRepeating clusters (+14/28 Da)THF, Chloroform, high % organic
Sorbent Bed Silica/Polymer FinesSpiking baseline / High BackpressureHigh flow rates, vigorous vacuum
Residual Solvents Methanol/IPASolvent front anomaliesInsufficient drying steps

Part 3: Mitigation & Troubleshooting Guides

Scenario A: "I see repeating clusters of peaks in my blank."

Diagnosis: Leaching from the Polyethylene (PE) frit. The Fix: Aggressive Pre-Conditioning. Standard conditioning (e.g., 1 mL MeOH) is often insufficient to remove surface oligomers from the frit.

Optimized Protocol:

  • Solvent Flush: Wash the cartridge with 3 × Bed Volumes of a solvent stronger than your elution solvent.

    • Example: If eluting with Methanol, wash with 50:50 Dichloromethane:Methanol (if sorbent compatible) or 100% Acetonitrile.

  • Soak Step: Allow the conditioning solvent to sit in the cartridge for 60 seconds before applying vacuum. This allows time for solvation of surface impurities.

  • Equilibration: Immediately flush with 3 × Bed Volumes of your loading buffer to remove the strong wash solvent.

Scenario B: "I see random spikes and my LC pressure is rising."

Diagnosis: Sorbent fines breaking through the frit. The Fix: Frit Management & Filtration.

  • Check Frit Porosity: Ensure your frit porosity (typically 20 µm) is appropriate for the sorbent particle size.

  • Avoid "Dry Cracking": Do not let the cartridge dry out completely under high vacuum for extended periods, which can fracture the bed and create more fines.

  • Post-SPE Filtration: Filter the final eluate through a 0.2 µm PTFE syringe filter before LC injection.

Scenario C: "I see phthalates (m/z 149) in every run, even blanks."

Diagnosis: Environmental ubiquity (Plasticizers). The Fix: Material & System Hygiene.

  • Glassware Only: Phthalates leach from plastic pipette tips and solvent bottles. Switch to glass reservoirs and glass pipettes for all steps.

  • Hardware Change: If the SPE cartridge housing is the confirmed source, switch to Glass SPE Cartridges or PTFE-lined cartridges (available from specialized vendors for ultra-trace analysis).

  • The Delay Column: Install a "contaminant trap" column between the LC pump and the injector. This delays system-originating phthalates, separating them from the analyte peak.[4]

Visualizing the Mitigation Workflow

SPE_Mitigation cluster_0 Standard Protocol (Risk of Leaching) cluster_1 Optimized Protocol (Low Background) Step1 Condition (1 mL MeOH) Step2 Load Sample Step1->Step2 Step3 Elute Step2->Step3 Opt1 Aggressive Wash (3x Bed Vol Strong Solvent) Opt2 Soak (60 sec dwell) Opt1->Opt2 Opt3 Equilibrate (Loading Buffer) Opt2->Opt3 Opt4 Load Sample Opt3->Opt4

Figure 2: Comparison of standard vs. optimized conditioning protocols to minimize background.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I reuse SPE cartridges to save money? A: No. Reusing cartridges is the primary cause of "memory effects" (carryover). The sorbent's active sites may be irreversibly bound with matrix components (proteins, lipids) that cannot be fully eluted. Reusing cartridges invalidates the integrity of the stationary phase and introduces cross-contamination.

Q2: Why do I see background peaks only in the "Solvent Blank" but not the "System Blank"? A: This indicates the contamination is in your vials, caps, or solvent bottle , not the LC system or the SPE cartridge. Check your vial septa; some septa (red rubber) can leach siloxanes or phthalates if the needle penetrates too deeply or if the solvent touches the septum. Switch to PTFE-lined silicone septa.

Q3: Does the vacuum speed affect contamination? A: Indirectly, yes. Extremely high vacuum can dry the cartridge too quickly, causing the sorbent bed to channel or crack. This reduces extraction efficiency (leading to lower signal) but can also physically degrade the frit, releasing fines. Maintain a steady flow of ~1 mL/min (drop-wise) for best results.

References

  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from

  • Waters Corporation. (2025). Controlling Contamination in LC/MS Systems. Retrieved from

  • Sigma-Aldrich (Merck). (2023). Polyethylene (PE) Frit Specifications and Compatibility. Retrieved from

  • Phenomenex. (2026).[5] SPE Troubleshooting - Extra Peak Analysis. Retrieved from

  • Frontiers in Environmental Science. (2021). Chemical leaching from polyethylene mulching films (Phthalate Analysis). Retrieved from

Sources

Technical Support Center: Troubleshooting Retention Time Drift in PAHSA Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Retention Time (RT) Drift in PAHSA (Palmitic Acid Hydroxy Stearic Acid) Analysis Audience: Researchers, Analytical Scientists, Drug Development Professionals Last Updated: October 2023[1]

Introduction: The Isomer Challenge

In the analysis of PAHSAs (and FAHFAs in general), retention time is not merely a confirmation parameter—it is the primary identification tool. Because PAHSA isomers (e.g., 5-PAHSA vs. 9-PAHSA) share identical precursor masses (


 537.5) and often produce similar fragmentation patterns, chromatographic separation is the only way to distinguish bioactive isomers from inactive ones.

This guide provides a systematic troubleshooting framework to diagnose and resolve RT drift, specifically tailored to the hydrophobic and structural properties of PAHSAs.

Part 1: Diagnostic Workflow

Before adjusting your method, determine the nature of the drift. Use the decision tree below to isolate the root cause.

RT_Drift_Diagnosis Start Start: Observe RT Drift Type Is the drift Random or Systematic? Start->Type Random Random/Fluctuating (Up and Down) Type->Random Jumps around Systematic Systematic (Monotonic Trend) Type->Systematic Slowly increases/decreases Pump Check Pump Stability (Flow rate consistency) Random->Pump Temp Check Column Oven (Temp fluctuations) Random->Temp Equil Insufficient Equilibration (Check re-equilibration time) Random->Equil MobilePhase Mobile Phase Issue? Systematic->MobilePhase Evap Solvent Evaporation (MeOH/ACN loss) MobilePhase->Evap Yes (Open/Old MP) Column Column Aging/Fouling (Lipid buildup) MobilePhase->Column No (Fresh MP)

Figure 1: Diagnostic decision tree for isolating the source of retention time instability in LC-MS workflows.

Part 2: Troubleshooting & FAQs

Section 1: Mobile Phase & Chemistry

Q: I am seeing a gradual increase in retention times over a 24-hour sample queue. What is the most likely cause?

A: The most common cause in PAHSA analysis is selective evaporation of the organic modifier in the mobile phase.

  • Mechanism: PAHSA methods typically use high percentages of Methanol (MeOH) or Acetonitrile (ACN). If your mobile phase reservoirs are not tightly capped, or if you are using a pre-mixed mobile phase (e.g., 90% MeOH), the organic solvent evaporates faster than water. This makes the mobile phase more aqueous (weaker), causing hydrophobic analytes like PAHSAs to retain longer.

  • Solution:

    • Fresh Prep: Prepare mobile phases daily.

    • Online Mixing: Use the LC pumps to mix pure solvents (Bottle A: Water, Bottle B: MeOH) rather than pre-mixing. This minimizes evaporation effects in the reservoir.

    • Caps: Ensure safety caps with air inlet valves are functioning to prevent open exposure.

Q: My retention times shift significantly when I prepare a new batch of mobile phase. Why?

A: This indicates a pH or Ionic Strength mismatch .

  • Context: PAHSAs are fatty acid esters.[2][3] Their ionization and interaction with the C18 stationary phase are sensitive to pH.

  • The Pitfall: If you use volatile buffers (e.g., Ammonium Fluoride or Ammonium Acetate) and "top off" old bottles, or if the pH meter is not calibrated, the selectivity changes.

  • Protocol: Always discard old mobile phase. Rinse the bottle with the new solvent before filling. Do not "top off."

Section 2: Column Health & Matrix Effects[4]

Q: I observe "ghost" peaks or shifting RTs specifically for the late-eluting isomers (e.g., 9-PAHSA). Is my column dead?

A: It is likely column fouling , not death. Lipid extracts are complex.

  • The Cause: Phospholipids and triglycerides from the biological matrix (plasma/tissue) often bind irreversibly to C18 columns under standard gradients, slowly altering the stationary phase chemistry. This creates a "pseudo-stationary phase" that shifts RT.

  • The Fix: Implement a rigorous wash step.

    • Standard Wash: At the end of every injection, ramp to 98-100% organic (Isopropanol:Methanol 1:1 is stronger than pure Methanol) and hold for 3-5 column volumes.

    • Deep Cleaning: If drift persists, reverse the column (if supported by manufacturer) and flush with Isopropanol/Hexane (if compatible) to strip hydrophobic buildup.

Q: How do I know if my column equilibration is sufficient?

A: PAHSAs are hydrophobic. If the column is not fully re-equilibrated to the initial aqueous condition, the first few peaks will drift.

  • Rule of Thumb: Re-equilibrate for at least 10 Column Volumes (CV) .

  • Calculation:

    
     (for porosity).
    
    • Example: For a 2.1 x 100mm column, 1 CV

      
       200 µL. You need ~2 mL of flow at initial conditions. At 0.3 mL/min, this requires ~7 minutes of equilibration time between runs.
      
Section 3: Hardware & Environmental Factors

Q: The RT drift correlates with the laboratory's ambient temperature (e.g., day vs. night).

A: Your column compartment heater is likely failing or disabled.

  • Impact: Retention on C18 is exothermic; higher temperatures generally reduce retention time. A fluctuation of 1°C can shift RT by 1-2%.

  • Check: Ensure the column oven is set (e.g., 40°C or 55°C) and the pre-heater (if available) is active to warm the solvent before it hits the column.

Part 3: Validated Experimental Protocols

Method A: Column Regeneration Workflow

Use this protocol when systematic drift is observed despite fresh mobile phases.

  • Disconnect the column from the MS source (divert to waste).

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Isopropanol (IPA) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 95% A (Flush buffers)

    • 2-15 min: Ramp to 100% B

    • 15-45 min: Hold 100% B (The "Strip" phase)

    • 45-50 min: Return to Initial Conditions

  • Verification: Inject a standard mix. If RT is within ±0.05 min of the original installation, the column is restored.

Method B: Internal Standard Normalization

Absolute RT will always vary slightly. The "Relative Retention Time" (RRT) is your fail-safe.

  • Standard: Use deuterated 13C-9-PAHSA (or similar isotopologue).

  • Calculation:

    
    
    
  • Acceptance Criteria: While absolute RT may drift ±0.5 min over a month, the RRT should remain constant (CV < 0.5%).

Part 4: Data Visualization

Impact of Drift on Isomer Separation

The following diagram illustrates why RT stability is non-negotiable for PAHSAs. A slight drift collapses the separation between the 9-PAHSA and 5-PAHSA isomers, rendering the data useless.

Isomer_Separation cluster_0 Ideal Separation cluster_1 With Drift (+0.4 min) Peak1 9-PAHSA (RT: 12.5 min) Peak1_Drift 9-PAHSA (RT: 12.9 min) Peak1->Peak1_Drift Drift Peak2 5-PAHSA (RT: 13.1 min) Peak2_Drift 5-PAHSA (RT: 13.5 min) Peak2->Peak2_Drift Drift Warning RISK: Misidentification if window is rigid Peak1_Drift->Warning

Figure 2: Impact of retention time drift on the resolution of critical PAHSA isomers.

Part 5: Summary Table of Retention Time Drivers

VariableImpact on RTRemediation Strategy
Organic Evaporation Increase (Mobile phase becomes weaker/more aqueous)Use online mixing; cap reservoirs; limit run time per batch.
Temperature Increase Decrease (Thermodynamics of C18 interaction)Use thermostatted column compartment (±0.1°C).
Lipid Buildup Variable (Usually decreases capacity/RT or causes tailing)SPE cleanup of samples; aggressive IPA washes.
pH Change Shift (Alters ionization state of carboxyl group)Buffer mobile phases (e.g., Ammonium Fluoride/Acetate); measure pH.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[2][3] Cell, 159(2), 318-332. Link

  • Kuda, O., et al. (2016). A liquid chromatography-mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs).[2][3] Nature Protocols, 11, 1052–1063. Link

  • Breitkopf, S. B., et al. (2015). A relative quantitative positive/negative ion switching method for untargeted lipidomics via high resolution LC-MS/MS from any biological source. Metabolomics, 11, 1053–1066. Link

  • Dolan, J. W. (2014). Troubleshooting Retention Time Changes, Part 1: Aging Columns and Mobile Phase Problems. LCGC North America, 32(10), 790-795. Link

Sources

Technical Support Center: High-Resolution PAHSA Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Isobaric Cluster" Challenge

Welcome to the Advanced Lipidomics Support Center. If you are accessing this guide, you are likely encountering the most persistent bottleneck in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) analysis: the co-elution of regioisomers .

PAHSAs (Palmitic Acid Hydroxy Stearic Acids) are bioactive lipids with potent anti-diabetic and anti-inflammatory effects.[1][2] However, the biological activity is strictly structure-dependent. For instance, 5-PAHSA and 9-PAHSA are isobaric (same mass) and possess nearly identical fragmentation patterns. Standard C18 chromatography often elutes them as a single, broad peak, making accurate quantification impossible.

This guide moves beyond basic protocols to address the physics of separation, mass spectrometry tuning, and advanced orthogonal techniques.

Module 1: Chromatographic Resolution (The Front Line)

Q: My 5-PAHSA and 9-PAHSA standards are eluting as one peak. Is my column failed?

A: Not necessarily. Standard C18 columns often lack the selectivity to resolve these isomers without specific optimization. The "hydrophobic bite" of the stationary phase is critical here.

The Fix: You must transition from standard HPLC silica to sub-2-micron hybrid particles or optimize your gradient shallowness.

  • Column Selection:

    • Legacy Method: Phenomenex Luna C18(2) (3 µm).[3] Pros: Robust. Cons: Requires 90-minute run times for isomer splitting.[3]

    • Modern Standard: Waters ACQUITY UPLC BEH C18 (1.7 µm).[3] Pros: Resolves 5-, 9-, and 12-PAHSA in under 30 minutes due to higher peak capacity.

  • Gradient Engineering: Isomers separate best during a shallow organic ramp. If your gradient increases %B too quickly (e.g., >2% per minute) during the elution window, you will compress the isomers into a single band.

Recommended UPLC Protocol (BEH C18):

ParameterSetting
Mobile Phase A Water + 0.1% Acetic Acid (or 10mM Ammonium Acetate)
Mobile Phase B Acetonitrile/Isopropanol (90:10) + 0.1% Acetic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Critical Step Isocratic Hold: Hold at 50% B for 2 mins, then shallow ramp to 90% B over 20 mins.
Q: I am seeing retention time shifts between my samples and my internal standards. Why?

A: You are likely using deuterated internal standards (e.g., d31-PAHSA).

The Science: Deuterium interacts with the C18 stationary phase slightly differently than Hydrogen (the "Isotope Effect"). In high-resolution chromatography required for PAHSAs, a heavily deuterated standard can elute earlier than the endogenous analyte, sometimes by 0.1–0.2 minutes. This misalignment can lead to misidentification of closely eluting isomers.

Corrective Action: Switch to Carbon-13 labeled standards (e.g., 13C16-9-PAHSA). 13C does not alter the hydrophobicity significantly, ensuring the standard co-elutes exactly with the endogenous 9-PAHSA.

Module 2: Mass Spectrometry & Detection

Q: Both isomers have the same MRM transitions. How do I confirm identity without relying solely on Retention Time?

A: This is the fundamental limitation of triple quadrupole MS for PAHSAs. Both 5- and 9-PAHSA fragment to the palmitate ion (m/z 255.2) and the hydroxystearate ion (m/z 299.3).

The Solution: Ion Mobility Spectrometry (IMS) If your LC separation is ambiguous, you must use orthogonal separation based on Collision Cross Section (CCS) .

  • Drift Tube IMS (DTIMS): 5-PAHSA and 9-PAHSA have slightly different 3D folding shapes in the gas phase.

  • Differential Mobility Spectrometry (DMS/FAIMS): By applying a compensation voltage (CoV), you can filter out one isomer while transmitting the other, effectively "cleaning" the mass spectrum before detection.

Visual Workflow: Decision Logic for Isomer Separation

PAHSA_Workflow Start Start: Co-eluting PAHSA Isomers Check_Col Step 1: Check Column Chemistry (Is it sub-2µm C18?) Start->Check_Col Optimize_Grad Step 2: Flatten Gradient Slope (<1% B increase per min at elution) Check_Col->Optimize_Grad Res_Check Resolution > 1.5? Optimize_Grad->Res_Check Success Proceed to Quantification Res_Check->Success Yes Fail_LC LC Resolution Insufficient Res_Check->Fail_LC No IMS_Check Step 3: Apply Ion Mobility (IMS) (Drift Tube or FAIMS) Fail_LC->IMS_Check CCS_Diff Check CCS Values (Shape-based separation) IMS_Check->CCS_Diff Final_Res Resolve via Drift Time / CoV CCS_Diff->Final_Res

Figure 1: Decision tree for resolving stubborn PAHSA isomer pairs. Note the escalation from chromatographic optimization to gas-phase separation (IMS).

Module 3: Sample Preparation & Artifacts

Q: I see high background noise and "ghost" peaks in my blanks. Is it carryover?

A: PAHSAs are extremely "sticky" lipids. They adhere to the injection needle, valve rotor, and transfer tubing.

Troubleshooting Protocol:

  • Needle Wash: Standard MeOH/Water is insufficient.

    • Strong Wash: Isopropanol/Acetonitrile/Acetone/Cyclohexane (40:30:20:10).

    • Weak Wash: Acetonitrile/Water (90:10).

  • System Passivation: If you recently ran high-concentration standards (e.g., >1 µM), you may need to run 5-10 "sawtooth" gradients (rapid 100% organic cycling) to strip the column and lines.

Q: My total PAHSA signal drops significantly in plasma samples compared to neat standards.

A: This is likely Matrix Suppression or Hydrolysis .

  • Matrix Suppression: Phospholipids (PC, PE) in plasma elute in the same hydrophobic window as PAHSAs.

    • Fix: Use Solid Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge to separate neutral lipids from the acidic PAHSAs.

  • Hydrolysis: Plasma contains esterases that can degrade PAHSAs back into Palmitic Acid and Hydroxy Stearic Acid.

    • Fix: Samples must be processed on ice. Add an esterase inhibitor (e.g., PMSF or specific lipase inhibitors) immediately upon blood collection.

Module 4: Experimental Data Summary

Table 1: Key MRM Transitions and Retention Characteristics

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Approx RT (UPLC)*
9-PAHSA 537.5255.2 (Palmitate)302212.4 min
5-PAHSA 537.5255.2 (Palmitate)302212.8 min
13C16-9-PAHSA 553.5255.2302212.4 min
d31-9-PAHSA 568.7286.4302212.2 min (Shift!)

*RTs are estimates based on a 30-min BEH C18 gradient. Note the d31 shift.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. [Link]

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Biomolecules. [Link]

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. [Link][1]

  • Zhang, Y., et al. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Molecules. [Link]

Sources

improving peak shape and resolution for FAHFAs

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Lipidomics Division

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization of Peak Shape, Resolution, and Sensitivity for FAHFAs (Fatty Acid Esters of Hydroxy Fatty Acids)

Introduction

Welcome to the technical support hub for FAHFA analysis. FAHFAs (e.g., PAHSAs) present unique analytical challenges due to their isomeric complexity (regioisomers like 5-PAHSA vs. 9-PAHSA), low endogenous abundance, and high hydrophobicity.

This guide moves beyond basic operation manuals. We address the causality behind chromatographic failures—why your peaks tail, why isomers co-elute, and why your sensitivity fluctuates—and provide self-validating protocols to resolve them.

Module 1: Chromatography & Resolution

Q: I cannot resolve 5-PAHSA from 9-PAHSA. They co-elute as a single broad peak. How do I separate these regioisomers?

A: The issue lies in the lack of selectivity for the ester bond position on standard C18 gradients. FAHFA regioisomers possess identical mass-to-charge ratios (


) and nearly identical hydrophobicity. Standard rapid gradients compress these peaks together.

The Fix: Isomeric Expansion Strategy To resolve these, you must maximize the interaction time with the stationary phase during the critical elution window.

  • Column Selection: Switch to a sub-2-micron particle size column with high carbon load.

    • Recommendation: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).[1] The ethylene-bridged hybrid (BEH) particle reduces secondary silanol interactions that broaden peaks.

  • Gradient Shallowing: You must flatten the gradient slope specifically where FAHFAs elute.

    • Standard Lipid Gradient: 0–100% B in 10 mins (Too fast for isomers).

    • Optimized FAHFA Gradient: Introduce an isocratic hold or a shallow ramp (e.g., 0.5% B change per minute) between 8-14 minutes.

Data: Resolution Comparison

ParameterStandard MethodOptimized Isomer Method
Column C18 (3.5 µm)BEH C18 (1.7 µm)
Mobile Phase B 90:10 IPA:ACN90:10 IPA:ACN
Gradient Slope 5% B / min0.5% B / min (during elution)
Resolution (Rs) 0.8 (Co-elution)> 1.5 (Baseline Separation)
Run Time 15 min30 min
Q: My FAHFA peaks exhibit significant tailing (Asymmetry factor > 1.5). Is this a column failure?

A: Likely not.[2][3] This is often "Metal Chelation" disguised as column failure. FAHFAs contain a free carboxylic acid group and an ester linkage. The carboxylate moiety can chelate with trace iron or stainless steel surfaces in your LC flow path (frits, needles, capillaries), causing severe tailing and carryover.

The Fix: System Passivation & Mobile Phase Additives

  • Chemical Passivation: Flush your system (minus the column) with 0.1% Phosphoric Acid in 90% Methanol overnight. This "caps" active metal sites.

  • Mobile Phase Modifier: Ensure your mobile phase pH is neutral-to-basic (pH 6.5–7.5) to keep FAHFAs ionized (deprotonated), which reduces their adsorption to non-polar surfaces compared to their neutral form.

Module 2: Sensitivity & Signal Enhancement

Q: My signal-to-noise ratio is too low to detect endogenous FAHFAs. Should I use Ammonium Acetate?

A: No. Switch to Ammonium Fluoride (


). 
While Ammonium Acetate is the standard for general lipidomics, it is suboptimal for FAHFAs in negative mode electrospray ionization (ESI-).

The Mechanism: FAHFAs are detected as


 ions.
  • Ammonium Acetate: Provides weak buffering.

  • Ammonium Fluoride: Fluoride ions (

    
    ) are highly basic in the gas phase. They actively strip protons from the FAHFA carboxyl group during the desolvation process, significantly enhancing ionization efficiency.
    

Field Insight: Switching from 10 mM Ammonium Acetate to 0.5 mM Ammonium Fluoride in methanol (Mobile Phase B) typically yields a 5-10x increase in signal intensity for PAHSAs.

Warning:


 can etch glass. Use plastic solvent bottles and ensure your column is rated for pH > 8 if using high concentrations (though 0.5 mM is generally safe).

Module 3: Sample Preparation & Extraction

Q: I see high background levels of PAHSAs in my "Blank" samples. Where is it coming from?

A: Your Solid Phase Extraction (SPE) cartridges. Plastic manufacturing often uses lipid-like mold release agents. Furthermore, commercial SPE sorbents can exhibit lot-to-lot variation in background lipid contamination.

The Fix: The "Pre-Wash" Protocol Never use an SPE cartridge directly out of the box for trace lipidomics.

  • Wash: Flush cartridge with 3 mL Ethyl Acetate (removes hydrophobic contaminants).

  • Condition: 3 mL Methanol.

  • Equilibrate: 3 mL Water.

  • Proceed with sample loading.

Visualized Workflow: Optimized FAHFA Extraction

The following diagram outlines the critical decision points in the extraction process to maximize recovery and minimize phospholipid suppression.

FAHFA_Extraction Start Biological Sample (Plasma/Tissue) LLE Liquid-Liquid Extraction (Modified Bligh-Dyer) Start->LLE PhaseSep Phase Separation (Chloroform/MeOH/Water) LLE->PhaseSep OrganicLayer Collect Organic Lower Layer (Contains Lipids) PhaseSep->OrganicLayer Hydrophobic fraction Dry Dry under N2 gas OrganicLayer->Dry Recon Reconstitute in Chloroform Dry->Recon SPE SPE Enrichment (Strata-X or Silica) Recon->SPE Wash CRITICAL: Wash Cartridge with Ethyl Acetate first SPE->Wash Pre-step Elute Elute FAHFAs (Ethyl Acetate/Hexane) SPE->Elute Remove Phospholipids Wash->SPE Final LC-MS/MS Analysis Elute->Final

Caption: Optimized extraction workflow highlighting the critical SPE pre-wash step to eliminate background contamination.

Module 4: Troubleshooting Logic Tree

Use this logic flow when encountering poor peak shape or sensitivity loss.

Troubleshooting Issue Start: Identify Issue Tailing Peak Tailing Issue->Tailing Broad Broad/Co-eluting Peaks Issue->Broad LowSig Low Sensitivity Issue->LowSig CheckMetal Check System Passivation (Metal Chelation?) Tailing->CheckMetal CheckCol Check Column Type (Use Sub-2-micron) Broad->CheckCol Ionization Check Mobile Phase Modifier LowSig->Ionization AddBase Check pH > 7 (If Negative Mode) CheckMetal->AddBase FAHFAs (Neg Mode) AddAcid Add 0.1% Formic Acid (If Positive Mode) Gradient Flatten Gradient Slope CheckCol->Gradient SwitchF Switch to NH4F (0.5 mM) Ionization->SwitchF Matrix Matrix Suppression? (Re-do SPE) Ionization->Matrix

Caption: Diagnostic logic tree for isolating the root cause of chromatographic and sensitivity failures in FAHFA analysis.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[3][4][5][6] Cell. [Link][7]

  • Kuda, O., et al. (2016). A Faster Protocol for Endogenous FAHFA Measurements. Nature Protocols. [Link]

  • Brejchova, K., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Analytical Chemistry. [Link][8][9]

  • Kawabata, K., et al. (2025).[10] Effect of ammonium fluoride as a mobile phase additive on quantitativity of fatty acids in electrospray ionization-liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Investigation. [Link]

Sources

Technical Support Center: 10-PAHSA-d31 Stability & Handling Guide

[1]

Product: 10-PAHSA-d31 (Palmitic Acid Hydroxy Stearic Acid-d31) Application: Internal Standard for LC-MS/GC-MS Quantitation of FAHFAs Audience: Analytical Chemists, Lipidomics Researchers[1]

Introduction: The "Golden Rules" of FAHFA Stability

10-PAHSA-d31 is a deuterated Branched Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA). While the deuterium labeling (d31 on the palmitic acid moiety) provides excellent mass spectral distinction, the molecule shares the same chemical vulnerabilities as endogenous 10-PAHSA.

The Three Pillars of Stability:

  • The Ester Weakness: The ester bond connecting the palmitic acid to the 10-hydroxy stearic acid is susceptible to hydrolysis (in water/base) and transesterification (in alcohols).[1]

  • Lipophilicity: This molecule is extremely hydrophobic. It will precipitate immediately in aqueous buffers if not properly solubilized in an organic carrier first.

  • Plasticizer Leaching: Like all lipids, 10-PAHSA-d31 is a "solvent" for plastics.[1] Storing it in plastic tubes will result in polymer contamination (phthalates) that suppresses MS signals.[1]

Module 1: Solvent Compatibility & Solubility Matrix

Core Directive: The choice of solvent dictates the shelf-life of your standard. 10-PAHSA-d31 is typically supplied in Methyl Acetate because it is non-protic (prevents transesterification) and evaporates easily for solvent exchange.

SolventSolubility (approx.)Stability RiskRecommended Use
Methyl Acetate > 1 mg/mlLow. Non-reactive.[1]Long-term Storage. The gold standard for keeping the ester bond intact.
Ethanol ~20 mg/mlMedium. Risk of ethyl-ester formation if heated or basified.[1]Working Solutions. Good for preparing dilutions for cell treatment.
Methanol HighHigh. High risk of methyl-ester formation (transesterification).[1]LC-MS Mobile Phase Only. Do not store standards in MeOH >24 hrs.
DMSO ~15 mg/mlLow. Hygroscopic (absorbs water).[1]Cell Assays. Use only if ethanol is toxic to your specific cell line.
PBS / Water Insoluble (<1 µg/ml)Critical. Will precipitate and hydrolyze.[1]Final Experiment Only. Never store in aqueous buffer >12 hours.
Chloroform HighLow. Good stability, but hard to pipette accurately.Extraction. Use for lipid extraction, not necessarily for standard storage.
Visualizing the Degradation Risks

The following diagram illustrates the chemical fate of 10-PAHSA-d31 based on solvent and environmental conditions.

degradation_pathwayStandard10-PAHSA-d31(Intact Standard)HydrolysisHydrolysis(Cleavage of Ester Bond)Standard->Hydrolysis Water/PBSHigh pH (>8.0)TransesterificationTransesterification(Formation of Methyl/Ethyl Esters)Standard->Transesterification Methanol/Ethanol+ Heat or Acid/BaseStableStable Storage(-80°C / Methyl Acetate)Standard->Stable Inert Solvent(Methyl Acetate)ProductsProductsHydrolysis->ProductsYields:Palmitic Acid-d31 +10-Hydroxy Stearic AcidMethylEstersMethylEstersTransesterification->MethylEstersYields:Palmitic Acid-d31 Methyl Ester

Figure 1: Chemical degradation pathways.[1] Avoid water to prevent hydrolysis; avoid alcohols with heat to prevent transesterification.

Module 2: Storage & Handling Protocols

Arrival & Long-Term Storage
  • Temperature: Store immediately at -80°C . While -20°C is acceptable for <1 year, -80°C prevents incidental hydrolysis and solvent evaporation.[1]

  • Container: Glass vials only (amber preferred to prevent UV damage, though less critical for saturated lipids).[1] Teflon-lined caps are mandatory to prevent solvent evaporation.[1]

  • Argon Purge: Always purge the headspace with Argon or Nitrogen gas before re-sealing the vial to remove moisture and oxygen.

Preparing Working Solutions (The "Aliquot" Rule)

Repeated freeze-thaw cycles introduce moisture (condensation), which accelerates hydrolysis.[1]

  • Evaporate: If changing solvents, evaporate the Methyl Acetate under a gentle stream of Nitrogen.[2][3][4]

  • Reconstitute: Add Ethanol or DMSO (purged with inert gas).

  • Aliquot: Dispense into single-use glass inserts or vials.

  • Freeze: Store aliquots at -80°C. Never refreeze an aliquot once thawed.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in lipidomics workflows.

Q1: My 10-PAHSA-d31 signal is weak or missing in the LC-MS run. Why?

Diagnosis: This is usually a solubility or adsorption issue.

  • Cause A (Precipitation): Did you dilute the standard directly into water or media?

    • Fix: Dissolve in Ethanol first.[4] Ensure the final organic content in the aqueous buffer is high enough to maintain solubility, or use a carrier protein (BSA) if compatible.

  • Cause B (Plastic Adsorption): Did you use polypropylene tubes or pipette tips for long-term handling?

    • Fix: Lipids stick to plastic. Perform all dilutions in glass vials . Minimize time in plastic pipette tips.

  • Cause C (Ion Suppression): High concentrations of plasticizers (phthalates) from plasticware can suppress the lipid signal.[1]

Q2: I see "extra" peaks in my chromatogram near the analyte. Is the standard impure?

Diagnosis: Likely Transesterification or Isotopic Shift .

  • Scenario A (Methyl Esters): If you used Methanol during extraction or storage (especially with heat), the palmitic acid-d31 moiety may have detached and formed a methyl ester.[1]

    • Check: Look for the mass of Palmitic Acid-d31 Methyl Ester.

  • Scenario B (Deuterium Isotope Effect): Deuterated standards often elute slightly earlier than the non-deuterated endogenous analyte due to weaker dispersion forces of C-D bonds compared to C-H bonds.

    • Fix: This is normal. Ensure you are integrating the correct peak by checking the mass transition.

Q3: Can I keep the standard in the autosampler (4°C) overnight?

Answer: Yes, but with conditions.

  • Solvent: If dissolved in Methanol/Water (mobile phase), it is stable for ~24 hours at 4°C.[1]

  • Risk: If the solution is purely aqueous (highly unlikely for lipids), it will precipitate. If it is in pure Methyl Acetate, it will evaporate through the septum.

  • Recommendation: Use sealed glass autosampler vials with low-volume inserts.

Q4: How do I solubilize it for cell culture treatment?

Protocol:

  • Evaporate the stock Methyl Acetate solution using Nitrogen gas.[2][4]

  • Dissolve the residue in 100% Ethanol to create a 20 mg/ml stock.

  • Dilute this stock into your culture media (e.g., 1:1000 dilution) to achieve the desired concentration.

    • Note: The final Ethanol concentration should be <0.1% to avoid cytotoxicity.

    • Warning: Do not store this diluted media.[4] The lipid will hydrolyze or bind to the plastic culture plate over time (24-48h is usually the limit for stability in media).[1]

Module 4: Decision Tree for Solvent Selection

Use this workflow to determine the correct solvent for your immediate need.

solvent_decisionStartWhat is your goal?StorageLong-term Storage(> 1 week)Start->StorageCellCultureCell TreatmentStart->CellCultureLCMSLC-MS AnalysisStart->LCMSMethylAcUse Methyl AcetateStore at -80°CStorage->MethylAcEthanolUse Ethanol(Dilute into media immediately)CellCulture->EthanolMobilePhaseUse MeOH/Water + Formic Acid(Run within 24h)LCMS->MobilePhase

Figure 2: Solvent selection workflow based on experimental stage.[1]

References

  • Cayman Chemical. 10-PAHSA-d31 Product Information Sheet. (Accessed via Product Insert). (Note: General stability data derived from parent 10-PAHSA and deuterated analog handling).

  • Yore, M. M., et al. (2014). "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects."[5][6] Cell, 159(2), 318-332.[1][5]

  • Avanti Polar Lipids. Storage and Handling of Lipids.

  • BenchChem. Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics. [1]

checking for and correcting sample carryover in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

LC-MS Technical Support Center: Sample Carryover

Introduction: The "Ghost Peak" Protocol

From the Desk of the Senior Application Scientist: Carryover is not just a nuisance; it is a data integrity failure. In high-sensitivity LC-MS/MS, seeing 0.1% of a previous peak in your blank can obliterate your Lower Limit of Quantitation (LLOQ).

Many researchers fall into the trap of "shotgun troubleshooting"—randomly changing wash solvents or replacing columns. This guide enforces a systematic isolation protocol . We do not guess; we validate. We distinguish between systemic contamination (background) and carryover (injection-specific), isolate the hardware source, and apply chemically grounded remediation.

Phase 1: Diagnosis & Validation

Q: How do I distinguish true carryover from background contamination?

A: You must determine if the signal is time-dependent (eluting) or constant (background).[1]

The Validation Protocol:

  • Inject a Double Blank: (Mobile phase only). Ensure the baseline is clean at the retention time of your analyte.

  • Inject Your ULOQ Standard: The highest concentration in your curve (Upper Limit of Quantitation).

  • Inject Three Sequential Blanks:

    • Blank 1: Represents immediate carryover.

    • Blank 2 & 3: Determine how quickly the carryover washes out.

Pass/Fail Criteria (Regulatory Standard): According to the FDA Bioanalytical Method Validation Guidance (2018) , carryover in the blank sample following the ULOQ should not exceed 20% of the LLOQ (Lower Limit of Quantitation) response.

Technical Note: If the peak area in Blank 1, 2, and 3 is identical and constant, you do not have carryover. You have contamination (contaminated mobile phase, dirty source, or leaching from the vial septa).

Phase 2: Source Isolation (The "Double Gradient" Test)

Q: Is the carryover coming from my column or my autosampler?

A: Do not replace the column yet. Perform the Double Gradient Test (also known as the "Gradient Without Injection").

The Protocol:

  • Program a method that executes your standard gradient twice within a single run.

  • 0–5 min: Standard gradient (Injection occurs at T=0).

  • 5–10 min: Re-equilibration.

  • 10–15 min: Repeat the exact same gradient (0–100% B) without a new injection.

Interpretation Logic:

CarryoverIsolation Start Run Double Gradient Test (Injection + 2nd Gradient Loop) Q1 Is peak present in 1st Gradient? Start->Q1 Q2 Is peak present in 2nd Gradient? Q1->Q2 Yes Result_None No Carryover Detected Q1->Result_None No Result_AS Source: AUTOSAMPLER (Needle, Loop, Valve) Q2->Result_AS No (Clean 2nd Loop) Result_Col Source: COLUMN (Stationary Phase Adsorption) Q2->Result_Col Yes (Peak Elutes Again)

Figure 1: Decision tree for isolating the source of carryover using the Double Gradient method.

Phase 3: Autosampler Remediation

Q: The test confirms Autosampler carryover. How do I optimize my needle wash?

A: You must apply the principle of "Like Dissolves Like," but with a chemical "kick." A single wash solvent is rarely sufficient for sticky compounds.

The Mechanism: Carryover often occurs because the analyte adsorbs to the metallic surface of the needle or the polymeric rotor seal.[2] You must use a wash solvent that is stronger than your mobile phase B.

Wash Solvent Compatibility Matrix:

Analyte ClassCommon IssueRecommended Wash Solvent StrategyMechanism
Basic Small Molecules (e.g., Amines)Adsorbs to silanols or metallic surfaces.Organic + Acid (e.g., 50:50 MeOH:H₂O + 1% Formic Acid)Acid protonates the base, keeping it soluble in the aqueous phase while organic removes it.
Hydrophobic Neutrals "Sticks" to plastic tubing/seals.High Organic (e.g., 10:45:45 H₂O:IPA:Acetonitrile)IPA (Isopropanol) has higher viscosity and elution strength than ACN, "scrubbing" the lines.
Proteins/Peptides Adsorbs to everything; aggregation.Chaotropic Agents (e.g., 20% Trifluoroethanol or 6M Guanidine HCl)Denatures proteins to prevent surface binding.
Acidic Compounds Ionic interaction.Organic + Base (e.g., 50:50 MeOH:H₂O + 0.1% NH₄OH)Deprotonates the acid to increase solubility.

Hardware Checklist:

  • Rotor Seals: If your autosampler uses a rheodyne valve, the rotor seal (often Vespel) can scratch. Analytes hide in these scratches. Upgrade to PEEK or Tefzel seals for high-pH applications.

  • Needle Seat: This is a consumable. If the needle has worn a groove into the seat, no amount of washing will fix it. Replace the needle seat.

Phase 4: Column & Method Remediation

Q: The carryover is on the column (2nd gradient peak).[1][2] How do I clean it?

A: Standard gradients often fail to remove hydrophobic compounds that lodge in the column frit or head. You need a Sawtooth Gradient .[3]

The Sawtooth Protocol: Instead of holding at 95% B for 2 minutes, cycle the composition rapidly. This creates "solvent shock" waves that disrupt equilibrium and dislodge stubborn analytes.

SawtoothGradient T0 Start (0% B) Elution Elution (Gradient) T0->Elution Sample Elutes Wash1 Wash 1 (95% B) Elution->Wash1 Cleaning Drop1 Drop 1 (10% B) Wash1->Drop1 Shock Wash2 Wash 2 (95% B) Drop1->Wash2 Scrub Drop2 Drop 2 (10% B) Wash2->Drop2 Shock Wash3 Wash 3 (95% B) Drop2->Wash3 Final Scrub End Re-equilibrate Wash3->End

Figure 2: Sawtooth gradient logic. Rapid cycling between high and low organic strength disrupts adsorption equilibria better than a static high-organic hold.

Technical Insight: If the Sawtooth fails, the carryover is likely dead volume in a fitting before the column but after the valve. Check your column inlet fitting. A generic PEEK fitting on a column requiring a specific depth (e.g., Waters vs. Agilent port depths) creates a mixing chamber that traps sample.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4] (2018).[5] Defines the acceptance criteria for carryover (≤20% of LLOQ). [Link]

  • Waters Corporation. Troubleshooting Carryover or Ghost Peaks on LC Columns. (Knowledge Base).[6] Details the "Double Gradient" isolation method. [Link]

  • Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. Provides hardware-specific troubleshooting for rotor seals and needle seats. [Link]

  • Agilent Technologies. Best Practices for Using an Agilent LC System. Discusses needle wash solvent selection and maintenance.[2][7][8] [Link]

Sources

Validation & Comparative

Validating High-Sensitivity Quantitation of 10-PAHSA: LC-MS/MS vs. Immunoassay Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The accurate quantitation of 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is critical for metabolic research, particularly in assessing insulin sensitivity and anti-inflammatory signaling. However, the structural similarity between 10-PAHSA and its isomer 9-PAHSA—which often co-elute or cross-react—presents a significant analytical challenge. This guide compares the gold-standard LC-MS/MS methodology against immunoassay alternatives, providing a validated framework for assessing linearity and sensitivity.

Author's Note: As of 2025, specific commercial ELISA kits for exclusive 10-PAHSA quantification are virtually non-existent due to antibody cross-reactivity with 9-PAHSA. Therefore, this guide focuses on validating the LC-MS/MS assay as the primary method, while evaluating the limitations of immunometric alternatives.

Biological Context & The Isomer Challenge

10-PAHSA is a bioactive lipid belonging to the FAHFA (Fatty Acid esters of Hydroxy Fatty Acids) class.[1] Discovered by the Kahn lab, it enhances glucose uptake via GLUT4 translocation and exhibits anti-inflammatory effects (Yore et al., 2014).

The core analytical difficulty lies in the biological matrix. 9-PAHSA is often more abundant than 10-PAHSA in adipose tissue.[2] An assay lacking isomer specificity will yield composite data, masking the distinct biological roles of 10-PAHSA.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action you are likely investigating, highlighting why specific quantification is necessary.

G Adipose Adipose Tissue (Synthesis) PAHSA 10-PAHSA (Bioactive Lipid) Adipose->PAHSA Secretion GPR120 GPR120 / FFAR4 (Receptor) PAHSA->GPR120 Activation GPR40 GPR40 (Receptor) PAHSA->GPR40 Activation GLUT4 GLUT4 Translocation GPR120->GLUT4 Signaling Cascade Glucose Glucose Uptake (Insulin Sensitivity) GLUT4->Glucose Enhancement

Figure 1: The 10-PAHSA signaling axis. Accurate measurement correlates lipid levels with downstream GLUT4 activity.

Methodological Landscape: LC-MS/MS vs. Immunoassay

To assess linearity and sensitivity, one must first select the detection platform. The table below contrasts the two primary approaches.

FeatureMethod A: Targeted LC-MS/MS (Recommended) Method B: Competitive ELISA (Alternative)
Principle Chromatographic separation + Mass detection (MRM)Antibody-antigen competition
Specificity High: Resolves 9-PAHSA from 10-PAHSALow: High cross-reactivity with 9-PAHSA
Sensitivity (LOD) ~1–5 nM (Femtomolar range possible)~100–500 nM (Micromolar range)
Linearity Range 4 orders of magnitude1–2 orders of magnitude (Sigmoidal)
Matrix Effects Ion suppression (requires extraction)High background in lipid-rich samples
Throughput Moderate (10–15 min/sample)High (96 samples/2 hours)

Critical Insight: Do not use generic "Free Fatty Acid" ELISA kits for PAHSA research. These kits detect the carboxyl group common to all fatty acids and lack the specificity to distinguish the ester linkage unique to FAHFAs.

Protocol: Assessing Linearity and Sensitivity (LC-MS/MS Focus)

This protocol describes the validation of a 10-PAHSA assay using a Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6495).

A. Experimental Workflow

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (d31-10-PAHSA) Sample->Spike Extract Lipid Extraction (Chloroform/Methanol or SPE) Spike->Extract LC LC Separation (C18 Column, Reverse Phase) Extract->LC MS MS/MS Detection (MRM Mode: m/z 537 -> 255) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data

Figure 2: Validated workflow for 10-PAHSA quantitation. Internal standardization is mandatory for linearity assessment.

B. Assessing Linearity

Linearity confirms the assay's ability to provide results directly proportional to the concentration of the analyte.

  • Standard Preparation:

    • Obtain authentic 10-PAHSA standard (e.g., Cayman Chemical Item No. 19973).

    • Prepare a stock solution (e.g., 1 mg/mL in Methyl Acetate).

    • Create a calibration curve with at least 8 non-zero points .

    • Range: 0.1 nM to 1000 nM.

    • Matrix: Use a "surrogate matrix" (e.g., PBS with 4% BSA) or perform standard addition in the biological matrix to account for recovery.

  • Internal Standard (IS):

    • Spike d31-10-PAHSA (deuterated standard) at a constant concentration (e.g., 100 nM) into every standard and sample.

    • Why? This corrects for extraction efficiency and ionization suppression.

  • Calculation:

    • Plot the Area Ratio (Area 10-PAHSA / Area IS) vs. Concentration.

    • Apply linear regression (

      
      ) with 
      
      
      
      or
      
      
      weighting. Unweighted regression often fails at the lower end of lipidomic curves.
C. Assessing Sensitivity (LOD & LOQ)

Sensitivity is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • Signal-to-Noise (S/N) Approach:

    • Inject low-concentration standards (0.1, 0.5, 1.0 nM).

    • Measure the peak height relative to the baseline noise.

    • LOD: Concentration where S/N

      
       3.
      
    • LOQ: Concentration where S/N

      
       10 (with precision CV < 20%).
      
  • Isomer Resolution Check (Crucial Step):

    • Inject a mixture of 9-PAHSA and 10-PAHSA.

    • Ensure baseline separation. If peaks overlap, your sensitivity is compromised by the isomer interference.

Performance Data & Interpretation

The following data represents typical performance metrics for a validated LC-MS/MS assay for 10-PAHSA. Use this as a benchmark for your own assay development.

Table 1: Representative Performance Metrics
ParameterAcceptance CriteriaTypical Result (LC-MS/MS)Typical Result (ELISA)*
Linearity (

)


(Weighted

)

Linear Range Broad0.5 nM – 2000 nM100 nM – 5000 nM
LOD (S/N > 3) Minimal detection0.2 nM 50 nM
LOQ (S/N > 10) Quantifiable limit0.5 nM 150 nM
Precision (Intra-day) CV



Accuracy (Recovery)



*Note: ELISA data assumes a generic FAHFA/Lipid immunoassay; specific 10-PAHSA ELISAs are not commercially standard.

Troubleshooting Linearity Issues
  • Saturation at High End: If the curve flattens >1000 nM, detector saturation is occurring. Dilute samples.

  • Poor Low-End Linearity: Adsorption of lipids to plasticware. Solution: Use glass inserts and ensure solvents contain a small percentage of methanol/isopropanol.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell, 159(2), 318-332.

  • Cayman Chemical. 10-PAHSA Product Information (Item No. 19973).[1]

  • Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties. Diabetes, 65(9), 2580-2590.

  • Nelson, A. T., et al. (2017). Lipidomics of FAHFAs: An emerging class of metabolic regulators. Journal of Lipid Research, 58, 256-260.

Sources

Technical Comparison: 10-PAHSA-d31 vs. 13C-Labeled PAHSA Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), specifically 10-PAHSA (Palmitic Acid Hydroxy Stearic Acid), the choice of internal standard (IS) is the single most critical determinant of quantitative accuracy.[1]

While 10-PAHSA-d31 is a commercially available and widely used standard, it introduces a significant Chromatographic Isotope Effect , causing it to elute earlier than the native analyte. In complex biological matrices (e.g., plasma, adipose tissue), this retention time (RT) shift can move the IS out of the ion suppression zone affecting the analyte, leading to erroneous quantification.

13C-labeled PAHSAs (e.g., uniformly labeled or specific 13C-incorporated analogs) exhibit negligible RT shifts, ensuring perfect co-elution with the native analyte.[1] This guide demonstrates why 13C-labeling is the superior choice for absolute quantification , while d31-labeling remains a cost-effective alternative only when matrix effects are rigorously validated.[1]

The Physics of the Problem: Deuterium vs. Carbon-13[2][3][4]

To understand the performance gap, one must understand the behavior of isotopologues in Reverse Phase Liquid Chromatography (RPLC).

The Deuterium Isotope Effect (10-PAHSA-d31)

The 10-PAHSA-d31 standard contains a fully deuterated palmitic acid tail (31 deuterium atoms).[1][2] Carbon-Deuterium (C-D) bonds are slightly shorter and have lower polarizability than Carbon-Hydrogen (C-H) bonds.[1]

  • Result: The deuterated molecule is slightly less lipophilic.

  • Chromatography: In RPLC (C18 columns), the d31 analog interacts less strongly with the stationary phase.

  • Outcome: 10-PAHSA-d31 elutes 0.1 – 0.3 minutes earlier than native 10-PAHSA. [1]

The 13C Co-elution Advantage

Carbon-13 is chemically identical to Carbon-12 regarding lipophilicity and bond length in this context.[1]

  • Result: No change in hydrophobic interaction.[1]

  • Chromatography: Perfect overlap with the native analyte.

  • Outcome: The IS experiences the exact same matrix suppression or enhancement as the analyte.

Comparative Performance Analysis

The following table summarizes the technical trade-offs between the two standards.

Feature10-PAHSA-d31 (Deuterated)13C-PAHSA (Isotopologue)
Mass Shift +31 Da (Excellent separation)+4 to +34 Da (Depends on labeling)
Retention Time (RT) Shifts Earlier (Forward Shift) Co-elutes (Perfect Overlap)
Matrix Effect Correction Poor (If matrix suppression varies at RT)Excellent (Identical suppression)
Cross-Talk Negligible (M+31 is far from M+0)Negligible (If shift is >3 Da)
Cost ModerateHigh
Suitability Screening / Relative QuantAbsolute Clinical Quantification
Visualizing the Risk: The Matrix Effect Mismatch

The diagram below illustrates why the RT shift of d31 is dangerous in lipidomics.

MatrixEffect cluster_chromatogram Chromatographic Separation (RPLC) MatrixZone Zone of Ion Suppression (Phospholipids/Salts) d31_Peak 10-PAHSA-d31 (Elutes Early) d31_Peak->MatrixZone Escapes Suppression (Overestimates Analyte) Native_Peak Native 10-PAHSA (Elutes Late) Native_Peak->MatrixZone Suffers Suppression C13_Peak 13C-PAHSA (Co-elutes) C13_Peak->Native_Peak Perfect Correction

Figure 1: The "Forward Shift" of deuterated standards (yellow) often moves them out of the suppression zone affecting the native analyte (blue), leading to calculated concentrations that are artificially high.[1]

Validated Experimental Protocols

To ensure data integrity, you must validate your choice of standard. Below is a self-validating workflow.

A. Extraction Protocol (Lipidomics Standard)

Target Matrix: Plasma or Adipose Tissue[1]

  • Sample Prep: Aliquot 100 µL plasma or 50 mg adipose tissue (homogenized).

  • IS Spike (Critical Step): Add 10 pmol of Internal Standard (d31 or 13C) before extraction.[1]

    • Why: Corrects for extraction efficiency losses.

  • Extraction: Add 1 mL Methanol:Chloroform (2:1, v/v). Vortex 30s.

  • Phase Separation: Add 300 µL H2O. Centrifuge at 3000 x g for 10 min.

  • Recovery: Collect the lower organic phase (Chloroform).[1]

  • Dry Down: Evaporate under Nitrogen (N2) stream.[1]

  • Reconstitution: Dissolve in 100 µL Methanol/Acetonitrile (50:50).

B. LC-MS/MS Parameters[1][2][6][7][8][9][10][11]
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 60:40 Water:Acetonitrile (10 mM Ammonium Acetate).[1]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile (10 mM Ammonium Acetate).[1]

  • Gradient: 0-100% B over 15 minutes.

C. The "Post-Column Infusion" Validation (Mandatory)

If you must use 10-PAHSA-d31 due to cost, you must run this experiment to map the matrix effects.[1]

  • Setup: Infuse a constant stream of native 10-PAHSA into the MS source via a T-junction.[1]

  • Injection: Inject a "blank" extracted biological matrix (no analyte) into the LC column.[1]

  • Observation: Monitor the baseline of the infused 10-PAHSA.

  • Result: You will see "dips" in the baseline where matrix components suppress ionization.

  • Overlay: Overlay the RT of your d31 standard. If the d31 peak falls outside the "dip" where the native analyte elutes, the standard is invalid.

MRM Transitions & Mass Spectrometry Settings

Use the following transitions for Multiple Reaction Monitoring (MRM) in Negative Electrospray Ionization (ESI-).

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Note
10-PAHSA (Native) 537.5281.225Oleic/Palmitic fragment
10-PAHSA-d31 568.7312.425d31-Palmitate fragment
13C-PAHSA VariableVariable25e.g., +4 or +16 shift

Note: 10-PAHSA-d31 (C34H35D31O4) shifts the precursor by +31 Da. The product ion (d31-palmitate) shifts by +31 Da (281 -> 312).[1]

Recommendation

Primary Recommendation: 13C-Labeled Standards

For drug development and clinical biomarker studies where absolute accuracy is non-negotiable, 13C-labeled PAHSA is the required standard.[1] The cost of the standard is offset by the elimination of repeat analysis due to matrix effect errors.

Conditional Recommendation: 10-PAHSA-d31

Acceptable for:

  • High-throughput screening where relative fold-change is more important than absolute concentration.[1]

  • Matrices with low complexity (e.g., neat solvent standards, simple buffers).[1]

  • Condition: You must verify that the RT shift (<0.2 min) does not cross a matrix suppression boundary using the Post-Column Infusion method described above.

References

  • Discovery and Quantification of FAHFAs: Yore, M. M., et al. "Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects." Cell 159.2 (2014): 318-332.[1][3][4]

  • Chromatographic Isotope Effect: Zhang, J., et al. "Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples." Methods (2020).[1][5]

  • Standard Availability & Properties: Cayman Chemical Product Insert for 10-PAHSA-d31 (Item No. 19973).[1]

  • Matrix Effects in Lipidomics: Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry (2005).[1]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of PAHSA Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Accurate PAHSA Quantification

Palmitic Acid Hydroxy Stearic Acids (PAHSAs) are a class of endogenous lipids that have garnered significant attention in recent years for their anti-inflammatory and insulin-sensitizing properties, making them promising therapeutic targets for metabolic diseases such as type 2 diabetes.[1][2] The accurate quantification of PAHSA isomers in biological matrices is paramount for understanding their physiological roles, identifying biomarkers, and advancing drug development efforts. This guide provides an in-depth comparison of the primary analytical methodologies for PAHSA quantification, with a focus on providing the technical insights necessary to make informed decisions in a research and development setting.

The Analytical Landscape: An Overview of Methodologies

The quantification of PAHSAs presents a unique analytical challenge due to their isomeric nature and typically low abundance in complex biological samples. The two most prominent mass spectrometry-based techniques employed for lipid analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As we will explore, the inherent physicochemical properties of PAHSAs make one of these techniques significantly more suitable for direct, robust, and high-throughput analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for PAHSA Quantification

LC-MS/MS has emerged as the unequivocal gold standard for the quantification of PAHSAs. This is primarily due to its ability to analyze these large, non-volatile, and thermally labile molecules in their intact form, thus preserving their structural integrity and providing high sensitivity and specificity.

The Rationale Behind LC-MS/MS Dominance

The preference for LC-MS/MS is rooted in several key advantages:

  • Direct Analysis of Intact Molecules: Unlike GC-MS, LC-MS/MS does not require derivatization to enhance volatility, which simplifies sample preparation and reduces the potential for analytical variability.

  • High Specificity and Sensitivity: The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection and quantification of specific PAHSA isomers even in complex biological matrices.

  • Suitability for Thermally Labile Compounds: PAHSAs can be susceptible to degradation at the high temperatures required for GC analysis. LC-MS/MS is performed at or near ambient temperatures, ensuring the stability of the analytes.

A Self-Validating Experimental Workflow for LC-MS/MS Quantification of PAHSAs

To ensure the trustworthiness and reproducibility of results, a robust and validated workflow is essential. The following diagram illustrates a comprehensive workflow for PAHSA quantification by LC-MS/MS.

LC-MS/MS Workflow for PAHSA Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Validation Sample Biological Sample (Serum, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction (e.g., Folch Method) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (Enrichment & Cleanup) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation UPLC/HPLC Separation (e.g., C18 column) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation

Caption: A typical experimental workflow for the quantification of PAHSAs using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Quantification of PAHSAs in Human Serum

This protocol is a representative example and should be optimized and validated for specific laboratory conditions.

1. Sample Preparation:

  • Internal Standard Spiking: To 100 µL of human serum, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled PAHSA). This is crucial for accurate quantification as it accounts for sample loss during preparation and matrix effects during analysis.

  • Lipid Extraction: Perform a liquid-liquid extraction using a modified Folch method. Add 1 mL of a 2:1 (v/v) chloroform:methanol solution, vortex thoroughly, and incubate on ice for 30 minutes. Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Phase Separation: Collect the lower organic phase containing the lipids.

  • Solid-Phase Extraction (SPE): Further purify and concentrate the lipid extract using a silica-based SPE cartridge. This step is critical for removing interfering lipids and improving the signal-to-noise ratio.

  • Elution and Reconstitution: Elute the PAHSAs from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate). Evaporate the solvent under a gentle stream of nitrogen and reconstitute the sample in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve baseline separation of the PAHSA isomers of interest.

  • Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each PAHSA isomer and the internal standard.

3. Data Analysis and Validation:

  • Quantification: Construct a calibration curve using known concentrations of PAHSA standards spiked with the internal standard. Quantify the endogenous PAHSA levels in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Method Validation: Validate the method according to established guidelines (e.g., FDA or EMA) for key parameters including:

    • Accuracy: The closeness of the measured value to the true value.

    • Precision: The degree of agreement among multiple measurements of the same sample.

    • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[3]

    • Recovery: The efficiency of the extraction process.

    • Matrix Effect: The influence of co-eluting compounds from the biological matrix on the ionization of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): A Less Favorable Alternative

While GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds, its application to the direct quantification of intact PAHSAs is fraught with challenges.

The Inherent Hurdles of GC-MS for PAHSA Analysis
  • Non-Volatility: PAHSAs are large, non-volatile molecules. Direct injection into a GC system would result in poor chromatographic performance and potential thermal degradation.

  • Derivatization Requirement: To overcome the issue of non-volatility, PAHSAs must be chemically modified through a process called derivatization.[4][5] This typically involves converting the carboxylic acid and hydroxyl groups into more volatile esters and ethers (e.g., trimethylsilyl (TMS) derivatives).[6] This additional step introduces potential for incomplete reactions, side-product formation, and increased analytical variability.

  • Thermal Stability: Even after derivatization, the thermal stability of the resulting PAHSA derivatives in the hot GC injection port and column can be a concern, potentially leading to inaccurate quantification.

A Conceptual Workflow for GC-MS Analysis of PAHSAs

The following diagram outlines the necessary steps for PAHSA analysis by GC-MS, highlighting the critical derivatization step.

GC-MS Workflow for PAHSA Quantification cluster_0 Sample Preparation & Derivatization cluster_1 GC-MS Analysis cluster_2 Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Chemical Derivatization (e.g., Silylation) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: A conceptual workflow for PAHSA quantification using GC-MS, emphasizing the required derivatization step.

Head-to-Head Comparison: LC-MS/MS vs. GC-MS for PAHSA Quantification

FeatureLC-MS/MSGC-MSRationale & Field Insights
Analyte Form Intact MoleculeDerivatized MoleculeLC-MS/MS analyzes the native PAHSA, eliminating the risks and variability associated with derivatization.
Sample Preparation Simpler (No Derivatization)More Complex (Requires Derivatization)The additional derivatization step in GC-MS increases sample handling time and potential for error.
Sensitivity High (low ng/mL to pg/mL)Potentially High, but dependent on derivatization efficiencyWhile GC-MS can be highly sensitive, the efficiency of the derivatization reaction is a critical and often variable factor.
Specificity Very High (MRM)High (Selected Ion Monitoring)The MRM capability of tandem MS provides superior specificity compared to the single-stage MS typically used in GC-MS.
Isomer Separation Excellent with optimized LCGood, but depends on column and derivativeBoth techniques can separate isomers, but LC offers more flexibility in stationary and mobile phase selection for optimizing resolution.
Thermal Stability Not a concernA significant concernThe high temperatures of the GC inlet and column can lead to degradation of PAHSA derivatives.
Throughput HighLower due to longer run times and sample prepThe streamlined sample preparation and faster LC gradients generally allow for higher throughput with LC-MS/MS.
Typical LOD/LOQ Low ng/mL to high pg/mL range[7]Potentially in the low µg/L to ng/L range after derivatization[8]Direct comparative data for PAHSAs is scarce, but LC-MS/MS is generally considered more sensitive for these analytes.

The Biological Context: PAHSA Signaling Through GPR40

A thorough understanding of the analytical methodology is best complemented by an appreciation of the biological context. PAHSAs exert many of their beneficial metabolic effects by acting as endogenous ligands for the G-protein coupled receptor 40 (GPR40).[9] The activation of GPR40 in pancreatic β-cells leads to a signaling cascade that potentiates glucose-stimulated insulin secretion.

PAHSA-GPR40 Signaling Pathway cluster_0 Pancreatic β-Cell PAHSA PAHSA GPR40 GPR40 Receptor PAHSA->GPR40 binds Gq Gq Protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Secretion Insulin Secretion (Potentiated) Ca2_release->Insulin_Secretion stimulates PKC->Insulin_Secretion stimulates

Caption: Simplified signaling cascade of PAHSA-mediated GPR40 activation in pancreatic β-cells.[9][10][11]

Conclusion and Recommendations

Based on a comprehensive review of the available literature and the fundamental principles of analytical chemistry, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocally recommended method for the accurate and reliable quantification of Palmitic Acid Hydroxy Stearic Acids (PAHSAs) in biological matrices. Its ability to analyze these important signaling lipids in their intact form, coupled with its high sensitivity and specificity, provides a robust and trustworthy analytical platform.

While Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone of analytical chemistry, its application to PAHSAs is hampered by the necessity of chemical derivatization and concerns over the thermal stability of the analytes. These factors introduce a level of complexity and potential for variability that is undesirable in a regulated and high-throughput research environment.

For laboratories engaged in metabolic disease research and the development of therapeutics targeting the PAHSA pathway, the adoption and rigorous validation of an LC-MS/MS-based methodology is a critical investment in the generation of high-quality, reproducible, and defensible data.

References

  • Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. (2024). Health Sciences Research Commons - The George Washington University. [Link]

  • Signaling pathway of GRP40 for insulin secretion. FFA binds to GPR40... (n.d.). ResearchGate. [Link]

  • LOD and LOQ of LC-MS/MS analysis. (n.d.). ResearchGate. [Link]

  • Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization. (2021). PubMed. [Link]

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. (2023). ACS Publications. [Link]

  • Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. (2024). PNAS. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. [Link]

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. (n.d.). PMC - NIH. [Link]

  • GCMS problem running fatty acids. (2013). Chromatography Forum. [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. [Link]

  • Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. (n.d.). Broad Institute. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (n.d.). Separation Science. [Link]

  • Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... (n.d.). ResearchGate. [Link]

  • Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. (2024). Health Sciences Research Commons - The George Washington University. [Link]

  • GPR40 signaling in pancreatic β-cells. (n.d.). ResearchGate. [Link]

  • Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. (n.d.). PMC. [Link]

  • GPR40: A therapeutic target for mediating insulin secretion (Review). (n.d.). Spandidos Publications. [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). NIH. [Link]

  • What Is Derivatization In GC-MS? - Chemistry For Everyone. (2024). YouTube. [Link]

  • GC Derivatization. (n.d.). Columbia College. [Link]

  • GPR40. (2016). Proteopedia, life in 3D. [Link]

  • Evaluation of the Role of Benzo(a)pyrene as Carcinogenic Index of PM10-Bound PAHs in Italian Urban Sites. (n.d.). MDPI. [Link]

  • Interpretation of analysis results with LoD and LoQ. (2016). YouTube. [Link]

  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. [Link]

Sources

Beyond the Standard: Mastering 10-PAHSA-d31 for High-Fidelity FAHFA Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision of 10-PAHSA-d31 for Quantification Content Type: Publish Comparison Guide

Executive Summary

The quantification of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), particularly 10-PAHSA , presents a unique analytical challenge due to their low endogenous abundance (nanomolar range) and the presence of multiple structural isomers. While 10-PAHSA-d31 serves as a robust internal standard, its application requires a nuanced understanding of isotopic behavior in liquid chromatography.

This guide provides a technical breakdown of using 10-PAHSA-d31, comparing its performance against alternative standardization methods, and offering a self-validating protocol to ensure data integrity in metabolic research and drug development.

Part 1: The Technical Landscape
The Challenge: Isomeric Complexity & Matrix Interference

10-PAHSA (Palmitic Acid Hydroxy Stearic Acid) is a bioactive lipid linked to anti-diabetic and anti-inflammatory pathways. Accurate quantification is hindered by:

  • Isobaric Isomers: 10-PAHSA has the same mass as 5-PAHSA, 9-PAHSA, etc.

  • Ion Suppression: High levels of triglycerides (TGs) in adipose tissue suppress ionization.

  • Low Abundance: Endogenous levels are often dwarfed by background noise.

The Solution: 10-PAHSA-d31 (Deuterated Internal Standard)

The "d31" designation indicates that the palmitic acid moiety of the molecule is fully deuterated. This heavy labeling distinguishes the standard from endogenous 10-PAHSA by mass, allowing for Isotope Dilution Mass Spectrometry (IDMS).

Key Mechanism:

  • Precursor Shift: The parent ion shifts from m/z ~537.5 (d0) to ~568.7 (d31).

  • Fragment Shift: The primary fragment (palmitate) shifts from m/z 255.2 to ~286.4.

Part 2: Comparative Analysis

How does 10-PAHSA-d31 compare to other quantification strategies?

Table 1: Performance Comparison of Quantification Standards

Feature10-PAHSA-d31 (Recommended)13C-Labeled Standard (Ideal but Rare)External Calibration (Not Recommended)
Cost/Availability High Availability / Moderate CostLow Availability / High CostLow Cost
Mass Shift +31 Da (Distinct)+4 to +16 DaN/A
Chromatography Slight RT Shift (Elutes earlier)Co-elutes perfectlyN/A
Matrix Correction Good (90-95% correction)Excellent (99% correction)Poor (Subject to matrix effects)
Precision (RSD) < 10%< 5%> 20%
Use Case Routine quantification, large cohortsReference labs, absolute validationQualitative screening only
The "Deuterium Isotope Effect" (Crucial Insight)

Unlike 13C-labeled standards, deuterated lipids often exhibit a retention time (RT) shift in Reverse Phase LC. The C-D bond is slightly shorter and less polarizable than the C-H bond, reducing hydrophobic interaction with the C18 column.

  • Result: 10-PAHSA-d31 typically elutes 0.05 – 0.2 minutes earlier than endogenous 10-PAHSA.

  • Impact: If a matrix interference (e.g., a specific phospholipid) elutes exactly at the d0 time but not the d31 time, the internal standard may not perfectly compensate for the suppression.

  • Mitigation: Use Solid Phase Extraction (SPE) to clean the matrix, minimizing the impact of this slight separation.

IsotopeEffect cluster_chrom Reverse Phase Chromatography (C18) d0 Endogenous 10-PAHSA (Stronger Hydrophobic Interaction) Detector MS Detection d0->Detector d31 Internal Standard (d31) (Weaker Interaction) d31->Detector Matrix Matrix Interferences (Phospholipids/TGs) Matrix->Detector Co-elution Risk Start Injection Start->d0 Elutes Second (RT: 10.3 min) Start->d31 Elutes First (RT: 10.2 min)

Figure 1: Visualization of the Deuterium Isotope Effect in RPLC. Note the slight separation between the standard (d31) and analyte (d0), which necessitates clean extraction protocols.

Part 3: Validated Experimental Protocol

Objective: Quantify 10-PAHSA in adipose tissue with >90% accuracy.

Phase 1: Extraction (MTBE Method + SPE Enrichment)

Why: Simple organic extraction leaves too many Triglycerides (TGs) that suppress the PAHSA signal. SPE is mandatory for high precision.

  • Homogenization: Add 50 mg tissue to 500 µL PBS.

  • Spike IS: Add 10 pmol of 10-PAHSA-d31 immediately. Crucial: Spiking before extraction corrects for recovery losses.

  • LLE: Add 2 mL MTBE (Methyl tert-butyl ether) and 0.5 mL Methanol. Vortex 10 min. Centrifuge.

  • SPE Enrichment:

    • Dry the organic phase. Reconstitute in Hexane.

    • Load onto a Silica SPE cartridge (e.g., Strata Si-1).

    • Wash 1: Hexane (removes TGs).

    • Wash 2: 95:5 Hexane:Ethyl Acetate (removes Cholesterol Esters).

    • Elute: Ethyl Acetate (Collects PAHSAs).

  • Reconstitution: Dry eluate and dissolve in 100 µL Methanol:Water (50:50).

Phase 2: LC-MS/MS Configuration

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Mode: Negative Electrospray Ionization (ESI-).

Table 2: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
10-PAHSA 537.5255.2-28Quantifier (Palmitate)
10-PAHSA 537.5299.3-24Qualifier (Hydroxy Stearate)
10-PAHSA-d31 568.7286.4-28Internal Standard

Note: Tune exact masses on your specific instrument as deuterium isotope mass defects can vary slightly.

Workflow Sample Biological Sample (Tissue/Serum) Spike Spike 10-PAHSA-d31 (Internal Standard) Sample->Spike Step 1 Extract MTBE Extraction (Biphasic Separation) Spike->Extract Step 2 SPE SPE Enrichment (Remove TGs) Extract->SPE Step 3 (Critical) LCMS LC-MS/MS Analysis (Negative Mode MRM) SPE->LCMS Step 4 Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data Step 5

Figure 2: Optimized workflow for PAHSA quantification ensuring removal of matrix interferences.

Part 4: Data Interpretation & Validation

When validating this method, expect the following performance metrics. If your data deviates significantly, check the SPE cleanup step.

Table 3: Expected Validation Metrics (Adipose Tissue)

MetricAcceptance CriteriaTypical Result with d31
Linearity (R²) > 0.990.996
Recovery (Accuracy) 80% - 120%92% ± 4%
Intra-day Precision < 15% RSD4 - 8%
Inter-day Precision < 20% RSD8 - 12%
Matrix Effect 80% - 120%85% (Suppression is common)

Calculation Logic:



Note: Since d31 is chemically nearly identical, the Response Factor is typically assumed to be 1.0, but for strict GLP studies, run a calibration curve to determine it experimentally.
References
  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1] Cell, 159(2), 318-332.

  • Kuda, O., et al. (2016). N-acyl-phosphatidylethanolamines are secreted from adipocytes and enriched in adipose tissue macrophages. Nature Communications, 7, 11848. (Methodology reference for PAHSA extraction).

  • Zhang, T., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Molecules, 25(15), 3467.

  • Cayman Chemical. (n.d.). 10-PAHSA-d31 Product Information & Insert.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Definitive Identification of 10-PAHSA: A High-Resolution Chromatographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) , specifically Palmitic Acid Hydroxy Stearic Acids (PAHSAs), has revolutionized our understanding of immunometabolism. Among these, 10-PAHSA has emerged as a critical signaling lipid with potent anti-diabetic and anti-inflammatory properties.

However, the analysis of 10-PAHSA presents a formidable analytical challenge: Regioisomerism .

Biological matrices contain multiple PAHSA isomers (5-, 9-, 10-, 12-, 13-PAHSA) that are isobaric (identical mass, m/z 537.5) and possess nearly identical fragmentation patterns. Standard "rapid" lipidomics gradients often co-elute these isomers, leading to false-positive identification and inaccurate quantitation.

This guide provides a validated, self-correcting workflow to definitively confirm the identity of 10-PAHSA peaks, distinguishing them from their nearest neighbor, 9-PAHSA, and other isobaric interferences.

Part 1: The Core Challenge – The "Isomer Crisis"

In a standard C18 Reverse Phase LC-MS/MS analysis, 9-PAHSA and 10-PAHSA behave almost identically.

  • Mass: Both have a precursor ion of m/z 537.5 [M-H]⁻.

  • Fragments: Both yield the same dominant product ions (Palmitate m/z 255.2; Hydroxystearate m/z 299.3).

  • Polarity: The hydroxyl group position (C9 vs. C10) results in a negligible difference in hydrophobicity, causing them to co-elute under steep gradients.

Part 2: Methodology Comparison

We compare the "Standard High-Throughput" approach against the "Isomer-Resolved" approach required for definitive 10-PAHSA confirmation.

FeatureMethod A: Standard Lipidomics (Generic)Method B: Isomer-Resolved PAHSA (Recommended)
Column Chemistry Standard C18 (e.g., 50mm length)High-Strength Silica C18 (100mm - 150mm)
Mobile Phase Acidic (Formic Acid) or NeutralAlkaline (Ammonium Acetate/NH₄OH)
Gradient Profile Steep linear gradient (10-15 min)Isocratic or Shallow Gradient (30+ min)
Resolution (Rs) Poor (Isomers co-elute)High (Baseline separation of 9- and 10-PAHSA)
Ionization Negative ModeNegative Mode (Enhanced by alkaline pH)
Primary Risk False Positives (Co-elution)Longer run times

Part 3: Validated Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Standard lipid extractions (e.g., Folch) are suitable, but acidification is critical to protonate the carboxyl group for organic phase partitioning.

  • Homogenize tissue (e.g., 50mg adipose) in PBS.

  • Add Internal Standard: Spike with deuterium-labeled standard (e.g., d4-10-PAHSA) before extraction to account for recovery loss.

  • Extract: Add Chloroform:Methanol (2:1 v/v) containing 0.1% acetic acid.

  • Phase Separation: Vortex, centrifuge (3000 x g, 10 min). Collect the lower organic phase.

  • Dry & Reconstitute: Evaporate under N₂. Reconstitute in 50% Methanol/Water.

LC-MS/MS Configuration (The "Isomer-Resolved" Method)

This protocol utilizes an alkaline mobile phase to maximize ionization efficiency of the free fatty acid moiety while using a specific column to resolve isomers.

  • LC System: UHPLC (Binary Pump)

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100mm, 1.7µm) or equivalent.

  • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.05% Ammonium Hydroxide (pH ~9.0).

  • Mobile Phase B: 95:5 Acetonitrile:Water + 5mM Ammonium Acetate + 0.05% Ammonium Hydroxide.

  • Flow Rate: 0.25 mL/min.

Gradient Strategy (Crucial): Do not run a 0-100% ramp. You must use an isocratic hold or a very shallow ramp in the elution region of PAHSAs.

  • 0-2 min: 50% B

  • 2-20 min: Ramp to 90% B (Very shallow)

  • 20-25 min: Hold 90% B

  • Note: 10-PAHSA and 9-PAHSA typically elute between 14-18 minutes. 9-PAHSA generally elutes after 10-PAHSA on C18 phases, but they are often separated by less than 0.5 minutes.

Mass Spectrometry Settings (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode.

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)
10-PAHSA 537.5255.2Quantifier (Palmitate)~30
10-PAHSA 537.5281.2Qualifier (Hydroxy Stearate)~30
Ceramide (Interference) 537.5281.2False Positive Check-

Note: Ceramides can appear isobaric. Monitor the 255.2 transition specifically, as ceramides do not typically yield a palmitate fragment with high intensity compared to their long-chain base fragments.

Part 4: The "Spike-and-Split" Validation Workflow

This is the self-validating system required to confirm your peak is 10-PAHSA and not 9-PAHSA.

The Logic: Since retention times can shift slightly due to matrix effects, you cannot rely solely on the retention time of a standard run in a separate vial. You must perform Standard Addition (Spiking) .

Workflow Diagram

PAHSA_Validation Start Unknown Peak at Expected 10-PAHSA RT Spike Spike Sample with Authentic 10-PAHSA Standard Start->Spike RunLC Run LC-MS/MS (Isomer-Resolved Method) Spike->RunLC Decision Analyze Peak Topology RunLC->Decision SinglePeak Single, Symmetrical Peak (Intensity Increased) Decision->SinglePeak Perfect Co-elution DoublePeak Split Peak / Shoulder (Doublet Appearance) Decision->DoublePeak Separation Confirm CONFIRMED: Identity is 10-PAHSA SinglePeak->Confirm Reject REJECTED: Peak is likely 9-PAHSA or other isomer DoublePeak->Reject

Caption: The "Spike-and-Split" workflow. Any distortion in peak symmetry after spiking indicates the unknown was NOT 10-PAHSA.

Interpreting the Results
  • The "Split" (Rejection): If your biological peak was 9-PAHSA, adding 10-PAHSA standard will result in a "doublet" peak or a peak with a distinct shoulder. This confirms the biological peak is not 10-PAHSA.

  • The "Stack" (Confirmation): If the biological peak is truly 10-PAHSA, the spiked standard will co-elute perfectly. The peak height will increase, but the width and symmetry will remain constant.

Part 5: Troubleshooting & Quality Control

The Ceramide Trap

Ceramides (e.g., d18:1/16:0) are abundant in plasma and can mimic PAHSA mass.

  • Check: Monitor the transition m/z 537 → 264 (Ceramide specific fragment). If this peak aligns with your "PAHSA" peak, it is a contaminant.

  • Solution: Perform a saponification step. PAHSAs are esters and will hydrolyze; ceramides are amides and are more resistant to mild alkaline hydrolysis.

Retention Time Drift
  • Issue: RT shifts between the standard run and the sample run.

  • Cause: Matrix effects altering column chemistry.

  • Fix: Use the Internal Standard (d4-10-PAHSA) as an anchor. Calculate the Relative Retention Time (RRT). The RRT of endogenous 10-PAHSA must match the RRT of the d4-standard exactly.

References

  • Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][2] Cell, 159(2), 318–332.[1][2] [Link]

  • Kuda, O., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols, 11, 1563–1580. [Link]

  • Nelson, A. T., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples. Molecules, 25(15), 3466. [Link]

  • Brejchova, K., et al. (2020). FAHFAs – A new class of bioactive lipids: Biological roles and analytical challenges. Progress in Lipid Research, 80, 101065. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 10-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

10-PAHSA-d31 (10-Palmitic Acid Hydroxy Stearic Acid-d31) is a high-value, stable isotope-labeled internal standard used primarily in LC-MS lipidomics.

Immediate Safety Directive: While the lipid itself is endogenous and generally low-toxicity, commercial standards are typically supplied in Methyl Acetate or similar organic solvents. Disposal protocols are dictated by the carrier solvent, not the lipid.

Critical Distinction:

  • NOT Radioactive: The "d31" designation indicates stable Deuterium (

    
    H) labeling. It is non-radioactive . Do not dispose of this in radioactive waste streams; doing so incurs unnecessary regulatory costs.
    
  • Primary Hazard: Flammability (Solvent-dependent).

Chemical Safety & Risk Assessment

Before disposal, you must identify the formulation. Most commercial vendors (e.g., Cayman Chemical, Avanti Polar Lipids) supply 10-PAHSA-d31 as a solution.

Physicochemical Hazard Profile
ComponentStandard FormulationPrimary HazardGHS Classification
10-PAHSA-d31 Active AnalyteLow (Not fully tested)Treat as General Chemical Irritant
Methyl Acetate Common Carrier SolventHigh H225 (Highly Flammable), H319 (Eye Irritant), H336 (Drowsiness)
Chloroform Alt. Lab SolventHigh Carcinogen, Hepatotoxin
Methanol Alt. Lab SolventModerate/High Flammable, Toxic if swallowed

Expert Insight: In Mass Spectrometry (MS) workflows, the greatest operational risk is cross-contamination (carryover). 10-PAHSA is a "sticky" lipid. Improper disposal of residual standards down drains or into general trash can lead to trace contamination of laboratory surfaces and "ghost peaks" in future sensitive assays.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Expired/Degraded Stock Solutions

Use this workflow for liquid waste containing measurable amounts of standard.

  • Solvent Identification: Check the vial label.

    • Methyl Acetate / Methanol / Ethanol: Classify as Non-Halogenated Organic Waste .

    • Chloroform / Dichloromethane: Classify as Halogenated Organic Waste .

  • Segregation: Pour the liquid into the appropriate satellite accumulation container in your fume hood.

    • Note: Do not mix halogenated and non-halogenated waste if your facility requires separation (most do to reduce incineration costs).

  • Labeling: Tag the waste container immediately.

    • Required Text: "Flammable Organic Waste."

    • Chemical Constituents: List "Methyl Acetate" (or actual solvent) as the primary constituent (>99%). List "10-PAHSA-d31" as a trace contaminant (<1%).

Scenario B: Disposal of Empty Vials & Pipette Tips (Trace Residue)

Use this workflow to prevent MS background noise.

  • Triple Rinse Rule: Before discarding any vial or glass pipette that contained 10-PAHSA-d31:

    • Rinse 3x with a compatible solvent (e.g., Methanol or Isopropanol).

    • Discard rinsate into the Organic Waste stream (Liquid).

  • Defacing: Remove or deface the label on the commercial vial to prevent confusion.

  • Glass Disposal: Place the rinsed, empty vial in the Glass/Sharps bin.

    • Why? Unrinsed vials can leach lipid standards into the trash, potentially contaminating lab gloves or surfaces later.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for disposing of 10-PAHSA-d31 waste, ensuring compliance with RCRA (Resource Conservation and Recovery Act) principles.

DisposalWorkflow Start Waste Generated: 10-PAHSA-d31 TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid Stock (Expired/Unused) TypeCheck->Liquid Solid Solid/Trace (Vials/Tips) TypeCheck->Solid SolventCheck Check Carrier Solvent Liquid->SolventCheck Rinse Triple Rinse with Methanol/IPA Solid->Rinse NonHalo Solvent: Methyl Acetate, Methanol, Ethanol SolventCheck->NonHalo No Halogens Halo Solvent: Chloroform, DCM SolventCheck->Halo Contains Cl/F/Br NonHaloWaste DISPOSE: Non-Halogenated Organic Waste Stream NonHalo->NonHaloWaste HaloWaste DISPOSE: Halogenated Organic Waste Stream Halo->HaloWaste Rinsate Collect Rinsate Rinse->Rinsate Liquid Portion GlassBin DISPOSE: Glass/Sharps Bin (Deface Label) Rinse->GlassBin Solid Portion Rinsate->SolventCheck

Figure 1: Decision matrix for segregating 10-PAHSA-d31 waste based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill of the stock solution (typically >90% Methyl Acetate):

  • Evacuate & Ventilate: Methyl Acetate is highly volatile. Clear the immediate area to prevent inhalation of vapors.[1][2]

  • PPE: Wear Nitrile gloves and safety goggles.

  • Containment: Use an absorbent pad (e.g., pig mat) or vermiculite.

    • Do not use paper towels alone if the volume is >10mL, as this increases surface area for evaporation.

  • Cleanup:

    • Place soaked absorbents into a sealable bag or hazardous waste bucket.

    • Clean the surface with soap and water to remove lipid residue (lipids are hydrophobic; water alone will not remove them).

  • Disposal: Label the debris as "Solvent Contaminated Debris" and dispose of via EHS protocols.

References & Regulatory Grounding

  • Cayman Chemical. (2023).[1][3] Safety Data Sheet: 10-PAHSA-d31. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification Guidelines. Retrieved from

  • Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids. Technical support for preventing lipid oxidation and contamination. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Methyl Acetate Occupational Health Guideline. Retrieved from

Sources

Navigating the Unseen: A Researcher's Guide to Safely Handling 10-PAHSA-d31

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researcher in drug development, the introduction of novel molecules like 10-PAHSA-d31 into the laboratory workflow is a moment of both opportunity and critical responsibility. As a deuterated analogue of 10-palmitoyl-hydroxystearic acid, this lipid molecule is an invaluable tool, primarily serving as an internal standard for mass spectrometry-based quantification. While its deuteration renders it non-radioactive, the inherent nature of chemical compounds, especially those with limited specific hazard data, necessitates a handling protocol built on a foundation of rigorous safety and procedural logic. This guide is designed to be your trusted resource, providing not just the "what" but the "why" behind the essential safety and logistical operations for 10-PAHSA-d31, ensuring the integrity of your research and the safety of your team.

The Logic of Precaution: Understanding the Hazard Profile

10-PAHSA-d31 is a long-chain fatty acid ester. While the parent fatty acids themselves, like palmitic acid, generally exhibit low acute toxicity, they are combustible.[4] More importantly, research-grade lipids like 10-PAHSA-d31 are often supplied dissolved in a carrier solvent. In the case of the structurally similar 12-PAHSA-d31, this solvent is methyl acetate, a highly flammable liquid that can cause serious eye irritation and may cause drowsiness or dizziness.[5] Therefore, the primary immediate hazards are associated with the solvent.

The deuteration of the molecule does not alter its fundamental chemical reactivity in a way that would diminish these primary hazards. While deuterium is a stable isotope, all deuterated compounds should be handled as chemical waste for disposal purposes.[6]

This leads us to a multi-faceted safety approach: mitigating the flammability and irritant risk of the solvent, preventing skin and eye contact with the compound itself, and ensuring proper containment and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a reliable barrier against potential exposure.[7] The following table outlines the recommended PPE for handling 10-PAHSA-d31, with the rationale behind each choice.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes of the methyl acetate solution, which can cause serious eye irritation.[5][8]
Hand Protection Nitrile or butyl rubber glovesNitrile gloves offer good resistance to many solvents, including methyl acetate, for intermittent contact.[9][10][11] For prolonged handling, double-gloving or using heavier-duty butyl rubber gloves is recommended.
Body Protection Flame-resistant lab coatProvides a barrier against splashes and, crucially, offers protection in the event of a fire due to the flammable solvent.[1]
Foot Protection Closed-toe shoesA fundamental laboratory safety requirement to protect against spills and falling objects.[1]
Respiratory Protection Not generally required for small quantities handled in a fume hoodWhen handled in a properly functioning chemical fume hood, the risk of inhaling significant quantities of vapor is minimized. However, a risk assessment should be performed for larger quantities or if there is a potential for aerosolization.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage
  • Inspect Upon Receipt : Check the integrity of the packaging and the primary container for any signs of leakage.

  • Segregated Storage : Store 10-PAHSA-d31 in a well-ventilated, designated flammable liquids cabinet, away from oxidizing agents and sources of ignition.[5] The storage temperature should be as recommended by the supplier, typically -20°C for long-term stability.

Step-by-Step Handling Protocol

This protocol is designed for the handling of small, research-scale quantities of 10-PAHSA-d31.

  • Preparation :

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary equipment (pipettes, vials, etc.) and place them within the fume hood.

    • Don all required PPE as outlined in the table above.

  • Aliquoting and Use :

    • Perform all manipulations of the 10-PAHSA-d31 solution within the chemical fume hood to mitigate inhalation exposure and the risk of fire.[12]

    • When opening the vial, do so slowly to release any potential pressure buildup.

    • Use appropriate pipetting techniques to transfer the desired amount of the solution. Avoid creating aerosols.

    • Keep the vial capped when not in use to minimize the evaporation of the flammable solvent.

  • Post-Handling :

    • Securely cap the stock vial and return it to the designated flammable liquids storage.

    • Decontaminate any surfaces within the fume hood that may have come into contact with the solution using an appropriate solvent (e.g., 70% ethanol), followed by a wipe-down with a laboratory detergent and water.

Disposal Plan

The disposal of 10-PAHSA-d31 and any materials it has come into contact with must be handled with the same diligence as its use.

  • Waste Segregation : All waste contaminated with 10-PAHSA-d31 is to be considered hazardous chemical waste.[6] This includes:

    • Used pipette tips

    • Contaminated gloves and bench paper

    • Empty vials

    • Rinsate from cleaning glassware

  • Waste Collection :

    • Collect all liquid waste containing 10-PAHSA-d31 in a designated, clearly labeled, and sealed hazardous waste container. The container should be appropriate for flammable organic solvents.

    • Collect all solid waste in a separate, clearly labeled hazardous waste bag or container.

  • Final Disposal :

    • Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for precise procedures.[6]

    • Never dispose of 10-PAHSA-d31 or its containers in the regular trash or down the drain.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.

PPE_Selection_Workflow PPE Selection for 10-PAHSA-d31 Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard_ID Identify Hazards: - Flammable Solvent (Methyl Acetate) - Eye Irritant - Unknown Compound Toxicity Eye_Protection Chemical Splash Goggles Hazard_ID->Eye_Protection Eye Irritant Hand_Protection Nitrile/Butyl Gloves Hazard_ID->Hand_Protection Skin Contact Body_Protection Flame-Resistant Lab Coat Hazard_ID->Body_Protection Flammability/Splash Foot_Protection Closed-Toe Shoes Hazard_ID->Foot_Protection General Safety

Caption: PPE selection is directly linked to the identified hazards of the compound and its solvent.

Disposal_Workflow Disposal Workflow for 10-PAHSA-d31 Start Handling Complete Waste_Generated Waste Generated (pipette tips, gloves, vials, liquid) Start->Waste_Generated Segregation Segregate Waste Waste_Generated->Segregation Liquid_Waste Collect in Labeled Flammable Liquid Waste Container Segregation->Liquid_Waste Liquid Solid_Waste Collect in Labeled Solid Hazardous Waste Container Segregation->Solid_Waste Solid EHS_Disposal Dispose via Institutional EHS Protocol Liquid_Waste->EHS_Disposal Solid_Waste->EHS_Disposal End Disposal Complete EHS_Disposal->End

Caption: A systematic approach to waste segregation and disposal is crucial for laboratory safety.

By integrating these principles and procedures into your daily laboratory operations, you can confidently and safely harness the scientific potential of 10-PAHSA-d31, secure in the knowledge that your work is built on a foundation of scientific integrity and unwavering commitment to safety.

References

  • Carl ROTH GmbH + Co. KG. (2025, March 31). Safety Data Sheet: Free fatty acid mixture. Retrieved from [Link]

  • PGEO EDIBLE OILS SDN BHD. (n.d.).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Palmitic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Retrieved from [Link]

  • Bitesize Bio. (2023, March 7). How to Handle Strong Acids in the Lab [Video]. YouTube. Retrieved from [Link]

  • Division of Occupational Health and Safety. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Reflexx. (2026, January 26). Gloves for Handling Fatty Foods. Retrieved from [Link]

  • BenchChem. (2025).
  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Heavy water recycling for producing deuterium compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • FAT FINGER. (2023, November 6). Personal Protective Equipment (PPE) in the Oil and Gas Sector. Retrieved from [Link]

  • American Oil Chemists' Society. (n.d.). Methods of Preparation of Fatty Acids and Their Derivatives: Laboratory Exercises. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]

  • ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

  • Lalman, J. A., & Bagley, D. M. (2004). Extracting Long-Chain Fatty Acids from a Fermentation Medium. Journal of the American Oil Chemists' Society, 81(2), 105-110.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-PAHSA-d31
Reactant of Route 2
10-PAHSA-d31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.